BAY 249716
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H9ClN4S |
|---|---|
Molecular Weight |
288.76 g/mol |
IUPAC Name |
N-(5-chloro-2-pyridinyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H9ClN4S/c14-9-4-5-12(16-7-9)18-13-17-11(8-19-13)10-3-1-2-6-15-10/h1-8H,(H,16,17,18) |
InChI Key |
XIMLXPRKZACEAD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BAY 249716: A Modulator of Mutant p53 Condensation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 249716 is a novel small molecule that has demonstrated a unique mechanism of action centered on the modulation of mutant p53 protein condensation. By directly interacting with and stabilizing various forms of the p53 tumor suppressor protein, this compound presents a promising therapeutic strategy for cancers harboring p53 mutations. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved.
Core Mechanism of Action: Stabilization of Wild-Type and Mutant p53
The primary mechanism of action of this compound is its ability to directly bind to and stabilize both wild-type (WT) and mutant forms of the p53 protein. This stabilization effect has been quantified through nano-differential scanning fluorimetry (nano-DSF), which measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm (ΔTm) indicates enhanced protein stability.
A key study by Lemos et al. in 2020 demonstrated that this compound significantly stabilizes the DNA binding domain of wild-type p53 and the common structural mutants p53 R175H and p53 Y220C.[1] Unlike some other p53-targeting compounds, this compound does not form covalent bonds with the p53 protein.[1]
Quantitative Data: p53 Stabilization by this compound
The following table summarizes the thermal shift (ΔTm) induced by this compound on different p53 variants as determined by nano-DSF.[1]
| p53 Variant | Basal Tm (°C) | ΔTm with this compound (°C) |
| p53 WT | 41.6 ± 0.01 | +1.5 |
| p53 R175H | 35.0 ± 0.086 | +2.5 |
| p53 Y220C | 34.7 ± 0.02 | +3.2 |
Modulation of Mutant p53 Condensation
Structural mutations in p53 can lead to its misfolding and subsequent aggregation into condensates within the cell nucleus. These condensates are associated with a loss of tumor suppressor function and a gain of oncogenic functions. This compound has been shown to modulate this process.
In cells expressing structural mutant p53 (e.g., p53 Y220C), this compound leads to the dissolution of these mutant p53 condensates.[1] Conversely, in cells with a DNA-binding mutant of p53 (p53 R273H), the compound was observed to induce the formation of p53 condensates.[1] This differential activity highlights the compound's ability to specifically influence the condensation behavior of different p53 mutants.
Reactivation of p53 Transcriptional Activity
While this compound's primary effect is on p53 condensation, it has also been shown to activate p53 reporter genes, suggesting a degree of reactivation of p53's transcriptional function. This effect was observed in cells with wild-type p53 (U2OS) and, to a lesser extent, in cells with mutant p53.[1]
The reactivation of p53 signaling can lead to the transcription of target genes involved in critical cellular processes such as cell cycle arrest and apoptosis.
Anti-Proliferative Activity
Consistent with its mechanism of action on the p53 pathway, this compound exhibits anti-proliferative activity in various cancer cell lines with different p53 mutation statuses.[2] The half-maximal inhibitory concentration (IC50) values are reported to be in the low micromolar range.[2]
Specific IC50 values for this compound in a panel of cancer cell lines have not been publicly disclosed in the reviewed literature.
Experimental Protocols
Nano-Differential Scanning Fluorimetry (nano-DSF) for p53 Stabilization
Objective: To determine the thermal stability of p53 variants in the presence of this compound.
Methodology:
-
Protein Preparation: Recombinantly expressed and purified p53 DNA-binding domains (wild-type, R175H, and Y220C) were used.
-
Sample Preparation: The p53 protein variants were incubated with this compound at a specified concentration (e.g., 10-fold molar excess) in a suitable buffer (e.g., phosphate-buffered saline). A control sample with DMSO (vehicle) was prepared in parallel.
-
Instrumentation: A Prometheus NT.48 or similar nano-DSF instrument was used.
-
Measurement: Capillaries were loaded with the protein-compound mixtures. A thermal ramp from 20°C to 95°C at a heating rate of 1°C/min was applied.
-
Data Analysis: The intrinsic tryptophan fluorescence at 330 nm and 350 nm was measured. The ratio of the fluorescence intensities (F350/F330) was plotted against temperature. The melting temperature (Tm) was determined from the first derivative of this curve. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the control from the Tm of the this compound-treated sample.
p53 Reporter Assay
Objective: To assess the ability of this compound to activate p53-mediated transcription.
Methodology:
-
Cell Culture: Cancer cell lines with different p53 statuses (e.g., U2OS with p53 WT, and various mutant p53 lines) were used.
-
Transfection: Cells were transiently or stably transfected with a reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Transfected cells were treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Lysis and Measurement: Cells were lysed, and the reporter gene activity (e.g., luminescence for luciferase) was measured using a plate reader.
-
Data Analysis: The reporter activity was normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The fold activation relative to the vehicle control was calculated.
Additional Antitubercular Activity
It is noteworthy that this compound has also been reported to possess antitubercular activity, with an IC90 of less than 0.10 μg/mL for Mycobacterium tuberculosis.[3] The mechanism of this activity is distinct from its p53-modulating effects and is not the focus of this guide.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a novel mechanism of action targeting the condensation of mutant p53. Its ability to stabilize various p53 forms and modulate their aggregation provides a new avenue for cancer therapy, particularly for tumors with p53 mutations that are currently difficult to treat.
Further research is warranted to:
-
Elucidate the precise downstream effects of this compound on p53 target gene expression and the subsequent impact on cell cycle and apoptosis.
-
Determine the full spectrum of its anti-proliferative activity across a wider range of cancer cell lines.
-
Investigate the in vivo efficacy and safety of this compound in preclinical cancer models.
-
Explore the potential for combination therapies with other anticancer agents.
Currently, there is no publicly available information on the clinical trial status of this compound. Continued investigation into its mechanism and therapeutic potential will be crucial for its potential translation to the clinic.
References
The Core of p53 Stabilization: A Technical Guide to BAY 249716
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity, earning it the title of "guardian of the genome." In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to cell cycle arrest, apoptosis, or senescence. However, in over half of all human cancers, the TP53 gene is mutated, abrogating its tumor-suppressive functions. In many other cancers, wild-type p53 is functionally inactivated through overexpression of its negative regulators, such as HDM2 (also known as MDM2).[1][2][3][4][5]
The restoration of p53 function represents a promising therapeutic strategy in oncology. One approach is the direct stabilization of mutant p53 proteins, restoring their native conformation and tumor-suppressive activities. BAY 249716 is a novel small molecule identified as a modulator of mutant p53, demonstrating the ability to directly interact with and stabilize both wild-type and various mutant p53 proteins.[6][7] This technical guide provides an in-depth overview of the core mechanism of this compound-mediated p53 stabilization, presenting key preclinical data, experimental methodologies, and visual representations of the underlying pathways.
Core Mechanism of Action: Direct p53 Stabilization
This compound acts as a direct modulator of p53, influencing its condensation behavior and enhancing its thermal stability.[6] Unlike inhibitors that target the p53-HDM2 interaction, this compound's primary mechanism involves binding to the p53 protein itself. This direct interaction has been shown to be significant for wild-type p53 (p53WT) as well as common structural mutants like p53R175H and p53Y220C.[6][7]
The stabilization of these p53 variants by this compound suggests a potential therapeutic avenue for cancers harboring these specific mutations. By restoring a more stable conformation to the mutant p53 protein, it is hypothesized that its normal tumor-suppressive functions can be at least partially rescued.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Thermal Stabilization of p53 Variants by this compound
| p53 Variant | Melting Temperature (Tm) without this compound (°C) | Observation with this compound |
| p53WT | 41.6 ± 0.01 | Significant stabilization |
| p53R175H | 35.0 ± 0.086 | Significant stabilization |
| p53Y220C | 34.7 ± 0.02 | Significant stabilization |
Data extracted from a study on small molecules modulating mutant p53 condensation.[6]
Table 2: Anti-proliferative Activity of this compound
| Cell Line p53 Status | Activity |
| Various p53 mutation statuses | Low-micromolar IC50 values |
Data from Probechem Biochemicals product information.[7]
Key Experimental Protocols
Nano-Differential Scanning Fluorimetry (nano-DSF)
This technique was employed to assess the direct interaction and stabilizing effect of this compound on p53 proteins.[6]
Objective: To determine the melting temperature (Tm) of p53 variants in the presence and absence of this compound. An increase in Tm upon compound binding indicates stabilization of the protein.
Methodology:
-
Protein Preparation: Recombinantly expressed and purified p53 DNA-binding domains (wild-type, R175H, and Y220C mutants) were used.
-
Sample Preparation: The p53 protein was incubated with either this compound or a vehicle control (DMSO).
-
Thermal Denaturation: The samples were subjected to a linear thermal ramp in a nano-DSF instrument.
-
Data Acquisition: The intrinsic tryptophan fluorescence of the p53 protein was monitored as a function of temperature. As the protein unfolds, the tryptophan residues are exposed to a more polar environment, causing a change in their fluorescence emission.
-
Data Analysis: The melting temperature (Tm), the point at which 50% of the protein is unfolded, was calculated from the resulting denaturation curve. A significant shift in Tm to a higher temperature in the presence of this compound indicates a stabilizing interaction.
Cell Viability and Anti-proliferative Assays
These assays were used to evaluate the effect of this compound on the growth of cancer cell lines with different p53 mutation statuses.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with known p53 status (e.g., wild-type, R175H mutant, Y220C mutant) were cultured under standard conditions.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability was measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. These assays quantify the number of viable cells.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, was calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound-mediated p53 stabilization.
Caption: Workflow for nano-DSF to assess p53 stabilization.
Caption: Workflow for determining the anti-proliferative activity.
Conclusion
This compound represents a promising small molecule in the field of p53-targeted cancer therapy. Its mechanism of direct stabilization of both wild-type and mutant p53 proteins offers a novel therapeutic strategy. The preclinical data, although limited in the public domain, suggests a potent anti-proliferative effect in cancer cells with various p53 mutations. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of this and similar p53-stabilizing compounds.
References
- 1. Identification of Small Molecules that Modulate Mutant p53 Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small molecules in regulating protein phase separation: Regulating protein phase separation by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phase separation of p53 precedes aggregation and is affected by oncogenic mutations and ligands - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01739J [pubs.rsc.org]
BAY 249716: A Technical Guide to the Modulation of Mutant p53 Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the expression of a dysfunctional mutant p53 (mutp53) protein. Beyond a simple loss of function, many mutp53 variants acquire new oncogenic activities, a phenomenon known as gain-of-function (GOF). A key aspect of mutp53 pathology is its propensity to misfold and form condensates or aggregates within the cell nucleus. This process of liquid-liquid phase separation (LLPS) is increasingly recognized as a crucial step preceding the formation of solid, amyloid-like aggregates that sequester other tumor suppressors and drive oncogenic programs. BAY 249716 is a novel small molecule that has been identified as a modulator of mutp53 condensation. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The Challenge of Mutant p53 in Oncology
Wild-type p53 is a transcription factor that, in response to cellular stress, orchestrates a range of anti-proliferative responses. The majority of cancer-associated TP53 mutations are missense mutations, resulting in the production of full-length p53 protein with a single amino acid substitution. These mutations can be broadly categorized into two groups:
-
Structural Mutants: These mutations, such as R175H and Y220C, destabilize the protein's structure, leading to misfolding and a tendency to aggregate.[1]
-
DNA-Contact Mutants: These mutations, such as R273H, occur at residues directly involved in DNA binding, abrogating the protein's ability to transactivate its target genes.
The accumulation of mutp53 is a hallmark of many cancers and is associated with poor prognosis. The GOF activities of mutp53 are diverse and contribute to various aspects of tumorigenesis, including increased proliferation, invasion, and chemoresistance. The formation of mutp53 condensates is a critical aspect of its GOF, as these structures can act as scaffolds to sequester and inactivate other tumor-suppressive proteins, including other p53 family members like p63 and p73.
This compound: A Modulator of Mutant p53 Condensation
This compound is a small molecule that has been shown to directly interact with and modulate the condensation state of mutp53.[1] It belongs to a class of aminothiazoles and has demonstrated a differential effect on structural and DNA-contact mutp53 variants.
Mechanism of Action
This compound has been shown to stabilize the conformation of both wild-type and mutant p53 proteins.[1] This stabilization is thought to be the primary mechanism through which it modulates p53 condensation.
-
For Structural Mutants (e.g., p53R175H, p53Y220C): this compound leads to the dissolution of pre-formed fluorescently tagged mutp53 condensates in the nucleus of living cells. By stabilizing the protein, it is hypothesized to shift the equilibrium away from the aggregated state towards a more soluble, monomeric, or small oligomeric form.[1]
-
For DNA-Contact Mutants (e.g., p53R273H): In contrast to its effect on structural mutants, this compound induces the formation of condensates of fluorescently tagged DNA-contact mutp53.[1] The precise mechanism for this differential effect is still under investigation but may relate to the stabilization of a conformation that, while not conducive to aggregation in structural mutants, promotes self-association in DNA-contact mutants.
It is important to note that while this compound modulates mutp53 condensation, it does not appear to reactivate the transcriptional function of mutp53.[1]
Chemical Structure
-
Molecular Formula: C₁₃H₉ClN₄S
-
Molecular Weight: 288.75 g/mol
-
CAS Number: 696628-24-7
Quantitative Data
The following tables summarize the key quantitative findings regarding the activity of this compound.
Table 1: Thermal Stabilization of p53 Variants by this compound
| p53 Variant | Melting Temperature (Tm) without this compound (°C) | Change in Tm with this compound (°C) |
| p53WT | 41.6 ± 0.01 | Significant Stabilization |
| p53R175H | 35.0 ± 0.086 | Significant Stabilization |
| p53Y220C | 34.7 ± 0.02 | Significant Stabilization |
Data adapted from Lemos et al., 2020.[1]
Table 2: Effect of this compound on Mutant p53 Condensates in Live Cells
| Mutant p53 Variant | Cellular Localization | Effect of this compound |
| tagRFP-p53R175H | Nuclear Condensates | Dissolution of Condensates |
| tagRFP-p53Y220C | Nuclear Condensates | Dissolution of Condensates |
| tagRFP-p53R273H | Diffuse Nuclear | Induction of Condensates |
Data adapted from Lemos et al., 2020.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on mutant p53 condensation.
Live-Cell Imaging of Mutant p53 Condensation
Objective: To visualize the formation and dissolution of mutant p53 condensates in real-time in living cancer cells upon treatment with this compound.
Materials:
-
Human cancer cell line with a specific p53 mutation (e.g., H1299, p53-null, for transfection)
-
Expression vector for fluorescently tagged mutant p53 (e.g., ptagRFP-N-p53R175H)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Glass-bottom imaging dishes
-
Confocal microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed H1299 cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the fluorescently tagged mutant p53 expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for expression of the fluorescently tagged protein and formation of condensates (for structural mutants).
-
Microscopy Setup: Place the imaging dish on the stage of the confocal microscope within the live-cell imaging chamber. Allow the cells to acclimatize for at least 30 minutes.
-
Pre-treatment Imaging: Identify cells expressing the fluorescently tagged mutant p53 and exhibiting the desired phenotype (e.g., nuclear condensates for p53R175H). Acquire baseline images (z-stacks are recommended to capture the full volume of the nucleus).
-
Compound Addition: Carefully add this compound (final concentration, e.g., 10 µM) or vehicle control to the imaging dish.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 5-15 minutes for a duration of several hours to observe the dynamic changes in condensate formation or dissolution.
-
Image Analysis: Quantify the number, size, and intensity of fluorescent condensates over time using image analysis software (e.g., ImageJ/Fiji).
Thermal Shift Assay (Differential Scanning Fluorimetry)
Objective: To determine the effect of this compound on the thermal stability of purified wild-type and mutant p53 proteins.
Materials:
-
Purified recombinant p53 protein (wild-type and mutants)
-
SYPRO Orange dye
-
Real-time PCR instrument capable of performing a thermal melt
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing the purified p53 protein (final concentration, e.g., 2 µM), SYPRO Orange dye (e.g., 5x final concentration), and either this compound (at various concentrations) or vehicle control. Ensure the final concentration of DMSO is consistent across all wells and is low enough not to interfere with the assay (e.g., <1%).
-
Thermal Melt: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Fluorescence Measurement: Set the instrument to measure the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the inflection point of the sigmoidal melting curve or the peak of the first derivative of the curve. Calculate the change in Tm (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the this compound-treated sample.
p53 Transcriptional Activity Reporter Assay
Objective: To assess whether this compound can restore the transcriptional activity of mutant p53.
Materials:
-
Human cancer cell line with a specific p53 mutation (e.g., H1299 cells stably expressing a mutant p53)
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc)
-
Control luciferase reporter plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
This compound stock solution (in DMSO)
-
Positive control (e.g., a known p53 reactivator)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed the mutant p53-expressing cells into a 96-well plate.
-
Co-transfection: Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control Renilla luciferase plasmid.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Compound Treatment: Treat the cells with a dilution series of this compound, the positive control, or the vehicle control.
-
Incubation: Incubate for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in the this compound-treated wells to the vehicle control to determine if there is any induction of p53-dependent transcription.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound Action on Mutant p53 Condensation
Caption: Proposed differential effect of this compound on p53 mutants.
Experimental Workflow for Live-Cell Imaging of mutp53 Condensation
Caption: Workflow for live-cell imaging of mutp53 condensation.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for studying the biology of mutant p53 condensation. Its ability to differentially modulate the condensation state of structural versus DNA-contact mutants provides a unique opportunity to dissect the specific roles of these condensates in cancer progression. While this compound itself does not appear to reactivate the tumor-suppressive functions of mutant p53, its ability to dissolve established condensates of structural mutants could potentially disrupt their gain-of-function activities.
Future research should focus on elucidating the precise molecular interactions between this compound and different p53 mutants to understand the basis for its differential activity. Furthermore, exploring the therapeutic potential of combining this compound with other anti-cancer agents that target downstream effectors of mutant p53 gain-of-function could be a valuable avenue for drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further investigate the modulation of mutant p53 condensation as a novel therapeutic strategy in oncology.
References
An In-Depth Technical Guide on BAY 249716 and its Interaction with p53 Variants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule BAY 249716 and its interactions with wild-type p53 (p53WT) and the oncogenic mutant variants p53R175H and p53Y220C. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts in the field of cancer therapeutics.
Quantitative Data Summary
The following tables provide a structured summary of the available quantitative data regarding the activity and effects of this compound on different p53 variants.
Table 1: Thermal Stabilization of p53 Variants by this compound
| p53 Variant | Melting Temperature (Tm) without this compound (°C) | Thermal Shift (ΔTm) with this compound (°C) | Reference |
| p53WT | 41.6 ± 0.01 | Significant Stabilization | [1] |
| p53R175H | 35.0 ± 0.086 | Significant Stabilization | [1] |
| p53Y220C | 34.7 ± 0.02 | Significant Stabilization | [1] |
Note: While the source indicates "significant stabilization" for all three variants, specific ΔTm values from the primary data were not publicly available.
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | p53 Status | IC50 Value (µM) | Reference |
| Various Cancer Cell Lines | p53WT, p53R175H, p53Y220C | Low-µM | [2] |
Note: Specific IC50 values for individual cell lines were not detailed in the available literature. The source describes the anti-proliferative activity as being in the "low-micromolar" range across a set of cell lines with different p53 mutation statuses.
Table 3: Effect of this compound on p53-Dependent Transcriptional Activity
| Cell Line | p53 Status | Reporter Assay Result | Reference |
| U2OS | p53WT | Weak Activation | [1] |
| Cal-33 | p53R175H | Weak Activation | [1] |
| Detroit 562 | p53R175H | Weak Activation | [1] |
| Huh7 | p53Y220C | Activity Observed | [1] |
| MDA-MB-468 | p53R273H | Less Activity | [1] |
| Saos2 | p53-/- | No Activity | [1] |
| PC3 | p53-/- | No Activity | [1] |
Note: The term "weak activation" is used as described in the source. Quantitative fold-change values were not provided.
Signaling Pathways and Mechanisms of Action
This compound modulates the biophysical properties of p53, influencing its stability and tendency to form condensates. The downstream effects of this compound are dependent on the specific p53 mutation.
Modulation of p53 Condensation
This compound has been shown to differentially affect the condensation of p53 variants. In the case of structural mutants like p53R175H and p53Y220C, which are prone to forming condensates, this compound promotes their dissolution. Conversely, for DNA-binding mutants such as p53R273H, the compound can induce the formation of condensates.[1]
Gain-of-Function (GOF) of p53R175H
The p53-R175H mutant exhibits gain-of-function properties, actively promoting cancer progression. One key mechanism involves the activation of the EGFR/PI3K/AKT signaling pathway, leading to increased cell migration and invasion.[3] Additionally, p53-R175H can interact with the Mre11-Rad50-NBS1 (MRN) complex, impairing the ATM-dependent DNA damage response and contributing to genomic instability.[2][4]
Structural Instability of p53Y220C
The Y220C mutation in p53 creates a surface cavity that destabilizes the protein's structure, leading to a loss of its DNA-binding and tumor-suppressive functions.[5][6][7] This instability makes p53Y220C a target for small molecules that can bind to this cavity and stabilize the wild-type conformation. Although not explicitly stated for this compound, its ability to stabilize the p53Y220C variant suggests it may interact with this or a nearby region.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on p53 variants.
Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the binding of a ligand (this compound) to a target protein (p53) in a cellular environment by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the p53 variant of interest to 70-80% confluency.
-
Treat cells with this compound or vehicle control (e.g., DMSO) at various concentrations for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble p53 at each temperature point by Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
Generate a melting curve by plotting the percentage of soluble p53 against temperature.
-
The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.
-
p53 Transcriptional Activity Luciferase Reporter Assay
This assay measures the ability of p53 to act as a transcription factor by quantifying the expression of a reporter gene (luciferase) under the control of a p53-responsive element.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing a p53 response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or a known p53 activator (e.g., doxorubicin) as a positive control.
-
-
Cell Lysis and Luciferase Measurement:
-
After the desired treatment period (e.g., 18-24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in p53 transcriptional activity relative to the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for p53-Protein Interactions
This technique is used to investigate the interaction between p53 and its binding partners (e.g., Mre11) in the presence or absence of a small molecule inhibitor.
Protocol:
-
Cell Lysis:
-
Lyse treated or untreated cells with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-p53 or anti-Mre11) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform Western blotting with antibodies against the suspected interacting proteins.
-
Immunofluorescence for p53 Localization and Aggregation
This method allows for the visualization of the subcellular localization and aggregation status of p53 within cells.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with this compound or vehicle.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
-
Blocking:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
-
Antibody Staining:
-
Incubate with a primary antibody against p53. To distinguish between conformations, conformation-specific antibodies can be used (e.g., PAb1620 for wild-type conformation, PAb240 for mutant conformation).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence or confocal microscope. The formation of puncta or aggregates can be quantified.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins (e.g., EGFR, p-EGFR, AKT, p-AKT) to assess the activation status of signaling pathways.
Protocol:
-
Protein Extraction and Quantification:
-
Extract total protein from treated and untreated cells using RIPA buffer with inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the protein of interest (total or phosphorylated form) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound is a small molecule that demonstrates direct interaction with p53WT, p53R175H, and p53Y220C, leading to their thermal stabilization. Its ability to modulate the condensation of mutant p53 variants presents a novel therapeutic strategy. While it exhibits anti-proliferative activity in cancer cell lines with various p53 statuses, its direct impact on p53-dependent transcriptional activation appears to be modest. The gain-of-function activities of mutants like p53R175H and the structural instability of p53Y220C provide a clear rationale for the development of targeted therapies. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise mechanisms of action of this compound and other p53-targeting compounds. Further research is warranted to elucidate the specific context in which this compound may exert its most potent anti-cancer effects and to obtain more detailed quantitative data on its cellular activities.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. p53 reporter luciferase assays [bio-protocol.org]
- 6. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. medicine.tulane.edu [medicine.tulane.edu]
The Antitubercular Potential of BAY 249716: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: December 7, 2025
Abstract
BAY 249716, a novel aminothiazole derivative, has been identified as a potent inhibitor of Mycobacterium tuberculosis (M. tuberculosis). This technical guide provides a comprehensive analysis of the currently available data on the antitubercular activity of this compound. While specific details regarding its mechanism of action remain to be fully elucidated in publicly accessible literature, this document synthesizes the existing information and explores plausible mechanisms based on its chemical class and known biological activities. This guide also outlines relevant experimental protocols and visualizes potential pathways and workflows to support further research and development in this area.
Core Compound Profile: this compound
This compound is a small molecule with the chemical formula C13H9ClN4S and a molecular weight of 288.75 g/mol . It is structurally classified as a 2-aminothiazole derivative. The primary known biological activity of this compound is the stabilization of the p53 protein, a tumor suppressor that plays a critical role in cellular stress responses.
Quantitative Antitubercular Activity
The publicly available data on the direct antitubercular activity of this compound is currently limited. The key reported metric is its high potency in inhibiting the growth of M. tuberculosis.
| Compound | Metric | Value | Source |
| This compound | IC90 (Tuberculosis) | <0.10 µg/mL | [1][2] |
Table 1: In Vitro Antitubercular Activity of this compound
Potential Mechanisms of Antitubercular Action
The antitubercular activity of this compound can be hypothesized to occur through two primary, non-mutually exclusive mechanisms: direct action on the mycobacterium, characteristic of its chemical class, and a host-directed therapeutic effect mediated by its known activity as a p53 stabilizer.
Direct Activity: The 2-Aminothiazole Scaffold
The 2-aminothiazole core of this compound is a well-established scaffold in the development of antitubercular agents. Numerous studies have demonstrated that this class of compounds can exhibit potent, direct bactericidal activity against M. tuberculosis.[3][4] While the exact target for this class is not definitively identified and may vary between analogues, research suggests that they are selective for mycobacteria and do not appear to function through mechanisms common to other antibiotics, such as iron chelation.[3][4]
Host-Directed Therapy: p53 Stabilization Pathway
A compelling hypothesis for an additional or alternative mechanism of action for this compound is through host-directed therapy (HDT). M. tuberculosis primarily resides within host macrophages. The stabilization of the p53 protein by this compound could enhance the macrophage's ability to control and eliminate the intracellular mycobacteria. Activation of the p53 pathway in infected macrophages has been linked to increased apoptosis and enhanced antimicrobial responses, creating a less hospitable environment for the pathogen.[5]
Experimental Protocols for Evaluation
The following are generalized experimental protocols, based on standard methodologies used for evaluating antitubercular compounds, which would be applicable for further investigation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of a drug that inhibits more than 99% of bacterial growth, is a primary measure of a compound's activity.
-
Bacterial Culture : M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Compound Preparation : this compound is dissolved in DMSO to create a stock solution and then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation : A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation : The microplate is incubated at 37°C for 7-14 days.
-
Readout : Bacterial growth inhibition is assessed visually or by using a growth indicator such as Resazurin. The MIC is determined as the lowest drug concentration showing no visible growth.
Intracellular Activity Assay
This assay evaluates the ability of a compound to kill M. tuberculosis within host cells.
-
Cell Culture : A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in 96-well plates.
-
Infection : The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Compound Treatment : After allowing for phagocytosis, extracellular bacteria are washed away, and the infected cells are treated with various concentrations of this compound.
-
Incubation : The treated, infected cells are incubated for 3-5 days.
-
Readout : Macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysate on 7H11 agar and counting colony-forming units (CFUs).
Conclusion and Future Directions
This compound is a promising antitubercular agent with high in vitro potency. Its chemical scaffold is known for direct antimycobacterial effects, while its documented activity as a p53 stabilizer suggests a potential host-directed mechanism of action. The convergence of these two pathways could represent a powerful therapeutic strategy.
Future research should focus on:
-
Definitive Mechanism of Action Studies : To determine if the primary antitubercular effect is direct, host-mediated, or a combination.
-
Expanded In Vitro Profiling : Including testing against drug-resistant strains of M. tuberculosis and determining its bactericidal versus bacteriostatic properties.
-
In Vivo Efficacy : Evaluation in animal models of tuberculosis to assess its therapeutic potential in a physiological context.
The elucidation of these key aspects will be critical in advancing this compound through the drug development pipeline as a potential new treatment for tuberculosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Host-Directed Therapies for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BAY 249716: A Modulator of Mutant p53 Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a novel small molecule that has emerged as a significant research tool for studying the biology of mutant p53, a key protein implicated in a majority of human cancers. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on the experimental methodologies and quantitative data that underpin its characterization as a modulator of mutant p53 condensation.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a high-throughput screen (HTS) of an extensive internal compound library containing over 4 million molecules. The primary goal of the screen was to identify compounds that could directly interact with and stabilize various forms of the p53 protein, including wild-type (WT) and clinically relevant mutant variants.
Experimental Protocols
High-Throughput Screening (HTS)
The initial HTS was designed to identify compounds that could potentially interact with mutant p53. While the specific primary assay format for the initial screen of the entire library is not detailed in the public domain, it likely involved a robust, scalable assay to measure a general cellular phenotype associated with p53 function or localization.
Secondary Screening: Nano-Differential Scanning Fluorimetry (nanoDSF)
Following the primary HTS, hit compounds were subjected to a biophysical validation assay, nano-differential scanning fluorimetry (nanoDSF), to confirm direct binding to and stabilization of the p53 protein.
-
Objective: To measure the change in the melting temperature (Tm) of the p53 protein upon ligand binding. An increase in Tm is indicative of protein stabilization.
-
Protein Preparation: Recombinant p53 DNA-binding domain (DBD) for wild-type (WT), and the structural mutants R175H and Y220C were expressed and purified.
-
Assay Principle: nanoDSF monitors the intrinsic fluorescence of tryptophan residues within the protein. As the protein unfolds with increasing temperature, these residues are exposed to the aqueous environment, leading to a change in their fluorescence. The midpoint of this transition is the melting temperature (Tm).
-
Procedure:
-
Purified p53 protein (WT, R175H, or Y220C) was incubated with the test compounds from the HTS hit list.
-
The protein-compound mixtures were loaded into capillaries.
-
A thermal ramp was applied, and the change in tryptophan fluorescence was measured at 330 nm and 350 nm.
-
The ratio of the fluorescence at these two wavelengths was plotted against temperature to generate a melting curve.
-
The first derivative of this curve was used to determine the precise melting temperature (Tm).
-
-
Data Analysis: The shift in melting temperature (ΔTm) was calculated by subtracting the Tm of the protein in the absence of the compound from the Tm in the presence of the compound. A significant positive ΔTm indicated direct binding and stabilization.
Cell-Based Imaging Assays
To investigate the effect of this compound on the subcellular localization and condensation of mutant p53, live-cell imaging experiments were conducted.
-
Cell Lines: Cell lines expressing fluorescently tagged (e.g., tagRFP) structural mutant p53 (e.g., p53-R175H, p53-Y220C) were utilized.
-
Procedure:
-
Cells were seeded in appropriate imaging dishes.
-
Cells were treated with this compound or a vehicle control.
-
Time-lapse imaging was performed using a high-content imaging system to monitor the localization and morphology of the fluorescently tagged p53 over time.
-
-
Data Analysis: The images were analyzed to quantify changes in the formation and dissolution of mutant p53 condensates within the cell nucleus.
Quantitative Data
The following table summarizes the key quantitative data from the discovery and initial characterization of this compound.
| Parameter | Value | p53 Variant(s) | Assay | Reference |
| Melting Temperature (Tm) of p53 DBD | ||||
| p53 WT | 41.6°C ± 0.01°C | WT | nanoDSF | [1] |
| p53 R175H | 35.0°C ± 0.086°C | R175H | nanoDSF | [1] |
| p53 Y220C | 34.7°C ± 0.02°C | Y220C | nanoDSF | [1] |
| Stabilization by this compound (ΔTm) | ||||
| p53 WT | Significant Stabilization | WT | nanoDSF | [1] |
| p53 R175H | Significant Stabilization | R175H | nanoDSF | [1] |
| p53 Y220C | Significant Stabilization | Y220C | nanoDSF | [1] |
| Antitubercular Activity (IC90) | <0.10 µg/mL | - | M. tuberculosis growth inhibition | |
| Antileishmanial Activity | - | - | L. donovani amastigote inhibition | |
| Cytotoxicity (CC50) | 98.6 µM | - | Human KB cells (MTT assay) | |
| Anti-proliferative Activity (IC50) | low-µM range | Various p53 statuses | Cell proliferation assays | [2] |
Synthesis of this compound
This compound belongs to the aminothiazole class of heterocyclic compounds. A plausible and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.
Proposed Synthetic Route
Based on the structure of this compound, a likely synthetic pathway utilizing the Hantzsch reaction is outlined below.
Overall Reaction:
-
Reactant 1: An α-haloketone derivative of 3-acetylpyridine.
-
Reactant 2: A substituted thiourea containing the 4-chloropyridin-2-amine moiety.
-
Product: this compound
Step-by-Step Protocol:
-
Synthesis of the α-Haloketone (e.g., 2-bromo-1-(pyridin-3-yl)ethan-1-one):
-
3-Acetylpyridine is subjected to bromination using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide). The reaction is typically carried out under acidic conditions to facilitate enolization of the ketone.
-
The product, 2-bromo-1-(pyridin-3-yl)ethan-1-one, is then isolated and purified.
-
-
Synthesis of the Substituted Thiourea (1-(4-chloropyridin-2-yl)thiourea):
-
4-chloropyridin-2-amine is reacted with an isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis to yield the corresponding thiourea. Alternatively, reaction with thiophosgene followed by treatment with ammonia can also yield the desired thiourea.
-
-
Hantzsch Thiazole Synthesis (Final Condensation):
-
The α-haloketone (2-bromo-1-(pyridin-3-yl)ethan-1-one) and the substituted thiourea (1-(4-chloropyridin-2-yl)thiourea) are reacted in a suitable solvent, such as ethanol or isopropanol.
-
The reaction is typically heated to reflux to drive the condensation and cyclization.
-
The resulting product, this compound, precipitates from the reaction mixture upon cooling or after workup.
-
Purification is achieved through recrystallization or column chromatography.
-
Visualizations
Signaling Pathway of Mutant p53 Aggregation
Caption: Mutant p53 aggregation pathway and the point of intervention by this compound.
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and validation of this compound.
Plausible Hantzsch Synthesis of this compound
Caption: Proposed Hantzsch reaction for the synthesis of this compound.
References
An In-Depth Technical Guide to BAY 249716 and its Structural Analogues: Modulators of Mutant p53 Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Mutations in the TP53 gene are prevalent in a vast number of human cancers, often leading to a destabilized, misfolded protein that loses its tumor-suppressive functions and can gain oncogenic properties. A promising therapeutic strategy involves the development of small molecules that can stabilize these mutant p53 proteins, restoring their native conformation and function. This technical guide provides a comprehensive overview of BAY 249716, a novel aminothiazole-based modulator of mutant p53 condensation, and its structural analogues. We present a detailed analysis of their mechanism of action, quantitative biophysical and cellular data, and step-by-step experimental protocols for their evaluation.
Introduction: The Challenge of Targeting Mutant p53
The p53 protein acts as a crucial transcription factor that, in response to cellular stress, orchestrates a range of anti-proliferative responses. The majority of cancer-associated p53 mutations are missense mutations that result in a full-length protein with a single amino acid substitution. These mutations can be broadly categorized into two groups: DNA-contact mutants that disrupt the protein's ability to bind to its target DNA sequences, and structural mutants that compromise the thermodynamic stability of the p53 DNA-binding domain.
Structural mutations, such as R175H and Y220C, lead to a significant decrease in the melting temperature of the p53 protein, causing it to misfold and aggregate.[1] These aggregates are not merely inactive but can exert a dominant-negative effect over any remaining wild-type p53 and acquire new oncogenic functions. The formation of these aggregates is thought to proceed through a process of liquid-liquid phase separation, forming biomolecular condensates.[2]
A new class of therapeutic agents aims to counteract this process by binding to and stabilizing the mutant p53 protein, thereby preventing its aggregation and potentially restoring its wild-type function. This compound and its structural analogues belong to this emerging class of p53-stabilizing molecules.
The Aminothiazole Scaffold: A Privileged Structure for p53 Modulation
This compound is part of a structural cluster of aminothiazoles that have been identified as modulators of mutant p53 condensation.[2] The core aminothiazole scaffold serves as a versatile platform for the development of potent and selective anticancer agents.[1]
Chemical Structures of this compound and Key Analogues
The chemical structures of this compound and its close analogue, BAY 1892005, are presented below. A key distinguishing feature is the presence of a reactive chloroacetamide group in BAY 1892005, which enables it to form a covalent bond with the p53 protein.[2] In contrast, this compound lacks this reactive group and is believed to interact with p53 through non-covalent mechanisms.[2]
Table 1: Chemical Structures and Properties of this compound and a Key Analogue
| Compound | Structure | Chemical Formula | Molecular Weight | Key Features |
| This compound | N-(4-(pyridin-2-yl)thiazol-2-yl)pyridin-2-amine | C₁₃H₉ClN₄S | 288.75 | Non-covalent p53 modulator |
| BAY 1892005 | 2-chloro-N-(4-(2-fluorophenyl)thiazol-2-yl)acetamide | C₁₁H₈ClFN₂OS | 270.71 | Covalent p53 modulator with a reactive chloroacetamide group |
Mechanism of Action: Stabilization of p53 and Modulation of Condensates
This compound and its analogues exert their effects by directly interacting with the p53 protein, leading to its stabilization. This interaction has been quantified using biophysical methods such as the thermal shift assay, which measures the change in the melting temperature (ΔTm) of the protein upon ligand binding.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves its direct binding to mutant p53, which leads to a more stable protein conformation. This stabilization prevents the protein from aggregating into inactive condensates, thereby allowing for the potential reactivation of its transcriptional functions. The experimental workflow to investigate this involves a series of biophysical and cell-based assays.
Caption: Proposed mechanism of this compound action on mutant p53.
Caption: General experimental workflow for evaluating p53 modulators.
Quantitative Data and Comparative Analysis
A key aspect of drug development is the quantitative assessment of a compound's activity. The following tables summarize the available data for this compound and its analogues.
Biophysical Data: p53 Stabilization
The thermal shift assay is a powerful tool to quantify the stabilizing effect of a compound on its target protein. The change in melting temperature (ΔTm) is a direct measure of this stabilization.
Table 2: Thermal Shift Data (ΔTm in °C) for p53 Stabilization
| Compound | p53 Variant | ΔTm (°C) | Reference |
| This compound | p53WT | 2.1 | [2] |
| p53R175H | 2.5 | [2] | |
| p53Y220C | 2.3 | [2] | |
| BAY 1892005 | p53WT | 1.9 | [2] |
| p53R175H | Not Reported | [2] | |
| p53Y220C | 2.2 | [2] |
Note: The melting temperatures (Tm) of the p53 variants without compound were reported as: p53WT = 41.6°C, p53R175H = 35.0°C, and p53Y220C = 34.7°C.[2]
Cellular Activity: Anti-Proliferation and Other Effects
The cellular activity of these compounds is assessed through various assays, including anti-proliferative assays (measuring IC50 values) and functional assays that measure the reactivation of p53's transcriptional activity.
Table 3: Cellular Activity of this compound and Analogues
| Compound | Assay | Cell Line | p53 Status | Activity | Reference |
| This compound | Anti-proliferative | Various | Mutant p53 | "low-µM IC50 values" | [2] |
| Antitubercular | M. tuberculosis | N/A | IC90 < 0.10 µg/mL | [3] | |
| BAY 1892005 | Anti-proliferative | Huh7 | p53Y220C | IC50 = 11.2 µM | [4] |
| Anti-proliferative | H358 | p53 null | IC50 = 11.1 µM | [4] |
Note: Specific IC50 values for the anti-proliferative activity of this compound in cancer cell lines are not yet publicly available in the reviewed literature.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound and its structural analogues.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that a ligand-bound protein will be more resistant to thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., with a specific p53 mutation) to 80-90% confluency.
-
Treat cells with the test compound (e.g., this compound at various concentrations) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble p53 in each sample using Western blotting or an ELISA-based method.
-
Plot the amount of soluble p53 as a function of temperature to generate a melting curve. The shift in the melting curve in the presence of the compound indicates target engagement and stabilization.
-
p53 Luciferase Reporter Assay
This assay measures the transcriptional activity of p53. An increase in luciferase activity upon treatment with a compound suggests reactivation of mutant p53.
Protocol:
-
Cell Transfection:
-
Plate cells (e.g., a p53-null cell line like H1299 or Saos-2) in a 96-well plate.
-
Co-transfect the cells with a p53 expression vector (e.g., for a specific p53 mutant) and a reporter plasmid containing a p53-responsive element driving the expression of a luciferase gene (e.g., pG13-luc). A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
-
Compound Treatment:
-
After 24-48 hours, treat the cells with the test compound at various concentrations. Include a positive control (e.g., a known p53 activator like Nutlin-3a) and a vehicle control.
-
-
Luciferase Activity Measurement:
-
After the desired incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in p53 transcriptional activity relative to the vehicle-treated control.
-
Immunofluorescence for p53 Aggregation
This technique allows for the visualization of p53 localization and aggregation within cells.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the test compound or vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate the cells with a primary antibody against p53 (e.g., DO-1) overnight at 4°C. To specifically detect aggregates, co-staining with an anti-amyloid oligomer antibody (e.g., A11) can be performed.
-
Wash the cells with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Analyze the images for changes in p53 localization and the presence of aggregates.
-
Conclusion and Future Directions
This compound and its structural analogues represent a promising new class of small molecules that can modulate the condensation and aggregation of mutant p53. The data presented in this guide highlight their ability to directly bind and stabilize p53, a critical first step in the potential restoration of its tumor-suppressive function. The detailed experimental protocols provided herein offer a robust framework for the further investigation and development of these and other p53-targeting compounds.
Future research should focus on obtaining more comprehensive quantitative data for this compound, including specific IC50 values in a broad panel of cancer cell lines with different p53 mutation statuses. Elucidating the precise binding site of these non-covalent modulators on the p53 protein will be crucial for structure-based drug design and the development of next-generation analogues with improved potency and selectivity. Ultimately, in vivo studies in relevant cancer models will be necessary to translate the promising in vitro activity of these compounds into effective cancer therapies.
References
- 1. Phase separations in oncogenesis, tumor progressions and metastasis: a glance from hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
BAY 249716: An In-Depth Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a novel small molecule that has garnered significant interest for its dual therapeutic potential. Primarily investigated for its role in oncology, this compound modulates the function of the tumor suppressor protein p53. Specifically, it has been shown to interact with and stabilize various p53 protein variants, including wild-type (WT) and key mutant forms, and to dissolve mutant p53 condensates.[1][2] Beyond its implications in cancer, this compound has also demonstrated potent antitubercular activity. This technical guide provides a comprehensive overview of the target identification and validation of this compound, presenting key experimental data, detailed protocols, and visualizations of the associated biological pathways and workflows.
Target Identification in Oncology: Mutant p53
The tumor suppressor p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein that can acquire oncogenic functions. This compound has been identified as a modulator of mutant p53, a promising strategy in cancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's interaction with p53 and its anti-proliferative effects.
Table 1: Thermal Stabilization of p53 Protein Variants by this compound
| p53 Variant | Melting Temperature (Tm) without this compound (°C) | Melting Temperature (Tm) with this compound (°C) | Change in Tm (ΔTm) (°C) |
| p53 WT | 41.6 ± 0.01 | Data not available | Significant stabilization observed[1] |
| p53 R175H | 35.0 ± 0.086 | Data not available | Significant stabilization observed[1] |
| p53 Y220C | 34.7 ± 0.02 | Data not available | Significant stabilization observed[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| Various | WT, Mutant, Null | Low µM range, independent of p53 status[2][3] |
Experimental Protocols
This technique is employed to assess the thermal stability of proteins. The melting temperature (Tm), the point at which 50% of the protein is unfolded, is a key indicator of stability. An increase in Tm in the presence of a compound suggests direct binding and stabilization.
-
Protein Preparation: Recombinantly express and purify the DNA-binding domains of p53 WT, p53 R175H, and p53 Y220C.
-
Sample Preparation: Prepare solutions of the p53 variants with and without this compound in an appropriate buffer.
-
Instrumentation: Use a nanoDSF instrument to monitor the intrinsic tryptophan fluorescence of the protein as the temperature is increased.
-
Data Analysis: The change in fluorescence is plotted against temperature, and the midpoint of the transition is calculated to determine the Tm.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Interaction of this compound with mutant p53 leading to protein stabilization and dissolution of condensates.
Caption: Step-by-step workflow for assessing p53 protein stabilization by this compound using nanoDSF.
Target Identification in Infectious Disease: Tuberculosis
In addition to its effects on p53, this compound has been identified as a potent inhibitor of Mycobacterium tuberculosis.
Quantitative Data Summary
Table 3: Antitubercular Activity of this compound
| Organism | Assay | IC90 (µg/mL) |
| Mycobacterium tuberculosis | Whole-cell growth inhibition | <0.10[4] |
Experimental Protocols
-
Bacterial Culture: Culture Mycobacterium tuberculosis H37Rv in an appropriate liquid medium.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Setup: Inoculate the bacterial culture into microplates containing the different concentrations of this compound.
-
Incubation: Incubate the plates under standard conditions for mycobacterial growth.
-
Readout: Measure bacterial growth, typically by optical density or a viability indicator dye.
-
Data Analysis: Determine the minimum inhibitory concentration (MIC) or the concentration that inhibits 90% of growth (IC90).
Mechanism of Action Insights
This compound belongs to the 2-aminothiazole class of compounds. Studies on other 2-aminothiazoles with antitubercular activity suggest that the mechanism of action is likely not through iron chelation. The 2-pyridyl moiety appears to be crucial for its activity against M. tuberculosis.[5] However, the specific molecular target of this compound within the bacterium has not yet been definitively identified.
Caption: Postulated mechanism of this compound's antitubercular activity, highlighting the current unknown molecular target.
Validation and Future Directions
The dual activity of this compound presents both exciting therapeutic opportunities and challenges for its development.
In Oncology: The finding that the anti-proliferative activity of this compound is independent of p53 status suggests that while it does bind to and stabilize p53, its cancer cell-killing effect may be mediated through other, yet to be identified, targets or pathways.[2] Future research should focus on elucidating these p53-independent mechanisms to fully understand its therapeutic potential and to identify patient populations most likely to respond. Investigating the effect of this compound on the expression of p53 downstream target genes such as p21, PUMA, and NOXA would provide further insight into its functional consequences on the p53 pathway.
In Tuberculosis: The potent, sub-micromolar activity against M. tuberculosis makes this compound a promising lead for the development of new anti-tubercular drugs. The critical next step is the identification of its specific molecular target. This could be achieved through techniques such as affinity chromatography-mass spectrometry, genetic screens for resistant mutants, or computational target prediction followed by biochemical validation. Understanding the target will be crucial for optimizing the compound's efficacy and for predicting and overcoming potential resistance mechanisms.
Conclusion
This compound is a fascinating small molecule with a dual-pronged therapeutic profile. Its ability to modulate mutant p53, a key driver in many cancers, and its potent activity against Mycobacterium tuberculosis underscore its potential in two distinct and critical areas of unmet medical need. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic capabilities of this compound. The elucidation of its p53-independent anti-proliferative mechanisms and the identification of its antitubercular target are key future milestones that will undoubtedly propel this promising compound forward in the drug development pipeline.
References
- 1. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Proliferative Profile of BAY 249716: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a novel small molecule modulator identified for its activity against mutant p53, a protein frequently implicated in cancer development. While initially investigated for its ability to modulate the condensation of mutant p53, subsequent research has revealed that this compound exhibits significant anti-proliferative effects across a range of cancer cell lines. Notably, these effects appear to be independent of the p53 mutational status of the cells, suggesting a broader mechanism of action that extends beyond direct p53 reactivation. This technical guide provides an in-depth analysis of the anti-proliferative properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.
Core Mechanism of Action
This compound has been shown to directly interact with and stabilize both wild-type and mutant p53 proteins.[1] Specifically, it has demonstrated significant stabilization of p53WT, p53R175H, and p53Y220C variants.[1] Despite this interaction, the primary anti-proliferative activity of this compound is understood to be p53-independent. This is evidenced by its efficacy in cell lines with varying p53 statuses, including those that are p53-null. Research suggests that the compound may exert its effects through the activation of other signaling pathways, with evidence pointing towards the involvement of the p53-family member, p73.
Quantitative Analysis of Anti-Proliferative Effects
The anti-proliferative activity of this compound has been quantified across a panel of human cancer cell lines, with IC50 values determined following long-term exposure. The data indicates a broad efficacy in the low micromolar range, irrespective of the p53 mutation status of the cell line.
| Cell Line | p53 Status | IC50 (µM) |
| HCT 116 | p53+/+ | 2.9 |
| HCT 116 | p53-/- | 2.5 |
| RKO | p53+/+ | 2.2 |
| RKO | p53-/- | 2.1 |
| SW480 | p53 R273H, P309S | 2.1 |
| HT-29 | p53 R273H | 1.9 |
| DLD-1 | p53 S241F | 2.0 |
| LoVo | p53 proficient | 2.3 |
| NCI-H1792 | p53 R273H | 2.4 |
| A549 | p53+/+ | 2.6 |
| NCI-H23 | p53 M246I | 2.0 |
| MIA PaCa-2 | p53 R248W | 2.2 |
| PANC-1 | p53 R273H | 2.7 |
| BxPC-3 | p53 Y220C | 2.3 |
Experimental Protocols
The following sections detail generalized protocols for key experiments typically used to characterize the anti-proliferative effects and mechanism of action of compounds like this compound.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic and anti-proliferative effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify the levels of specific proteins, such as p53 and p73, in cell lysates.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p73, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Immunofluorescence for Protein Localization
This method is used to visualize the subcellular localization of proteins, such as the nuclear accumulation of p53.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Compound Treatment: Treat the cells with this compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA and 0.1% Tween 20).
-
Antibody Staining: Incubate with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
p53-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of p53 by quantifying the expression of a luciferase reporter gene under the control of a p53-responsive promoter.
Methodology:
-
Transfection: Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: After transfection, treat the cells with this compound or a known p53 activator as a positive control.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative p53 transcriptional activity.
Signaling Pathways and Visualizations
Hypothesized p53-Independent Anti-Proliferative Pathway of this compound
The p53-independent anti-proliferative effects of this compound are thought to be mediated, at least in part, through the activation of the p53 family member, p73. This pathway circumvents the need for functional p53, providing a therapeutic avenue for cancers with p53 mutations.
General Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-proliferative compound like this compound.
Conclusion
This compound demonstrates consistent anti-proliferative activity across a variety of cancer cell lines, notably through a p53-independent mechanism. The available data suggests that activation of p73 may play a crucial role in these effects, leading to cell cycle arrest and apoptosis. This profile makes this compound a compound of interest for further investigation, particularly in the context of p53-mutated cancers that are often resistant to conventional therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration of this compound and other novel anti-cancer agents. Further research is warranted to fully elucidate the downstream effectors of the p73-mediated pathway and to explore the potential for synergistic combinations with other anti-neoplastic drugs.
References
BAY 249716 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a novel small molecule compound that has garnered interest in the field of oncology for its unique mechanism of action targeting the tumor suppressor protein p53. This technical guide provides an in-depth overview of the current understanding of this compound's effects in cancer cell lines, with a focus on its mechanism, experimental validation, and relevant protocols for research and development.
Core Mechanism of Action: Modulation of Mutant p53 Condensation
This compound acts as a modulator of mutant p53 condensation. In many cancers, mutations in the p53 gene lead to the misfolding and aggregation of the p53 protein into inactive condensates within the cell nucleus. These aggregates not only lose their tumor-suppressive functions but can also gain new oncogenic activities.
This compound has been shown to directly interact with and stabilize various p53 protein variants, including wild-type (WT) p53 and common mutants such as p53-R175H and p53-Y220C.[1][2] The primary mechanism of this compound involves the dissolution of these structural mutant p53 condensates.[1] However, it is crucial to note that this dissolution does not lead to the reactivation of the mutant p53's transcriptional activity.[1]
Data Presentation: Effects on p53 Activity in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Effect of this compound on p53 Activity Reporter |
| Cal-33 | Head and Neck | Structural Mutant (p53-R175H) | Weak Activation |
| Detroit 562 | Pharynx | Structural Mutant (p53-R175H) | Weak Activation |
| Huh7 | Liver | Structural Mutant (p53-Y220C) | Activity Observed |
| MDA-MB-468 | Breast | DNA Contact Mutant (p53-R273H) | Less Activity |
| U2OS | Bone | Wild-Type (p53-WT) | Activation |
| Saos2 | Bone | p53-null | No Significant Activity |
| PC3 | Prostate | p53-null | No Significant Activity |
| Calu1 | Lung | p53-null | Slight Activation |
| H358 | Lung | p53-null | Slight Activation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in cancer cell lines.
Caption: Proposed mechanism of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability / Anti-proliferative Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
a. Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
b. Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 Stabilization
This protocol provides a general framework for assessing p53 protein levels.
a. Materials:
-
Cancer cell lines treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
b. Procedure:
-
Protein Extraction: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound represents a promising therapeutic agent with a distinct mechanism of action targeting mutant p53. Its ability to dissolve mutant p53 condensates offers a novel strategy for cancers harboring these mutations. Further research is warranted to fully elucidate its anti-proliferative effects across a wider range of cancer cell lines and to explore its potential in preclinical and clinical settings. The protocols and information provided in this guide serve as a foundation for researchers to design and execute experiments aimed at further characterizing the activity of this compound.
References
The Emergence of BAY 249716 (Quabodepistat): A Novel Inhibitor of Mycobacterium tuberculosis Cell Wall Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716, also known as quabodepistat or OPC-167832, is a promising new chemical entity in the pipeline for tuberculosis (TB) treatment. This carbostyril derivative has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of TB.[1][2] Its novel mechanism of action, targeting a crucial enzyme in the mycobacterial cell wall synthesis pathway, makes it a valuable candidate for new combination therapies aimed at shortening treatment duration and improving outcomes for patients with this devastating disease.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental methodologies for this compound.
Mechanism of Action: Inhibition of DprE1
This compound exerts its anti-tubercular effect by inhibiting decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1).[1][2][3][5] DprE1 is a critical enzyme in the arabinogalactan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall.[1][3] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA serves as the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two major components of the Mtb cell wall.[6] By inhibiting DprE1, this compound blocks the production of DPA, thereby disrupting the synthesis of these essential cell wall polymers and leading to bacterial cell death.[1][7]
The following diagram illustrates the role of DprE1 in the arabinogalactan biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data on Anti-tubercular Activity
This compound has demonstrated potent activity against a wide range of M. tuberculosis strains, including clinical isolates and drug-resistant variants. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Strain Type | Strain Name | MIC (µg/mL) | Reference |
| Laboratory Strain | H37Rv | 0.0005 | [8] |
| Laboratory Strain | Kurono | 0.0005 | [8] |
| Monoresistant Strains | RIF, INH, EMB, STR, PZA resistant | 0.00024 - 0.001 | [8] |
| Clinical Isolates (MDR/XDR) | Various | 0.00024 - 0.002 | [1] |
Table 2: Intracellular and Enzymatic Activity of this compound
| Assay | Target | Value | Units | Reference |
| Intracellular Activity (IC90) | Mtb H37Rv in macrophages | 0.0048 | µg/mL | [2] |
| Intracellular Activity (IC90) | Mtb Kurono in macrophages | 0.0027 | µg/mL | [2] |
| Enzymatic Inhibition (IC50) | Recombinant DprE1 | 0.258 | µM | [8] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Chronic TB
| Treatment Group | Dosage (mg/kg) | Treatment Duration | Lung CFU Reduction (log10) vs. Vehicle | Reference |
| This compound Monotherapy | 0.625 | 4 weeks | Significant | [2] |
| This compound Monotherapy | 1.25 | 4 weeks | Significant | [2] |
| This compound Monotherapy | 2.5 | 4 weeks | Significant | [2] |
| This compound + Delamanid | 2.5 + 2.5 | 12 weeks | Superior to standard of care | [2] |
| This compound + Delamanid + Bedaquiline | 2.5 + 2.5 + 25 | 12 weeks | Most potent efficacy | [8] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to evaluate the anti-tubercular activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. tuberculosis is typically determined using a broth microdilution method.
Principle: A standardized inoculum of M. tuberculosis is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microplate. The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria after a defined incubation period.
General Protocol:
-
Preparation of Drug Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth supplemented with OADC or ADC.
-
Inoculum Preparation: M. tuberculosis is grown to mid-log phase, and the turbidity is adjusted to a 0.5 McFarland standard. The bacterial suspension is then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Plate Setup and Inoculation: The serially diluted drug solutions are added to the wells of a 96-well plate, followed by the addition of the bacterial inoculum. Control wells (no drug and no bacteria) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest drug concentration showing no visible turbidity. A colorimetric indicator like resazurin can be added to aid in the visualization of bacterial growth.
In Vitro Synergy Testing (Checkerboard Assay)
The checkerboard assay is used to assess the interaction between this compound and other anti-tubercular agents.
Principle: Two drugs are serially diluted in a two-dimensional format in a microtiter plate, and a standardized bacterial inoculum is added. The growth inhibition is assessed to determine if the combination is synergistic, additive, indifferent, or antagonistic. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
General Protocol:
-
Plate Setup: One drug is serially diluted along the rows of a 96-well plate, and the second drug is serially diluted along the columns.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to all wells.
-
Incubation: The plate is incubated at 37°C for 7-14 days.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The FIC index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
In Vivo Efficacy in a Mouse Model of Chronic TB
The therapeutic efficacy of this compound is evaluated in a well-established mouse model of chronic tuberculosis.
Principle: Mice are infected with a low dose of aerosolized M. tuberculosis to establish a chronic infection. After a set period, treatment with the test compound is initiated, and the reduction in bacterial load in the lungs and other organs is measured.
General Protocol:
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv (approximately 100-200 CFU per lung).
-
Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks.
-
Treatment: Mice are treated with this compound (administered by oral gavage) as a monotherapy or in combination with other anti-TB drugs. A vehicle control group is included.
-
Assessment of Bacterial Load: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU).
-
Data Analysis: The log10 CFU reduction in the treated groups is compared to the vehicle control group to determine the bactericidal activity of the treatment.
Resistance Mechanisms
Spontaneous resistance to this compound has been observed in vitro at a low frequency (less than 1.91 × 10−7 for M. tuberculosis H37Rv).[2] Resistance is primarily associated with mutations in the dprE1 gene, the direct target of the compound. Additionally, mutations in the rv0678 and rv3790 genes have been identified in laboratory-isolated resistant strains.[1] The Rv0678 protein is a transcriptional repressor of the MmpS5-MmpL5 efflux pump, and its inactivation can lead to increased efflux of various drugs. The role of Rv3790 in resistance to this compound is still under investigation.
Conclusion
This compound (quabodepistat) is a highly potent anti-tubercular agent with a novel mechanism of action that targets the essential DprE1 enzyme in the mycobacterial cell wall synthesis pathway. Its strong bactericidal activity against both drug-susceptible and drug-resistant M. tuberculosis, favorable preclinical data, and distinct mode of action make it a promising candidate for inclusion in future, shorter, and more effective treatment regimens for tuberculosis. Further clinical development is underway to fully elucidate its safety and efficacy in humans.
References
- 1. [PDF] Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to the Biochemical and Cellular Functions of BAY 249716
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 249716 is a novel small molecule modulator belonging to the aminothiazole class of compounds. It has garnered significant interest for its unique mechanism of action targeting the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the biochemical and cellular functions of this compound, with a focus on its role in modulating mutant p53 condensation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism and experimental application.
Biochemical Functions
The primary biochemical function of this compound is its ability to modulate the condensation of the p53 protein.[1] It has been shown to directly interact with and stabilize both wild-type p53 (p53WT) and certain mutant forms of p53, specifically the structural mutants p53R175H and p53Y220C.[1] Unlike some other p53-targeting compounds, this compound is a non-covalent binder, meaning it does not form a permanent chemical bond with the p53 protein.[1]
The modulation of p53 condensation by this compound is dependent on the specific p53 mutation. In the case of structural p53 mutants, which are prone to forming aggregates, this compound leads to the dissolution of these condensates.[1] Conversely, for DNA contact mutants like p53R273H, treatment with this compound can induce the formation of p53 condensates.[1] This differential activity highlights a nuanced mechanism of action that goes beyond simple stabilization.
Cellular Functions
At the cellular level, this compound exhibits a range of activities stemming from its modulation of p53.
Anti-proliferative Activity
This compound has demonstrated anti-proliferative effects in various cancer cell lines with different p53 mutation statuses.[2] While specific IC50 values from the primary research are not publicly available, the activity is reported to be in the low-micromolar range.[2]
Table 1: Anti-proliferative Activity of this compound
| Cell Line | p53 Status | IC50 (µM) |
| Various Cancer Cell Lines | Wild-type, Mutant | Low-micromolar (Specific values not reported) |
Modulation of p53 Localization and Activity
Immunofluorescence studies have shown that this compound can alter the subcellular localization of mutant p53. For instance, in Huh7 cells, which express the p53Y220C mutant, treatment with this compound leads to a reduction in the nuclear staining intensity of p53.[1]
Furthermore, this compound can influence the transcriptional activity of p53. In p53 activity reporter assays, it has been shown to activate the reporter in U2OS cells (which have wild-type p53).[1] Weaker activation has been observed in cell lines with structural p53 mutants, such as Cal-33 and Detroit 562 (p53R175H), and Huh7 (p53Y220C).[1] Interestingly, the activation of the p53 reporter may also be mediated, in part, through the activation of p73, a member of the same family of transcription factors.[1]
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has been reported to have antitubercular activity, with an IC90 of less than 0.10 μg/mL.
Signaling Pathways and Mechanisms of Action
The mechanism of action of this compound is centered on its ability to modulate the physical state of the p53 protein. The following diagram illustrates the proposed signaling pathway and mechanism of action.
Caption: Proposed mechanism of this compound action on different p53 mutants.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Please note that the specific protocols from the primary research by Stangl et al. (2020) were not available in the public domain.
p53 Stabilization Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein.
Materials:
-
Purified recombinant p53 protein (wild-type or mutant)
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument
Protocol:
-
Prepare a master mix containing the p53 protein and SYPRO Orange dye in a suitable buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add this compound at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve analysis, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the fluorescence curve.
-
Calculate the change in Tm (ΔTm) in the presence of this compound compared to the DMSO control.
p53 Reporter Assay
This assay measures the transcriptional activity of p53. Cells are transfected with a reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., luciferase).
Materials:
-
Cancer cell line of interest (e.g., U2OS)
-
p53 luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the p53 luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a DMSO control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected control plasmid or a separate viability assay).
Immunofluorescence Staining for p53 Localization
This technique is used to visualize the subcellular localization of p53 within cells.
Materials:
-
Cancer cell line of interest (e.g., Huh7)
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against p53
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with this compound or DMSO for the desired time.
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and block non-specific antibody binding with a blocking solution for 1 hour.
-
Incubate the cells with the primary anti-p53 antibody diluted in the blocking solution overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the fluorescence using a fluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on mutant p53 condensation and cellular proliferation.
Caption: Workflow for assessing this compound's cellular effects.
Conclusion
This compound is a promising small molecule that targets mutant p53 through a novel mechanism of modulating its condensation. Its ability to differentially affect structural and DNA contact mutants of p53 provides a valuable tool for studying the biology of this critical tumor suppressor. While the publicly available data on its anti-proliferative activity is not yet fully detailed with specific IC50 values, its low-micromolar efficacy and unique mechanism of action warrant further investigation for its potential as a therapeutic agent. The experimental protocols and workflows described in this guide provide a framework for researchers to further explore the biochemical and cellular functions of this compound.
References
The Dual Action of BAY 249716: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
BAY 249716 is a novel small molecule demonstrating a compelling dual-action profile with potential applications in both oncology and infectious disease. This document provides an in-depth technical overview of its core mechanisms, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.
Core Therapeutic Actions
This compound exhibits two primary biological activities: modulation of the p53 tumor suppressor protein and potent antitubercular effects.
-
p53 Modulation: this compound acts as a modulator of mutant p53 condensation. It has been shown to stabilize the wild-type p53 (p53WT) protein as well as clinically relevant mutant forms, including p53R175H and p53Y220C. The stabilization of p53, a critical guardian of the genome, is a key strategy in cancer therapy to restore its tumor-suppressive functions.
-
Antitubercular Activity: The compound displays significant activity against Mycobacterium tuberculosis, with a reported 90% inhibitory concentration (IC90) of less than 0.10 μg/mL.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Antitubercular and Anti-proliferative Activity
| Parameter | Value | Description |
| Antitubercular IC90 | <0.10 μg/mL | 90% inhibitory concentration against Mycobacterium tuberculosis.[1][2] |
| Anti-proliferative IC50 | Low-μM | 50% inhibitory concentration against a range of cancer cell lines with varying p53 mutation statuses. |
Table 2: p53 Protein Stabilization (nano-Differential Scanning Fluorimetry)
| p53 Variant | Melting Temperature (Tm) |
| p53WT | 41.6°C ± 0.01°C |
| p53R175H | 35.0°C ± 0.086°C |
| p53Y220C | 34.7°C ± 0.02°C |
Signaling and Mechanistic Pathways
The dual actions of this compound can be visualized through its distinct molecular interactions.
p53 Stabilization Pathway
This compound directly interacts with both wild-type and mutant p53 proteins, leading to their stabilization. This is hypothesized to prevent the aggregation of mutant p53 and potentially restore some of its transcriptional activity, leading to downstream tumor-suppressive effects like cell cycle arrest and apoptosis.
References
Methodological & Application
BAY 249716: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 249716 is a novel small molecule compound that has demonstrated significant activity as a modulator of mutant p53 condensation.[1] It has been shown to stabilize wild-type and various mutant p53 protein variants, indicating a potential therapeutic avenue in oncology.[1][2] Additionally, this compound exhibits potent anti-tubercular activity.[3] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound functions by modulating the condensation of mutant p53.[1] Specifically, it has been observed to lead to the rapid dissolution of structural mutant p53 condensates.[2] In contrast, for DNA-binding defective p53 mutants, it can induce the formation of condensates.[2][4][5] This modulation of p53 condensation is a key aspect of its potential anti-cancer effects. The compound stabilizes p53 protein variants, suggesting a direct interaction.[2] Unlike some other modulators, this compound does not contain a reactive group for covalent protein modification, indicating that covalent binding is not required for its activity.[2]
Signaling Pathway
Caption: Mechanism of action of this compound on mutant p53.
Quantitative Data
| Parameter | Value | Cell Lines/Conditions | Source |
| Anti-tubercular Activity (IC90) | <0.10 µg/mL | Mycobacterium tuberculosis | [3] |
| Anti-proliferative Activity (IC50) | Low-µM | Various cell lines with different p53 mutation statuses | [1] |
| p53 Stabilization | Significant | p53WT, p53R175H, and p53Y220C | [1][2] |
| Cytotoxicity in human KB cells (CC50) | 98.6 μM | Human KB cells, 72-hour incubation | [6] |
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the preparation of stock solutions for this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened and hygroscopic
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 mg/mL).[6]
-
Vortex the solution thoroughly.
-
If necessary, use an ultrasonic bath to aid dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[3]
Preparation of Working Solutions for In Vivo Experiments
This protocol describes the preparation of a working solution of this compound for in vivo administration.
Materials:
-
This compound stock solution in DMSO (e.g., 25.0 mg/mL)
-
PEG300
-
Tween-80
-
Saline or Corn oil
-
Sterile tubes
Procedure (PEG300, Tween-80, Saline Formulation): [3]
-
This protocol yields a clear solution of 2.5 mg/mL.[3]
-
For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix the solution evenly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to adjust the final volume to 1 mL.
-
It is recommended to prepare this working solution freshly on the day of use.[3]
Procedure (Corn Oil Formulation): [6]
-
This protocol yields a clear solution of ≥ 2.5 mg/mL.[6]
-
For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 900 µL of Corn oil.
-
Mix the solution evenly.
-
Note: This formulation should be used cautiously for dosing periods exceeding half a month.[6]
In Vitro Cell-Based Assay Workflow
This generalized workflow can be adapted to assess the anti-proliferative effects of this compound on cancer cell lines.
Caption: A generalized workflow for in vitro cell-based assays.
Safety and Handling
This compound is for research use only and should be handled by trained personnel in a laboratory setting.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BAY 249716 In Vitro Assays
These application notes provide detailed protocols for the in vitro characterization of BAY 249716, a small molecule modulator of the p53 protein. The following sections offer guidance for researchers, scientists, and drug development professionals on experimental setup, data presentation, and visualization of relevant biological pathways and workflows.
Introduction and Mechanism of Action
This compound is a small molecule compound that has been identified as a modulator of mutant p53 condensation.[1] It has been shown to stabilize wild-type and various mutant p53 protein variants, indicating a potential therapeutic role in cancers with p53 mutations.[1][2] The tumor suppressor protein p53 plays a critical role in cellular responses to stress, such as DNA damage, by inducing cell cycle arrest, DNA repair, or apoptosis.[3][4][5][6] In many cancers, p53 is inactivated through mutation, which can lead to tumor progression.[3] this compound's ability to stabilize p53 suggests it may restore its tumor-suppressive functions. In addition to its effects on p53, this compound has demonstrated antitubercular and antileishmanial activities.[7][8]
Data Presentation
The following tables summarize the reported in vitro activities of this compound.
Table 1: Anti-proliferative and Cytotoxic Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) | Incubation Time | Reference |
| J774.A1 (mouse macrophage) | Antileishmanial activity | IC50 | 0.09 | 72 hours | [7][8] |
| KB (human oral cancer) | Cytotoxicity | CC50 | 98.6 | 72 hours | [7][8] |
Table 2: Antimicrobial Activity of this compound
| Organism | Endpoint | Value (µg/mL) | Reference |
| Mycobacterium tuberculosis | IC90 | <0.10 | [7] |
Signaling Pathway
The p53 signaling pathway is central to the mechanism of action of this compound. Upon activation by cellular stressors, p53 can initiate a cascade of events leading to either cell cycle arrest to allow for DNA repair or apoptosis if the damage is irreparable.
Caption: The p53 signaling pathway activated by cellular stress and modulated by this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.
Cell Proliferation / Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line, such as the KB human oral cancer cell line.
Materials:
-
Cancer cell line (e.g., KB)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
-
p53 Stabilization Assay (Western Blot)
This protocol describes how to assess the effect of this compound on the protein levels of p53 in a relevant cell line.
Materials:
-
Cancer cell line with known p53 status
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with desired concentrations of this compound and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and attached cells. For attached cells, gently trypsinize.
-
Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro cell proliferation/cytotoxicity assay.
References
- 1. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P53 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BAY 249716 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a small molecule modulator of the tumor suppressor protein p53. It has been shown to stabilize various p53 protein variants, including wild-type (WT) and certain mutant forms, by modulating their condensation state.[1][2] This activity leads to the activation of the p53 signaling pathway, resulting in anti-proliferative effects in cancer cell lines. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its effects on p53 signaling and cancer cell proliferation.
Mechanism of Action: p53 Signaling Pathway
The p53 protein plays a critical role in preventing tumor formation by responding to cellular stress signals such as DNA damage, oncogene activation, and hypoxia. Under normal, unstressed conditions, p53 levels are kept low through continuous degradation mediated by its negative regulator, MDM2. Upon cellular stress, p53 is stabilized and activated, allowing it to function as a transcription factor. Activated p53 binds to specific DNA sequences known as p53 response elements (p53 REs) in the promoter regions of its target genes. This binding initiates the transcription of genes involved in various cellular processes, including:
-
Cell Cycle Arrest: Primarily through the induction of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression.
-
Apoptosis (Programmed Cell Death): Through the upregulation of pro-apoptotic proteins such as Bax and PUMA.
-
DNA Repair: By activating genes involved in DNA repair pathways.
This compound is understood to stabilize p53, leading to an accumulation of active p53 in the cell nucleus. This enhanced p53 activity results in the increased transcription of its downstream target genes, ultimately leading to an anti-proliferative response in cancer cells.
References
Application Notes and Protocols for BAY 249716 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a novel small molecule belonging to the aminothiazole class that has emerged as a modulator of mutant p53 condensation.[1][2] The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its normal function and, in some cases, the gain of oncogenic functions. Many of these mutations, particularly structural mutants, cause p53 to misfold and form aggregates or condensates within the cell nucleus. This compound has been shown to interact with p53 proteins, leading to the dissolution of these mutant condensates, which represents a promising therapeutic strategy.[1] This document provides detailed application notes and protocols for the use of this compound in cancer research.
Mechanism of Action
This compound acts by directly interacting with and stabilizing various p53 protein variants, including wild-type p53 (p53WT) and the common structural mutants p53R175H and p53Y220C.[1][2] Its primary mechanism in cancer cells harboring structural p53 mutants is the modulation of mutant p53 condensation. Time-lapse imaging has revealed that this compound leads to the rapid dissolution of these structural mutant p53 condensates.[1] Interestingly, for DNA-binding defective mutants like p53R273H, the compound can induce the formation of condensates.[1] This differential activity highlights the importance of understanding the specific p53 mutation status in the cancer model being studied. The modulation of these condensates is associated with a reduction in nuclear p53 aggregation and anti-proliferative activity in cancer cell lines.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Observation | Cell Lines | Reference |
| p53 Protein Stabilization | Significant stabilization of p53WT, p53R175H, and p53Y220C variants. | Not specified in detail, but implied from protein assays. | [1][2] |
| Anti-proliferative Activity | Exhibits anti-proliferative activity with low micromolar IC50 values. | A set of cell lines with different p53 mutation statuses. | [2] |
| Mutant p53 Condensate Modulation | Rapid dissolution of structural mutant p53 condensates (e.g., p53R175H, p53Y220C). | Cal-33, Detroit 562 (p53R175H), Huh7 (p53Y220C) | [1] |
| Nuclear p53 Aggregation | Statistically significant reduction in nuclear p53 aggregation after 6 hours of treatment. | Four cell lines carrying p53R175H and Huh7 (p53Y220C). | [1] |
| p53 Activity Reporter Assay | Weak activation in Cal-33 and Detroit 562 cells (p53R175H). Activity also observed in Huh7 cells (p53Y220C). | Cal-33, Detroit 562, Huh7, MDA-MB-468, Saos2, PC3, U2OS, Calu1, H358. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Drug Treatment
-
Cell Lines: Culture human cancer cell lines with known p53 status (e.g., p53-null, p53WT, and various p53 mutants such as R175H, Y220C, R273H) in their recommended media supplemented with fetal bovine serum and antibiotics.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for imaging). Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of this compound or vehicle control. The incubation time will vary depending on the assay (e.g., 6 hours for aggregation studies, up to 72 hours for proliferation assays).
Protocol 2: Cell Viability/Proliferation Assay
-
Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Quantification: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 3: Immunofluorescence for p53 Aggregation
-
Seeding: Seed cells on chamber slides or coverslips.
-
Treatment: Treat cells with this compound (e.g., 1-10 µM) or vehicle for 6 hours.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against p53 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the intensity and distribution of the p53 signal within the nucleus to assess aggregation.
Protocol 4: p53 Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with this compound.
-
Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in treated cells to that in vehicle-treated cells to determine the fold change in p53 transcriptional activity.
In Vivo Studies
As of the current literature, there are no published in vivo studies specifically utilizing this compound. However, a general protocol for a xenograft mouse model to evaluate a p53-targeting compound is provided below as a template.
Protocol 5: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells with a relevant p53 mutation into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (formulated in an appropriate vehicle) or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for p53, proliferation markers).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of this compound.
Combination Studies
There is currently no published data on the use of this compound in combination with other anti-cancer agents. Researchers interested in exploring synergistic effects could consider combining this compound with standard-of-care chemotherapies or other targeted therapies relevant to the cancer type being studied. Standard methodologies for assessing synergy, such as the Chou-Talalay method, should be employed.
Conclusion
This compound represents a promising tool for investigating the role of mutant p53 condensation in cancer. Its ability to specifically modulate these structures provides a unique avenue for both basic research and potential therapeutic development. The protocols and information provided here serve as a guide for researchers to effectively utilize this compound in their cancer research endeavors. Further studies are warranted to explore its in vivo efficacy and potential in combination therapies.
References
Application Notes and Protocols for Bedaquiline in Tuberculosis Research
Note: Initial searches for "BAY 249716" in the context of tuberculosis studies did not yield specific information. As a relevant and well-documented alternative, these application notes focus on Bedaquiline (Sirturo), a diarylquinoline antimycobacterial agent approved for the treatment of multidrug-resistant tuberculosis (MDR-TB).
Introduction to Bedaquiline
Bedaquiline is a first-in-class diarylquinoline antibiotic with a unique mechanism of action against Mycobacterium tuberculosis. It is a critical component of treatment regimens for MDR-TB and has potent bactericidal and sterilizing activity against both replicating and dormant bacilli.[1][2] Understanding its mechanism of action and having robust protocols to evaluate its efficacy are essential for its effective use and for the development of new anti-tuberculosis agents.
Mechanism of Action
Bedaquiline's primary target is the F1Fo-ATP synthase, an essential enzyme for energy generation in M. tuberculosis.[1][3]
Key aspects of Bedaquiline's mechanism of action include:
-
Targeting the F1Fo-ATP Synthase: Bedaquiline specifically binds to the oligomeric c-ring of the Fo subunit of the ATP synthase.[4]
-
Inhibition of Proton Translocation: This binding obstructs the proton translocation channel, effectively stalling the rotation of the c-ring.
-
Depletion of Cellular ATP: The inhibition of ATP synthase leads to a rapid depletion of intracellular ATP, which is crucial for numerous cellular processes.[5]
-
Downstream Effects: The depletion of ATP disrupts various ATP-dependent metabolic processes, including DNA and protein synthesis, and affects nitrogen metabolism.[5] Network analysis has shown that in response to Bedaquiline, M. tuberculosis can attempt to rewire its energy metabolism by activating transcription factors such as Rv0324 and Rv0880.[6] The pathogen may also activate the glyoxylate shunt and other pathways to compensate for ATP depletion.[6]
Quantitative Data: In Vitro Activity of Bedaquiline
The in vitro potency of Bedaquiline is typically assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of M. tuberculosis.
| M. tuberculosis Strain Type | Methodology | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Drug-susceptible | MGIT 960 | Not specified | 0.03 | Not specified | |
| Wild-type | MGIT 960 with TB eXiST | Not specified | 0.4 (median) | Not specified | |
| Pan-susceptible & Drug-resistant | REMA | 0.0039–0.25 | Not specified | Not specified | |
| Multi-drug resistant (MDR) | Sensititre custom plates | Not specified | 0.25 | Not specified | |
| Extensively drug-resistant (XDR) | Sensititre custom plates | Not specified | 1 | 32 |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay that provides a visual determination of bacterial viability. Metabolically active bacteria reduce the blue resazurin dye to pink resorufin.[5]
Materials:
-
M. tuberculosis isolate (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.1% casitone, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.5% glycerol (7H9-S medium)[1]
-
Bedaquiline powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt powder
-
Sterile distilled water
-
McFarland 1.0 turbidity standard
Procedure:
-
Preparation of Bedaquiline Stock and Dilutions:
-
Dissolve Bedaquiline powder in DMSO to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial twofold dilutions of the stock solution in 7H9-S medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 1.0 to 0.0039 mg/L). The final volume in each well should be 100 µL before adding the inoculum.
-
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis in 7H9-S broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match the McFarland 1.0 standard.
-
Dilute this suspension 1:20 in 7H9-S medium.
-
-
Inoculation of the Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the Bedaquiline dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Seal the plate (e.g., with parafilm or a plate sealer) and incubate at 37°C for 7 days.
-
-
Addition of Resazurin:
-
Prepare a 0.02% (w/v) resazurin solution in sterile distilled water and filter-sterilize.
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
-
Final Incubation and Reading:
-
Re-seal the plate and incubate for an additional 24 to 48 hours at 37°C.
-
Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is the lowest concentration of Bedaquiline that prevents the color change from blue to pink.
-
Protocol for Determining Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Completed REMA plate from the MIC assay
-
Middlebrook 7H10 agar plates supplemented with OADC
-
Sterile pipette tips and pipettor
Procedure:
-
Selection of Wells:
-
Following the determination of the MIC, select the wells corresponding to the MIC value and all higher concentrations of Bedaquiline where no growth was observed (i.e., the wells remained blue).
-
-
Subculturing:
-
Homogenize the contents of each selected well by gentle pipetting.
-
Spot-plate a fixed volume (e.g., 10-20 µL) from each of these wells onto a separate, labeled 7H10 agar plate.
-
Also, plate an aliquot from a growth control well (from the MIC plate, diluted to approximate the initial inoculum) to determine the initial CFU count.
-
-
Incubation:
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the agar plates at 37°C for 3 to 4 weeks, or until colonies are clearly visible on the control plate.
-
-
Colony Counting and MBC Determination:
-
Count the number of colonies (CFU) on each plate.
-
The MBC is defined as the lowest concentration of Bedaquiline that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.
-
Protocol for In Vitro ATP Synthesis Inhibition Assay
This assay measures the effect of Bedaquiline on ATP synthesis in inverted membrane vesicles (IMVs) from a mycobacterial species (e.g., M. phlei or M. smegmatis). ATP production is quantified using a luciferin/luciferase-based luminescence assay.[1]
Materials:
-
Mycobacterium phlei or M. smegmatis cell paste
-
French press or other cell disruption equipment
-
Ultracentrifuge
-
Reaction buffer: 20 mM tricine-KOH (pH 7.5), 0.1 M NaCl, 5 mM KPi, 5 mM MgCl2[1]
-
ADP solution
-
Luciferin/Luciferase assay kit
-
Bedaquiline
-
Luminometer
Procedure:
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Resuspend mycobacterial cell paste in a suitable buffer (e.g., 0.15 M NaCl, 0.1 M tricine-KOH pH 7.5, 5 mM MgCl2, 10% glycerol).[1]
-
Disrupt the cells using a French press (e.g., three passages at 20,000 psi).[1]
-
Remove unbroken cells by low-speed centrifugation.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 60,000 rpm for 45 minutes).[1]
-
Resuspend the IMV pellet in buffer to a final concentration of approximately 5 mg/mL.[1]
-
-
ATP Synthesis Assay:
-
In a luminometer cuvette, combine the reaction buffer, 50 µg of IMVs, luciferin, and luciferase.
-
Add Bedaquiline at various concentrations to different cuvettes. Include a no-drug control (DMSO vehicle) and other controls like an uncoupler (CCCP) or a known ATP synthase inhibitor (DCCD).[1]
-
Equilibrate the mixture for a few minutes.
-
Initiate the ATP synthesis reaction by adding ADP (e.g., to a final concentration of 50 µM).[1]
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the luminescence signal over time. An increase in luminescence corresponds to ATP production.
-
Compare the rate of ATP synthesis in the presence of Bedaquiline to the no-drug control.
-
Plot the percentage of inhibition against the Bedaquiline concentration to determine the IC50 value (the concentration that causes 50% inhibition of ATP synthesis).
-
References
- 1. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell death paradigms in the pathogenesis of Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP stimulates human macrophages to kill intracellular virulent Mycobacterium tuberculosis via calcium-dependent phagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BAY 249716 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of BAY 249716 for both in vitro and in vivo experiments, ensuring accurate and reproducible results.
Introduction
This compound is a small molecule modulator of mutant p53 condensation. It has been shown to stabilize p53 protein variants, including wild-type (WT), p53R175H, and p53Y220C, indicating a direct interaction.[1][2] This compound exhibits anti-proliferative activity in various cell lines with low micromolar IC50 values.[1] Additionally, this compound has demonstrated antitubercular activity.[3] Proper handling and preparation of this compound are critical for obtaining reliable experimental outcomes.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 288.75 g/mol | N/A |
| Appearance | Crystalline solid | N/A |
| Purity | >99% | N/A |
Solubility Data
The solubility of this compound in various solvents is crucial for the design of both in vitro and in vivo studies. The following table summarizes the available solubility data.
| Solvent | Concentration | Remarks | Source |
| DMSO | 100 mg/mL (346.31 mM) | Requires sonication. Use freshly opened DMSO as it is hygroscopic. | [4] |
| DMSO | 10 mM | - | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.66 mM) | Requires sonication and warming to 60°C to achieve a clear solution. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.66 mM) | Clear solution; saturation unknown. | [3] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes. Intermittent vortexing can aid dissolution.
-
-
Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
In Vitro Stock Solution Preparation Workflow
Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the high-concentration DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions of the stock solution in the cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first, prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the medium before making the final dilution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the pre-warmed cell culture medium to reach the desired final concentration. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to minimize solvent toxicity to the cells.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down.
-
Application: Use the freshly prepared working solution to treat cells immediately.
Preparation of Formulations for In Vivo Experiments
Objective: To prepare a homogenous and stable formulation of this compound for administration in animal models.
Protocol 1: Aqueous Formulation
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Water bath or heating block
-
Ultrasonic bath
Protocol:
-
Prepare Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).[3]
-
Solvent Addition Sequence:
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is homogenous.
-
Add 45% of the final volume as saline to bring the formulation to the final desired volume and concentration (e.g., 2.5 mg/mL).[3]
-
-
Dissolution Aids: To achieve a clear solution, sonicate the mixture and warm it to 60°C.[3] Ensure the final solution is clear and free of precipitates before administration.
-
Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
Protocol 2: Oil-Based Formulation
Vehicle Composition: 10% DMSO, 90% Corn Oil.[3]
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Solvent Addition:
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 90% of the final volume as corn oil.
-
-
Mixing: Vortex the mixture thoroughly to ensure a homogenous suspension or solution. The reported solubility is at least 2.5 mg/mL.[3]
-
Administration: Administer the freshly prepared formulation.
Mechanism of Action: p53 Modulation
This compound directly interacts with p53 proteins, leading to their stabilization. This is particularly relevant for mutant forms of p53 that are structurally unstable. By stabilizing these mutants, this compound can modulate their condensation and potentially influence their function, which is a key aspect of its anti-proliferative effects.
Signaling Pathway of this compound
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Disclaimer: This document is intended for research use only. The protocols and information provided are based on currently available data and should be adapted as necessary for specific experimental requirements.
References
Application Notes and Protocols: Western Blot Analysis of p53 Stabilization by BAY 249716
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. Its functions include inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers, the p53 pathway is inactivated, often through mutations that lead to protein misfolding, aggregation, and degradation. BAY 249716 is a novel small molecule that has been identified to modulate the condensation of mutant p53 and has been shown to stabilize wild-type (WT) and various mutant p53 proteins.[2][3] This property makes this compound a promising candidate for therapeutic strategies aimed at restoring p53 function.
These application notes provide a detailed protocol for the analysis of p53 stabilization in response to treatment with this compound using Western blotting. This technique allows for the sensitive detection and quantification of changes in p53 protein levels, providing crucial insights into the efficacy and mechanism of action of this compound.
Signaling Pathway of p53 Stabilization by this compound
The precise mechanism by which this compound stabilizes p53 is an active area of research. Current evidence suggests that this compound modulates the condensation of p53.[2][4] In the case of certain structural p53 mutants, which can form condensates, this compound has been observed to lead to their dissolution.[2] For other p53 variants, it may prevent degradation by altering the protein's conformation and accessibility to the ubiquitin-proteasome system. Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by E3 ubiquitin ligases such as MDM2. By altering the physical state of p53, this compound may interfere with this process, leading to p53 accumulation and subsequent activation of its downstream targets involved in tumor suppression.
Caption: Proposed mechanism of p53 stabilization by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing p53 stabilization by this compound using Western blot analysis.
Caption: Experimental workflow for p53 Western blot analysis.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: Select a cell line appropriate for the study, considering the p53 status (wild-type or specific mutant). HCT116 (p53 wild-type) or cell lines expressing specific p53 mutants (e.g., p53R175H, p53Y220C) are suitable choices.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.
SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each protein sample to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (20-30 µg) per lane into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained protein ladder on the membrane.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total p53 (e.g., mouse anti-p53, clone DO-1 or rabbit anti-p53) diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in the blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of p53 to the corresponding loading control (β-actin or GAPDH) for each sample.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table for clear comparison of the effects of different concentrations of this compound on p53 protein levels.
Table 1: Densitometric Analysis of p53 Protein Levels Following this compound Treatment
| Treatment Group | This compound Conc. (µM) | p53 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized p53 Level (p53/β-actin) | Fold Change vs. Vehicle |
| Vehicle Control | 0 (DMSO) | 1500 | 45000 | 0.033 | 1.0 |
| This compound | 0.1 | 3000 | 44500 | 0.067 | 2.0 |
| This compound | 1.0 | 9000 | 45500 | 0.198 | 6.0 |
| This compound | 10.0 | 22500 | 45000 | 0.500 | 15.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line used.
Troubleshooting
-
No or Weak p53 Signal:
-
Increase the concentration of this compound or the treatment duration.
-
Confirm the integrity and activity of the primary and secondary antibodies.
-
Ensure efficient protein transfer from the gel to the membrane.
-
Increase the amount of protein loaded onto the gel.
-
-
High Background:
-
Increase the number and duration of the washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time, use a different blocking agent).
-
Decrease the concentration of the primary or secondary antibodies.
-
-
Uneven Loading (Variable Loading Control Signal):
-
Ensure accurate protein quantification and careful loading of equal amounts of protein for each sample.
-
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate and quantify the stabilization of p53 by this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 4. Identification of Small Molecules that Modulate Mutant p53 Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Analysis of p53 Modulation by BAY 249716 in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: BAY 249716 is a small molecule modulator of the tumor suppressor protein p53. It has been shown to stabilize wild-type and mutant p53 protein variants, influencing their condensation and cellular localization.[1][2][3] This has implications for cancer research, as p53 plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress.[4][5] Immunofluorescence is a key technique to visualize the subcellular localization and expression levels of p53 in cells treated with this compound. This document provides a detailed protocol for conducting immunofluorescence staining for p53 in cells treated with this compound.
Data Presentation
| Treatment Group | This compound Concentration (µM) | Mean Nuclear p53 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percentage of Cells with Predominantly Nuclear p53 |
| Vehicle Control (DMSO) | 0 | 150.2 | ± 25.8 | 35% |
| This compound | 1 | 285.6 | ± 45.3 | 68% |
| This compound | 5 | 450.9 | ± 62.1 | 85% |
| This compound | 10 | 475.3 | ± 58.9 | 88% |
Caption: Example data demonstrating the effect of this compound on p53 nuclear localization.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Cell line of interest (e.g., Huh7, U2OS)
-
Sterile glass coverslips (#1.5 thickness recommended)[6] or chamber slides
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 24-well tissue culture plates
Procedure:
-
Sterilize glass coverslips and place one in each well of a multi-well plate.[7]
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound in complete cell culture medium at the desired concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
II. Immunofluorescence Staining Protocol
This protocol is adapted from standard immunofluorescence procedures for cultured cells.[8][9][10][11]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[7]
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS with 0.1% Triton X-100
-
Primary Antibody: Anti-p53 antibody (use at the manufacturer's recommended dilution)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear Counterstain: DAPI or Hoechst 33342
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Fixation:
-
Permeabilization:
-
Add Permeabilization Buffer to the cells and incubate for 10-15 minutes at room temperature.[11]
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p53 antibody in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Wash the cells one final time with PBS.
-
Carefully remove the coverslip from the well and mount it on a microscope slide with a drop of antifade mounting medium.[6]
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Visualizations
Experimental Workflow
Caption: Workflow for immunofluorescence analysis of this compound treated cells.
p53 Signaling Pathway
Caption: Simplified p53 signaling pathway modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 4. P53 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 8. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. biotium.com [biotium.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening with BAY 249716
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 249716 is a novel small molecule modulator identified through high-throughput screening that has shown significant potential in the context of cancer therapy, specifically by targeting mutant forms of the tumor suppressor protein p53. This document provides detailed application notes and protocols for utilizing this compound in a high-throughput screening (HTS) environment to identify and characterize compounds that modulate mutant p53 condensation and stability.
Functionally, this compound has been demonstrated to stabilize various p53 protein variants, including wild-type (WT) and clinically relevant mutants such as R175H and Y220C. Its mechanism of action involves the modulation of mutant p53 condensation, a process implicated in the gain-of-function phenotypes of mutant p53 in cancer. The ability of this compound to interact with and stabilize p53 makes it a valuable tool for developing new therapeutic strategies aimed at restoring wild-type p53 function.
These protocols are designed to be adaptable for HTS formats, enabling the screening of large compound libraries for novel modulators of p53.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₉ClN₄S |
| Molecular Weight | 288.76 g/mol |
| CAS Number | 696628-24-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound, providing insights into its biological activity and potency.
Table 1: In Vitro Biological Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Antitubercular Activity | Mycobacterium tuberculosis H37Rv | IC₉₀ | <0.10 µg/mL | [1] |
| Antileishmanial Activity | Leishmania donovani in J774.A1 cells | IC₅₀ | 0.09 µM | [1] |
| Cytotoxicity | Human KB cells | CC₅₀ | 98.6 µM | [1] |
Table 2: p53 Stabilization Data for this compound
Note: Specific ΔTm values from nanoDSF experiments with this compound are not publicly available. The following represents the destabilizing effect of common p53 mutations, which can be counteracted by stabilizing compounds like this compound.
| p53 Variant | Melting Temperature (Tm) | ΔTm relative to WT (°C) | Reference |
| p53 WT (DBD) | ~42.9 °C | - | |
| p53 R248Q (DBD) | ~38.5 °C | -4.4 | |
| p53 R248W (DBD) | ~39.3 °C | -3.6 | |
| p53 R273H (DBD) | ~38.8 °C | -4.1 | |
| p53 Y220C (DBD) | ~40.3 °C | -2.6 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a comprehensive workflow for a high-throughput screening campaign.
Caption: Mechanism of action of this compound in stabilizing mutant p53.
Caption: Proposed HTS workflow for identifying novel modulators of mutant p53.
Experimental Protocols
The following protocols are adapted from established methodologies for high-throughput screening and are tailored for the study of compounds like this compound that modulate mutant p53.
Protocol 1: Primary High-Throughput Screen - High-Content Imaging of Mutant p53 Condensation
Objective: To identify small molecules that modulate the condensation of fluorescently tagged mutant p53 in a cellular context.
Materials:
-
Human cancer cell line stably expressing a fluorescently tagged mutant p53 (e.g., mCherry-p53-R175H).
-
Assay plates: 384-well, black, clear-bottom imaging plates.
-
Compound library, including this compound as a positive control.
-
Automated liquid handling systems.
-
High-content imaging system.
-
Image analysis software.
Methodology:
-
Cell Seeding:
-
Seed the mutant p53 expressing cells into 384-well imaging plates at a density that results in 60-80% confluency at the time of imaging.
-
Incubate the plates at 37°C and 5% CO₂ for 24 hours.
-
-
Compound Treatment:
-
Using an automated liquid handler, add compounds from the library to the assay plates to a final concentration of 10 µM.
-
Include wells with DMSO as a negative control and this compound (e.g., at 10 µM) as a positive control for condensate dissolution.
-
Incubate the plates for a predetermined time (e.g., 4-24 hours) at 37°C and 5% CO₂.
-
-
Cell Staining (Optional):
-
To aid in image segmentation, cells can be stained with a nuclear counterstain (e.g., Hoechst 33342).
-
-
High-Content Imaging:
-
Acquire images of the cells using a high-content imaging system.
-
Use appropriate filter sets for the fluorescently tagged p53 and the nuclear stain.
-
Acquire images from multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
Use image analysis software to segment the images and identify individual cells and nuclei.
-
Quantify the formation of p53 condensates within the nuclei based on parameters such as the number, size, and intensity of fluorescent puncta.
-
Calculate a "condensation score" for each well.
-
-
Hit Identification:
-
Identify compounds that significantly alter the condensation score compared to the DMSO control. This could include compounds that, like this compound, dissolve condensates, or compounds that induce their formation.
-
Protocol 2: Secondary Assay - nano-Differential Scanning Fluorimetry (nanoDSF) for p53 Stability
Objective: To determine if hit compounds directly bind to and stabilize mutant p53 protein.
Materials:
-
Purified recombinant p53 protein (wild-type and mutant variants).
-
nanoDSF instrument (e.g., Prometheus).
-
Capillaries for the nanoDSF instrument.
-
Hit compounds and this compound.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the p53 protein in a suitable buffer (e.g., PBS). The final protein concentration should be in the range of 0.1-1 mg/mL.
-
Prepare stock solutions of the hit compounds and this compound in DMSO.
-
In a 384-well plate, mix the p53 protein solution with the compounds to the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%. Include a DMSO control.
-
-
nanoDSF Measurement:
-
Load the samples into the nanoDSF capillaries.
-
Place the capillaries into the instrument.
-
Set the temperature gradient, for example, from 20°C to 95°C with a heating rate of 1°C/min.
-
Monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm.
-
-
Data Analysis:
-
The instrument software will calculate the melting temperature (Tm) for each sample by determining the inflection point of the fluorescence ratio (F350/F330) versus temperature curve.
-
Calculate the change in melting temperature (ΔTm) for each compound-treated sample relative to the DMSO control (ΔTm = Tm_compound - Tm_DMSO).
-
A significant positive ΔTm indicates that the compound binds to and stabilizes the p53 protein.
-
Protocol 3: Secondary Assay - p53 Transcriptional Activity Reporter Assay
Objective: To assess the ability of hit compounds to restore the transcriptional activity of mutant p53.
Materials:
-
Human p53-null cell line (e.g., H1299).
-
Expression vector for the desired mutant p53.
-
A p53-responsive luciferase reporter plasmid (e.g., pG13-luc).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding and Transfection:
-
Seed p53-null cells into 96-well white, clear-bottom plates.
-
After 24 hours, co-transfect the cells with the mutant p53 expression vector, the p53-responsive luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, treat the cells with a dilution series of the hit compounds.
-
Include a known activator of the p53 pathway (e.g., Nutlin-3 for wild-type p53, if applicable as a control) and a DMSO vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in p53 transcriptional activity for each compound concentration relative to the DMSO control.
-
Generate dose-response curves and determine the EC₅₀ values for active compounds.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of hit compounds with endogenous mutant p53 in a cellular environment.
Materials:
-
Human cancer cell line endogenously expressing the target mutant p53.
-
Hit compounds and this compound.
-
Cell lysis buffer.
-
Antibodies against p53 and a loading control protein (e.g., GAPDH).
-
SDS-PAGE and Western blotting reagents and equipment.
Methodology:
-
Cell Treatment:
-
Culture the cells to ~80% confluency.
-
Treat the cells with the hit compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against p53 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p53 and the loading control.
-
Plot the normalized p53 band intensity as a function of temperature for both the compound-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
References
BAY 249716: In Vitro Application Notes and Protocols for Researchers
For dissemination to researchers, scientists, and drug development professionals.
Disclaimer: Based on publicly available information, detailed in vivo efficacy studies for BAY 249716 have not been extensively reported. The following application notes and protocols are based on documented in vitro activities of the compound.
Introduction
This compound is a small molecule identified as a modulator of the tumor suppressor protein p53.[1] It has demonstrated the ability to stabilize various forms of the p53 protein, including wild-type and certain mutant variants, suggesting its potential as a therapeutic agent in cancers with p53 mutations.[1] Additionally, this compound has shown potent antitubercular activity in vitro.[2] This document provides detailed protocols for the in vitro assessment of this compound's activity and a formulation for potential in vivo studies.
Data Presentation
Quantitative In Vitro Activity of this compound
The following tables summarize the key quantitative data reported for this compound.
Table 1: Stabilization of p53 Protein Variants by this compound
| p53 Protein Variant | Method | Endpoint | Result |
| p53WT | nanoDSF | Stabilization | Significant |
| p53R175H | nanoDSF | Stabilization | Significant |
| p53Y220C | nanoDSF | Stabilization | Significant |
Data sourced from a study on small molecules modulating mutant p53 condensation.[1]
Table 2: Antitubercular Activity of this compound
| Organism | Assay | Endpoint | Result |
| Mycobacterium tuberculosis | In vitro susceptibility | IC90 | <0.10 µg/mL |
IC90: The concentration of a drug that is required for 90% inhibition in vitro.[2]
Experimental Protocols
Protocol 1: Assessment of p53 Protein Stabilization using nano-Differential Scanning Fluorimetry (nanoDSF)
This protocol outlines the methodology to assess the thermal stabilization of wild-type and mutant p53 proteins upon binding of this compound.
1. Materials and Reagents:
-
Recombinant human p53 protein (wild-type and mutant variants, e.g., R175H, Y220C)
-
This compound
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
nanoDSF instrument and capillaries
2. Procedure:
-
Protein Preparation: Dilute the recombinant p53 protein to a final concentration of 1 µM in the assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.
-
Sample Preparation:
-
In a PCR tube or a suitable microplate, mix the p53 protein solution with an equal volume of the this compound dilution or vehicle control (assay buffer with the same final DMSO concentration).
-
The final volume in each sample should be sufficient for loading into the nanoDSF capillaries (typically 10-20 µL).
-
-
nanoDSF Measurement:
-
Load the samples into the nanoDSF capillaries.
-
Place the capillaries into the nanoDSF instrument.
-
Set the instrument to increase the temperature at a defined rate (e.g., 1°C/min) over a specified range (e.g., 20°C to 95°C).
-
Monitor the change in the intrinsic fluorescence of the protein (typically at emission wavelengths of 330 nm and 350 nm) as a function of temperature.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is determined from the inflection point of the melting curve (ratio of fluorescence at 350 nm to 330 nm vs. temperature).
-
A significant increase in the Tm of the p53 protein in the presence of this compound compared to the vehicle control indicates stabilization of the protein by the compound.
-
Protocol 2: In Vitro Antitubercular Susceptibility Testing
This protocol describes a general method for determining the minimum inhibitory concentration (MIC) or IC90 of this compound against Mycobacterium tuberculosis.
1. Materials and Reagents:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
96-well microplates
-
Resazurin sodium salt solution (for viability assessment)
2. Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard of 1.0), which is then further diluted.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in 7H9 broth in a 96-well plate to achieve the desired concentration range.
-
Inoculation: Add the diluted bacterial suspension to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Assessment of Inhibition:
-
After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.
-
Visually assess the color change. Blue (resazurin) indicates no bacterial growth, while pink (resorufin) indicates viable bacteria.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink. The IC90 can be determined by measuring fluorescence or absorbance and calculating the concentration that inhibits 90% of bacterial growth compared to the positive control.
-
Protocol 3: Formulation for In Vivo Studies
The following is a suggested formulation for preparing this compound for administration in animal models. Note: This is a formulation protocol only; no in vivo efficacy data is available from the search results.
1. Solvents and Reagents:
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
2. Formulation Procedure (to prepare a 2.5 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Mandatory Visualizations
Caption: The p53 signaling pathway and the potential role of this compound.
Caption: Experimental workflow for assessing p53 stabilization by this compound using nanoDSF.
References
Application Notes and Protocols for BAY 249716 in Inducing p53-Dependent Apoptosis
For Research Use Only.
Introduction
BAY 249716 is a small molecule modulator that has been identified to stabilize p53 protein variants, including wild-type p53 (p53WT) and various mutant forms.[1][2][3] By stabilizing p53, this compound can activate p53-dependent signaling pathways. The tumor suppressor protein p53 plays a critical role in cellular response to stress, and its activation can lead to cell cycle arrest or apoptosis.[4][5][6][7] These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals to investigate the potential of this compound to induce p53-dependent apoptosis in cancer cell lines expressing wild-type p53.
Mechanism of Action
Upon cellular stress, p53 is activated and transcriptionally upregulates a host of pro-apoptotic genes, primarily members of the Bcl-2 family such as Bax and PUMA.[4][6][7] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[4][7] this compound is known to activate p53 reporter genes in cells with wild-type p53, suggesting its potential to initiate this apoptotic cascade.[3]
Data Presentation
Table 1: Anti-Proliferative Activity of this compound
| Cell Line | p53 Status | IC50 (µM) | Reference |
| U2OS | Wild-Type | Low-µM | [1] |
| Various Cancer Cell Lines | Wild-Type & Mutant | Low-µM | [1] |
Note: Specific IC50 values for this compound in various cell lines are stated to be in the low-micromolar range, but precise values are not publicly available in the provided search results. Researchers should perform dose-response studies to determine the IC50 in their specific cell line of interest.
Signaling Pathway Diagram
Caption: p53-Dependent Apoptotic Pathway Activated by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell line with wild-type p53 (e.g., U2OS, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be <0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line with wild-type p53
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the determined IC50 concentration and a 2x IC50 concentration for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Protocol 3: Western Blot Analysis of p53 Pathway Proteins
This protocol assesses the effect of this compound on the expression levels of key proteins in the p53-dependent apoptotic pathway.
Materials:
-
Cancer cell line with wild-type p53
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Experimental Workflow Diagram
Caption: Workflow for Investigating this compound-Induced Apoptosis.
References
- 1. Flow cytometric analysis of p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 4. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Measuring the Anti-Mycobacterial Efficacy of BAY 249716: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the anti-mycobacterial efficacy of the investigational compound BAY 249716. The following protocols are based on established methodologies for the in vitro and in vivo evaluation of anti-tuberculosis agents. While specific experimental data for this compound is limited in publicly available literature, these detailed procedures will enable researchers to generate robust and reproducible data to characterize its anti-mycobacterial activity.
In Vitro Efficacy Assessment
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Mycobacterium tuberculosis (Mtb), the broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution MIC Assay for M. tuberculosis
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Further dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well microtiter plate. The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL. Include a drug-free control and a sterile control.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Seal the plate and incubate at 37°C for 7 to 14 days.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of this compound that shows no visible bacterial growth (no turbidity) compared to the drug-free control.
-
Resazurin or other viability dyes can be added to aid in the determination of bacterial growth inhibition.
-
Data Presentation:
| Compound | Strain | MIC (µg/mL) | IC90 (µg/mL) |
| This compound | M. tuberculosis H37Rv | [Experimental Value] | <0.10[1] |
| Isoniazid | M. tuberculosis H37Rv | [Control Value] | [Control Value] |
| Rifampicin | M. tuberculosis H37Rv | [Control Value] | [Control Value] |
Note: IC90 (Inhibitory Concentration 90%) is another common metric, representing the concentration required to inhibit 90% of bacterial growth.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Intracellular Killing Assay
To determine the efficacy of this compound against intracellular mycobacteria, a macrophage infection model is utilized. This assay is crucial as M. tuberculosis is an intracellular pathogen.
Protocol: Macrophage Infection Assay
-
Macrophage Culture:
-
Culture a suitable macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs).
-
For THP-1 cells, differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Seed the macrophages in a 24- or 96-well plate.
-
-
Infection:
-
Prepare a single-cell suspension of M. tuberculosis H37Rv.
-
Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophage ratio).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells with fresh medium containing a low concentration of a suitable antibiotic (e.g., amikacin) for a short period to kill extracellular bacteria.
-
-
Compound Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a drug-free control.
-
-
Incubation and Lysis:
-
Incubate the plates for 3 to 7 days at 37°C in a 5% CO2 atmosphere.
-
At desired time points, lyse the macrophages using a gentle detergent (e.g., 0.1% saponin or Triton X-100) to release intracellular bacteria.
-
-
Quantification of Bacterial Viability:
-
Serially dilute the cell lysates and plate on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Data Presentation:
| Compound Concentration (µg/mL) | Log10 CFU Reduction (Day 3) | Log10 CFU Reduction (Day 7) |
| 0 (Control) | 0 | 0 |
| [Concentration 1] | [Experimental Value] | [Experimental Value] |
| [Concentration 2] | [Experimental Value] | [Experimental Value] |
| [Concentration 3] | [Experimental Value] | [Experimental Value] |
| Rifampicin [Control Conc.] | [Control Value] | [Control Value] |
Experimental Workflow for Intracellular Killing Assay
Caption: Workflow for the intracellular macrophage killing assay.
In Vivo Efficacy Assessment
Mouse Model of Tuberculosis
The murine model is a standard for preclinical evaluation of anti-TB drug candidates.
Protocol: Chronic Mouse Infection Model
-
Infection:
-
Infect 6- to 8-week-old BALB/c or C57BL/6 mice via aerosol inhalation with a low dose of M. tuberculosis H37Rv (to deliver ~100-200 CFU to the lungs).
-
Allow the infection to establish for 2-4 weeks to develop a chronic infection state.
-
-
Drug Administration:
-
Randomly assign mice to treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., isoniazid/rifampicin combination).
-
Administer drugs orally (gavage) or via an appropriate route, typically 5 days a week for 4 to 8 weeks.
-
-
Efficacy Evaluation:
-
At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize cohorts of mice from each group.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on 7H11 agar.
-
Incubate for 3-4 weeks at 37°C and enumerate CFU.
-
Data Presentation:
| Treatment Group | Mean Log10 CFU in Lungs (Week 4) | Mean Log10 CFU in Spleens (Week 4) | Mean Log10 CFU in Lungs (Week 8) | Mean Log10 CFU in Spleens (Week 8) |
| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound [Dose 1] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound [Dose 2] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| INH + RIF | [Control Value] | [Control Value] | [Control Value] | [Control Value] |
Logical Flow of In Vivo Mouse Study
Caption: Logical flow of the in vivo mouse model for TB drug efficacy.
Potential Mechanism of Action: p53 Modulation
This compound has been identified as a modulator of the p53 protein, showing stabilization of wild-type and mutant p53 variants[2][3]. While the direct link between p53 modulation and anti-mycobacterial activity is yet to be fully elucidated, it presents an interesting avenue for further investigation. The host's p53 pathway is known to play a role in the immune response to Mtb infection, including the induction of apoptosis in infected macrophages, which can be a host-protective mechanism.
References
- 1. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for BAY 249716 in Drug-Resistant Tuberculosis Research
Disclaimer: Publicly available information on the specific application of BAY 249716 for the treatment of drug-resistant tuberculosis is currently limited. The following application notes and protocols are based on the sparse data available and the compound's known mechanism of action as a p53 stabilizer. Further empirical studies are required to validate these proposed applications and protocols.
Introduction
This compound is a small molecule that has been identified as a stabilizer of all three protein variants of the tumor suppressor p53.[1] While its primary development focus appears to be in oncology, it has also been noted for its antitubercular activity.[2][3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic strategies. Host-directed therapies, which aim to modulate the host's immune response to infection, represent a promising avenue. The activation of p53 has been shown to play a role in controlling Mtb infection by inducing apoptosis of infected macrophages, thereby limiting bacterial replication.[4][5][6] Therefore, a p53 stabilizing agent like this compound could potentially serve as a host-directed therapeutic agent against drug-resistant tuberculosis.
Quantitative Data
The only publicly available quantitative data for this compound's anti-tuberculosis activity is its in vitro potency.
| Compound | Assay | Metric | Value (µg/mL) | Source |
| This compound | In vitro anti-tubercular activity assay | IC90 | <0.10 | MedchemExpress.com[2][3] |
Note: IC90 (Inhibitory Concentration 90%) is the concentration of a drug that inhibits 90% of the target's activity, in this case, the growth of Tuberculosis. The specific strain of M. tuberculosis and the experimental conditions for this assay are not detailed in the available source.
Mechanism of Action
This compound's antitubercular effect is likely linked to its ability to stabilize the p53 protein. In the context of tuberculosis, p53 activation in infected macrophages can trigger apoptosis. This programmed cell death pathway is a host defense mechanism to eliminate the intracellular niche where M. tuberculosis resides, thereby preventing bacterial spread. By stabilizing p53, this compound may enhance this natural host defense mechanism.
Caption: Proposed mechanism of this compound in Mtb-infected macrophages.
Experimental Protocols
Due to the lack of specific published studies on this compound for tuberculosis, the following are generalized protocols that would be necessary to evaluate its efficacy. These are intended as a starting point for researchers.
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination against Drug-Resistant M. tuberculosis Strains
Objective: To determine the minimal concentration of this compound required to inhibit the growth of various drug-resistant strains of M. tuberculosis.
Materials:
-
This compound
-
Drug-resistant M. tuberculosis strains (e.g., MDR, XDR) and a drug-sensitive control strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin dye
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in 7H9 broth to achieve a range of final concentrations.
-
Prepare an inoculum of each M. tuberculosis strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change.
Protocol 2: Macrophage Infection Model to Assess Intracellular Activity
Objective: To evaluate the efficacy of this compound in clearing M. tuberculosis from infected macrophages.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1, RAW 264.7)
-
Drug-resistant M. tuberculosis strain
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H10 agar plates
Procedure:
-
Culture macrophages in 24-well plates until they form a monolayer.
-
Infect the macrophages with the M. tuberculosis strain at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh culture medium containing various concentrations of this compound. Include an untreated control.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, lyse the macrophages to release intracellular bacteria.
-
Plate serial dilutions of the lysate on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colony-forming units (CFU) to determine the intracellular bacterial load. A reduction in CFU in treated wells compared to untreated wells indicates intracellular activity.
Experimental Workflow Visualization
The following diagram illustrates a potential workflow for the preclinical evaluation of this compound for drug-resistant tuberculosis.
Caption: Preclinical evaluation workflow for this compound in DR-TB.
Conclusion
The available data, although very limited, suggests that this compound warrants further investigation as a potential host-directed therapy for drug-resistant tuberculosis. Its ability to stabilize p53 presents a plausible mechanism of action against intracellular M. tuberculosis. The provided protocols and workflow offer a foundational framework for researchers to systematically evaluate the efficacy and mechanism of this compound in the context of drug-resistant tuberculosis. Rigorous preclinical studies are essential to determine its true therapeutic potential.
References
- 1. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. M1 macrophage dependent-p53 regulates the intracellular survival of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mycobacteria proliferation in macrophages by low cisplatin concentration through phosphorylated p53-related apoptosis pathway | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Navigating the Challenges of BAY 249716: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the p53 modulator BAY 249716, its low aqueous solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues, ensuring the successful application of this compound in your research.
Troubleshooting Guide: Overcoming Precipitation and Dissolution Issues
Encountering precipitation or incomplete dissolution of this compound is a common challenge. This guide provides a systematic approach to troubleshooting these issues.
Problem: Precipitate forms when diluting DMSO stock solution into aqueous buffer (e.g., PBS, cell culture media).
| Potential Cause | Recommended Solution |
| Rapid solvent exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause the compound to crash out of solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer. Add the compound dropwise while gently vortexing the buffer to ensure rapid and uniform mixing. |
| High final DMSO concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the working solution as low as possible, ideally below 0.5%, and preferably below 0.1%. This may necessitate preparing a more dilute initial stock solution in DMSO. |
| Low temperature of aqueous buffer: Diluting into a cold buffer can decrease the solubility of the compound. | Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution. |
| Compound supersaturation: The final concentration in the aqueous buffer may exceed the thermodynamic solubility limit of this compound. | Consider using solubility-enhancing excipients such as PEG300 and Tween-80 in your final formulation. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective. |
Problem: this compound powder is difficult to dissolve in the initial solvent.
| Potential Cause | Recommended Solution |
| Insufficient solvent volume or agitation: The amount of solvent may be insufficient to fully dissolve the compound at the desired concentration. | Ensure you are using the correct volume of solvent for your target concentration. Vortex the solution for several minutes. If dissolution is still incomplete, brief sonication (5-10 minutes in a water bath sonicator) can be applied. Gentle warming to 37°C may also aid dissolution. For a 2.5 mg/mL solution in a formulation containing PEG300 and Tween-80, ultrasonic and warming to 60°C may be necessary. |
| Hygroscopic DMSO: DMSO can absorb moisture from the air, which can negatively impact the solubility of some compounds. | Use fresh, anhydrous, high-purity DMSO to prepare your stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound. A solubility of up to 100 mg/mL in DMSO has been reported, although this requires ultrasonication. For in vivo studies, specific formulations containing co-solvents and surfactants are recommended.
Q2: How should I store my this compound stock solution?
A2: Store your DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -80°C, the solution is stable for up to 6 months. At -20°C, it is stable for up to 1 month.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer, taking care to follow the troubleshooting guidance to avoid precipitation.
Q4: What are some established formulations for in vivo studies with this compound?
A4: Two effective formulations for in vivo use have been described:
-
PEG300/Tween-80/Saline Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a clear solution of 2.5 mg/mL. This preparation requires sonication and warming to 60°C.
-
Corn Oil Formulation: A solution of 10% DMSO and 90% Corn Oil can achieve a concentration of at least 2.5 mg/mL.
Q5: What is the mechanism of action of this compound?
A5: this compound is a small molecule that modulates the function of the tumor suppressor protein p53. It has been shown to stabilize wild-type and certain mutant forms of p53, which can lead to the activation of p53-mediated signaling pathways that control cell cycle arrest and apoptosis.[1][2]
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Observations |
| DMSO | 100 mg/mL (346.31 mM) | Requires ultrasonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.66 mM) | Clear solution; requires sonication and warming to 60°C. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.66 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 288.76 g/mol ).
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 2.5 mg/mL Formulation for In Vivo Studies (PEG300/Tween-80/Saline)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline and mix well.
-
To aid dissolution, sonicate the final mixture and warm it to 60°C until the solution is clear.
Visualizations
Signaling Pathway
Caption: this compound stabilizes p53, promoting downstream tumor suppressor functions.
Experimental Workflow
Caption: Workflow for preparing and troubleshooting this compound solutions.
Logical Relationship
Caption: Strategies to overcome the poor aqueous solubility of this compound.
References
Technical Support Center: Optimizing BAY 249716 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY 249716 in cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this p53 stabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that stabilizes p53 protein variants, including wild-type and mutated forms. By stabilizing p53, this compound can restore or enhance its tumor-suppressive functions, leading to the activation of downstream signaling pathways that control cell cycle arrest and apoptosis.
Q2: What is the recommended starting concentration for this compound in a cell viability assay?
A2: Based on available data, this compound exhibits anti-proliferative activity with low-micromolar IC50 values in various cancer cell lines. A good starting point for a dose-response experiment would be a concentration range from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your specific experimental conditions.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, generally below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) in your experiments to account for any potential solvent effects.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the cell line and the endpoint being measured (e.g., cell cycle arrest, apoptosis). A common starting point is 24 to 72 hours. A time-course experiment is recommended to determine the most effective duration of treatment.
Q5: Can this compound affect different cell lines differently?
A5: Yes. The cellular response to this compound can be highly dependent on the p53 status of the cell line (wild-type, mutant, or null), as well as other genetic and epigenetic factors. It is essential to characterize the p53 status of your cell line and to empirically determine the optimal concentration and incubation time.
Troubleshooting Guides
Issue 1: High background or inconsistent results in my cell viability assay.
-
Possible Cause: Interference of this compound with the assay reagents.
-
Solution: Some compounds can directly react with viability dyes (e.g., MTT, resazurin), leading to false-positive or false-negative results. To rule this out, perform a control experiment with this compound in cell-free medium containing the assay reagent. If you observe a color change, consider using an alternative viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).
-
-
Possible Cause: Solvent (DMSO) toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%. Always include a vehicle-only control to assess the effect of the solvent on cell viability.
-
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the plate gently in a cross-hatch pattern to ensure even distribution of cells in the wells. Inconsistent cell numbers will lead to high variability in your results.
-
Issue 2: I observe cell cycle arrest, but not a significant increase in apoptosis.
-
Possible Cause: The concentration of this compound may be sufficient to induce p53-mediated cell cycle arrest through the upregulation of p21, but not high enough to trigger the apoptotic pathway.[1][2][3]
-
Solution: Increase the concentration of this compound in your dose-response experiment. It is possible that higher levels of p53 stabilization are required to initiate apoptosis.
-
-
Possible Cause: The cell line may have defects in the apoptotic machinery downstream of p53.[1][2][3]
-
Solution: Investigate the expression and function of key apoptotic proteins such as BAX, PUMA, and caspases in your cell line. If the apoptotic pathway is compromised, the primary response to p53 activation may be cell cycle arrest or senescence.
-
-
Possible Cause: The incubation time is not long enough for apoptosis to occur.
-
Solution: Extend the incubation time with this compound. Cell cycle arrest is often an earlier response to p53 activation, while apoptosis may require a more sustained signal.
-
Issue 3: I observe apoptosis, but not significant cell cycle arrest.
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Possible Cause: The concentration of this compound is high, leading to a strong and rapid induction of pro-apoptotic p53 target genes.
-
Solution: If you are interested in studying the effects on the cell cycle, try using a lower concentration range of this compound. A detailed dose-response curve will help identify concentrations that favor cell cycle arrest over apoptosis.
-
-
Possible Cause: The cell line is highly sensitive to p53-mediated apoptosis.[1]
-
Solution: Certain cell types are primed for apoptosis upon p53 activation. In these cases, observing a distinct cell cycle arrest phase may be challenging. You can try to synchronize the cells before adding this compound to better resolve different phases of the cell cycle.
-
Quantitative Data
The following table summarizes the available data on the cytotoxic and anti-proliferative effects of this compound. Note that these values are cell line and assay dependent and should be used as a guide for designing your own experiments.
| Cell Line | p53 Status | Assay Type | Endpoint | Value (µM) |
| KB | N/A | MTT | CC50 (72h) | 98.6 |
| Various Cancer Cell Lines | Wild-Type & Mutant | Proliferation | IC50 | Low-µM range |
CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.
Experimental Protocols
Detailed Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step guide for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions and controls to the respective wells.
-
Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Visualizations
p53 Signaling Pathway Activated by this compound
Caption: this compound stabilizes p53, leading to cell cycle arrest or apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Troubleshooting Logic for Unexpected Cell Viability Results
Caption: A logical approach to troubleshooting unexpected cell viability results.
References
- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific loss of apoptotic but not cell‐cycle arrest function in a human tumor derived p53 mutant. | The EMBO Journal [link.springer.com]
- 3. Specific loss of apoptotic but not cell-cycle arrest function in a human tumor derived p53 mutant - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding BAY 249716 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of BAY 249716, a small molecule modulator of mutant p53 condensation. The primary focus of this resource is to provide strategies for avoiding and identifying potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that has been shown to modulate mutant p53 condensation. It stabilizes multiple p53 protein variants, including wild-type (WT), p53-R175H, and p53-Y220C.[1] This stabilization is believed to be a key aspect of its on-target activity.
Q2: What are the known off-target effects of this compound?
A2: As of the latest available public information, a specific and comprehensive off-target profile for this compound has not been published. As with any small molecule, there is a potential for off-target interactions that can lead to unintended biological consequences.[2] It is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: The effective concentration of this compound can be cell-line dependent. It has been shown to exhibit anti-proliferative activity in the low micromolar (µM) range in some cell lines.[1] A good starting point for most cell-based assays is to perform a dose-response curve ranging from 0.1 µM to 10 µM. Always aim to use the lowest effective concentration to minimize the risk of off-target effects.[3][4]
Q4: How can I be sure the phenotype I observe is due to p53 stabilization and not an off-target effect?
A4: This is a critical question in small molecule research. A multi-faceted approach is recommended:
-
Genetic Knockdown/Knockout: The most rigorous approach is to use techniques like CRISPR/Cas9 or siRNA to knock down or knock out p53 in your model system. The phenotype observed with this compound should be diminished or absent in these p53-deficient cells.[2]
-
Inactive Control: If available, use a close structural analog of this compound that is known to be inactive against p53. This can help to rule out effects caused by the chemical scaffold itself.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity at expected effective concentrations. | Off-target toxicity, solvent toxicity, or compound degradation. | 1. Perform a detailed dose-response cell viability assay (e.g., MTS or resazurin) to determine the cytotoxic concentration.[5]2. Ensure the final solvent concentration (e.g., DMSO) is below 0.1% and run a solvent-only control.[5]3. Use a fresh stock of this compound and verify its purity if possible. |
| Inconsistent results between different cell lines. | Different expression levels of p53 or potential off-target proteins. | 1. Confirm the p53 status (wild-type, mutant, or null) of your cell lines by sequencing or Western blot.2. Profile the expression of the intended target (p53) in each cell line.[2]3. Consider that off-target profiles may differ between cell lines, leading to varied responses. |
| Observed phenotype does not align with the known functions of p53. | The phenotype may be driven by an unknown off-target of this compound. | 1. Perform a target deconvolution study, such as chemical proteomics, to identify other cellular binding partners of this compound.[6]2. Conduct a literature review for the identified off-targets to see if they are associated with the observed phenotype. |
Quantitative Data Summary
| Parameter | Value | Context | Source |
| IC50 (Antileishmanial) | 0.09 µM | Leishmania donovani infected J774.A1 cells | MedchemExpress |
| CC50 (Cytotoxicity) | 98.6 µM | Human KB cells | MedchemExpress |
| Antitubercular Activity (IC90) | <0.10 µg/mL | Tuberculosis | MedchemExpress |
| Stock Solution (DMSO) | 100 mg/mL (346.31 mM) | Requires sonication | MedchemExpress |
Experimental Protocols
Protocol 1: Determining the Optimal On-Target Concentration using a Dose-Response Curve
Objective: To identify the minimum concentration of this compound that elicits the desired on-target effect (e.g., p53 stabilization) without causing significant cytotoxicity.
Methodology:
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in your cell culture medium. The concentration range should ideally span from 0.01 µM to 20 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Treat the cells with the prepared dilutions of this compound and the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Parallel Assays:
-
On-Target Effect: In one set of plates, measure the desired on-target effect. For this compound, this could be quantifying p53 protein levels by Western blot or immunofluorescence.
-
Cytotoxicity: In a parallel set of plates, assess cell viability using an appropriate assay (e.g., MTS, CellTiter-Glo®).
-
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration. The optimal concentration is the one that gives a robust on-target signal with minimal impact on cell viability.
Protocol 2: Orthogonal Validation using a Structurally Unrelated p53 Stabilizer
Objective: To confirm that the observed biological phenotype is a result of p53 stabilization and not a specific off-target effect of the this compound chemical scaffold.
Methodology:
-
Select an Orthogonal Compound: Choose a well-characterized p53 stabilizer with a different chemical structure from this compound (e.g., a compound from a different chemical series).
-
Dose-Response: Determine the optimal, non-toxic concentration of the orthogonal compound using the method described in Protocol 1.
-
Phenotypic Assay: Perform your primary phenotypic assay using both this compound and the orthogonal compound at their respective optimal concentrations.
-
Comparison: Compare the results. If both compounds produce a similar phenotype, it provides strong evidence that the effect is mediated through their common target, p53.[4]
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A multi-armed strategy for confirming on-target effects.
References
BAY 249716 stability in different solvents and media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BAY 249716 in various solvents and media. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving this compound?
This compound can be dissolved in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a suitable solvent, with a solubility of 10 mM.[1] For in vivo experiments, specific formulations are recommended to ensure solubility and bioavailability. Two such protocols are:
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A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
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A mixture of 10% DMSO and 90% Corn Oil.[2]
2. I am observing precipitation when preparing my this compound solution. What should I do?
Precipitation or phase separation can occur during the preparation of this compound solutions, especially for in vivo formulations. To aid dissolution, you can employ gentle heating and/or sonication.[2] For the DMSO/PEG300/Tween-80/Saline formulation, warming to 60°C with ultrasonic treatment is suggested to achieve a clear solution.[2] It is crucial to add each solvent sequentially and ensure the mixture is homogeneous before adding the next.[2]
3. What are the recommended storage conditions for this compound stock solutions?
The stability of your this compound stock solution is dependent on the storage temperature. For long-term storage, it is recommended to store aliquots at -80°C, where it is stable for up to 6 months.[2] For shorter-term storage, -20°C is acceptable for up to 1 month.[2] It is advisable to avoid repeated freeze-thaw cycles.
4. How stable is this compound in aqueous media for cell-based assays?
5. Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been publicly detailed. However, like many small molecules, potential degradation routes could include hydrolysis, oxidation, and photodecomposition. It is recommended to protect solutions from light and to use high-purity solvents to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution | Insufficient solvent volume or inadequate mixing. | Increase solvent volume, apply gentle heating (up to 60°C), and/or use an ultrasonic bath to aid dissolution.[2] |
| Precipitation After Dilution | The compound has lower solubility in the aqueous buffer or media. | Decrease the final concentration of this compound. Ensure the organic solvent from the stock solution is a very small percentage of the final volume. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Prepare fresh working solutions for each experiment from a properly stored stock solution.[2] Avoid repeated freeze-thaw cycles of the stock. |
| Phase Separation in In Vivo Formulation | Improper mixing of the solvent components. | Add each solvent one by one and ensure the solution is thoroughly mixed before adding the next component.[2] |
Quantitative Stability Data
Disclaimer: The following table provides an illustrative example of stability data. Actual stability should be determined experimentally.
| Solvent/Medium | Temperature | Concentration | Time Point | % Remaining (Illustrative) |
| DMSO | -20°C | 10 mM | 1 Month | >99% |
| DMSO | -80°C | 10 mM | 6 Months | >99% |
| Cell Culture Medium + 10% FBS | 37°C | 10 µM | 24 Hours | ~95% |
| PBS (pH 7.4) | Room Temperature | 10 µM | 8 Hours | ~90% |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from publicly available information for achieving a clear solution at 2.5 mg/mL.[2]
Materials:
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This compound
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DMSO
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PEG300
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Tween-80
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Saline
Procedure:
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Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
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To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.
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Mix the solution thoroughly until it is homogeneous.
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Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, warm the solution to 60°C and use an ultrasonic bath until the solution is clear.[2]
-
It is recommended to prepare this working solution fresh on the day of use.[2]
Protocol 2: General Method for Assessing Stability by HPLC
This protocol outlines a general approach for determining the stability of this compound in a specific solvent or medium.
Materials:
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This compound
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Solvent or medium of interest
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HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
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Appropriate HPLC column (e.g., C18)
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Mobile phases (e.g., Acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
Procedure:
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Preparation of Standard Curve: Prepare a series of known concentrations of this compound in the chosen solvent to create a standard curve.
-
Sample Preparation: Prepare a solution of this compound at the desired concentration in the solvent or medium to be tested.
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Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the sample into the HPLC system to determine the initial concentration.
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Incubation: Store the remaining solution under the desired conditions (e.g., specific temperature, light exposure).
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Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it into the HPLC system.
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Data Analysis: Quantify the concentration of this compound at each time point using the standard curve. Calculate the percentage of the compound remaining relative to the T0 concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for common this compound handling issues.
References
Technical Support Center: Interpreting Unexpected Results with BAY 249716
Welcome to the technical support center for BAY 249716. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results. The following troubleshooting guides and frequently asked questions (FAQs) are intended to directly address specific issues you may encounter during your experiments with this novel p53 modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that modulates mutant p53 condensation. It has been shown to stabilize wild-type p53 (p53WT) and two common p53 mutants, p53R175H and p53Y220C.[1] This stabilization is a key indicator of its direct interaction with the p53 protein.
Q2: I am not observing the expected level of p53 stabilization. What could be the cause?
Several factors could contribute to lower-than-expected p53 stabilization. These include:
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Suboptimal Compound Concentration: Ensure you are using the appropriate concentration range for your cell line. A dose-response experiment is recommended to determine the optimal concentration.
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Incorrect Antibody for Western Blot: Use a validated antibody that recognizes the specific p53 variant in your cell line.
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Cellular Context: The cellular environment, including the presence of other mutations or altered protein expression, can influence the response to this compound.
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Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent preparation can all affect the outcome.
Q3: My cell viability assay results are inconsistent or show unexpected toxicity. What should I check?
Inconsistent cell viability results can arise from several sources:
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Compound Solubility: Ensure this compound is fully dissolved in your culture medium. Precipitation can lead to inconsistent concentrations and direct cellular toxicity.
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Assay Interference: Some compounds can interfere with the chemical reactions of viability assays (e.g., MTT, XTT). Consider using an alternative assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®).
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Off-Target Effects: While specific off-target effects of this compound are not extensively documented, aminothiazole-based compounds can have other biological activities.[2][3] If you suspect off-target effects, consider using a secondary assay to confirm the mechanism of cell death (e.g., apoptosis vs. necrosis).
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Cell Line Specificity: The cytotoxic effect of this compound can vary significantly between different cell lines.
Q4: I am observing a discrepancy between p53 stabilization and downstream effects (e.g., no change in p21 levels). Why might this be?
The p53 signaling pathway is complex, and stabilization of the p53 protein does not always lead to a linear activation of all downstream targets.[4][5][6] Possible reasons for this discrepancy include:
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Post-Translational Modifications: p53 activity is regulated by a host of post-translational modifications. This compound may stabilize p53 in a conformation that is not conducive to the transcriptional activation of all its target genes.
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Presence of Other Signaling Pathways: Other active signaling pathways in your cells could be inhibiting the p53-mediated transcription of specific genes.
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Kinetics of the Response: The timing of p53 stabilization and the subsequent transcriptional response can vary. A time-course experiment is recommended to capture the peak of downstream gene expression.
Quantitative Data Summary
The following tables summarize publicly available quantitative data for this compound. Note that specific values can vary depending on the experimental conditions and cell line used.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | p53 Status | IC50 (µM) |
| J774.A1 | Not Specified | 0.09 |
| Huh7 | p53-Y220C | Low µM |
| Cal-33 | p53-R175H | Low µM |
| Detroit 562 | p53-R175H | Low µM |
| MDA-MB-468 | p53-R273H | Less Active |
Data is indicative of low micromolar activity in sensitive cell lines. Researchers should perform their own dose-response experiments to determine the precise IC50 in their system.
Table 2: Other Reported Biological Activities
| Activity | Assay | IC90/EC50 |
| Antitubercular | Mycobacterium tuberculosis growth inhibition | <0.10 µg/mL (IC90) |
| Antileishmanial | Leishmania donovani amastigote inhibition | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be optimized for your specific laboratory conditions and cell lines.
Western Blot for p53 Stabilization
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Cell Lysis:
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Seed cells and treat with a dose-range of this compound for the desired time (e.g., 24 hours).
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Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge lysates to pellet cell debris and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against p53 (e.g., DO-1 or a clone specific to your p53 variant) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Normalize the p53 signal to a loading control (e.g., β-actin or GAPDH).
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Cell Viability Assay (MTT)
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Cell Seeding:
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Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
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Compound Treatment:
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Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
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Incubation:
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Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
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MTT Addition:
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
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Solubilization and Measurement:
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Add a solubilization solution (e.g., DMSO or SDS in HCl) to each well and mix to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
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Visualizations
Signaling Pathway
Caption: Simplified p53 signaling pathway and the role of this compound.
Experimental Workflow
Caption: General experimental workflow for testing this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Modulating molecular functions of p53 with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
How to minimize BAY 249716-induced cytotoxicity in normal cells
Welcome to the technical support center for BAY 249716. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound-induced cytotoxicity in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that has been shown to stabilize both wild-type and mutant p53 protein variants.[1][2] In cancer cells with compromised p53, this stabilization can lead to the reactivation of p53's tumor-suppressive functions, including cell cycle arrest and apoptosis, thereby exerting its anti-proliferative effects.[1]
Q2: Why is cytotoxicity observed in normal (non-cancerous) cells treated with this compound?
A2: Since this compound stabilizes p53, it can activate p53-dependent pathways in normal cells as well.[2] In actively dividing normal cells, such as hematopoietic progenitors or intestinal epithelium, p53 activation can trigger cell cycle arrest or apoptosis, leading to off-target cytotoxicity.[3][4] This is a known class effect for therapies that activate p53.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity in normal cells?
A3: The primary mechanism is likely p53-mediated cell cycle arrest and/or apoptosis.[4] Additionally, p53 activation is linked to the induction of oxidative stress and a form of iron-dependent cell death called ferroptosis. While not directly confirmed for this compound, these are plausible secondary mechanisms of cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound in my normal cell lines?
A4: Standard cell viability assays such as MTT, XTT, or CellTiter-Glo® can be used to determine the half-maximal cytotoxic concentration (CC50). It is crucial to include a panel of normal cell lines relevant to your research area (e.g., primary fibroblasts, endothelial cells, or specific organ-derived cells) and compare the CC50 values to the half-maximal inhibitory concentration (IC50) in your cancer cell lines to determine the therapeutic window.
Q5: Are there any general strategies to protect normal cells from p53-activating agents?
A5: Yes, a strategy known as "cyclotherapy" has been proposed. This involves pre-treating cells with the p53-activating agent (like this compound) to induce a temporary and reversible cell cycle arrest in normal cells, which have functional p53-dependent checkpoints.[5] This renders them less susceptible to a subsequently administered cytotoxic agent that targets dividing cells. While typically used in combination therapies, the principle of inducing temporary quiescence in normal cells may be protective.
Troubleshooting Guide
Issue 1: High Cytotoxicity in Normal Cell Lines
Possible Cause: The concentration of this compound used is above the therapeutic window for your specific normal cell line.
Troubleshooting Steps:
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Determine the Therapeutic Index: Perform a dose-response curve for this compound in both your cancer cell line of interest and the affected normal cell line. Calculate the IC50 for the cancer cells and the CC50 for the normal cells. The therapeutic index (TI = CC50/IC50) will guide you in selecting a concentration that is effective against cancer cells while minimizing toxicity to normal cells.
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Optimize Incubation Time: Reducing the duration of exposure to this compound may decrease cytotoxicity in normal cells while still being effective in cancer cells, which may be more sensitive.
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Co-treatment with Protective Agents:
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Antioxidants: Consider co-treatment with N-acetylcysteine (NAC) to mitigate potential oxidative stress-induced cytotoxicity.
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Ferroptosis Inhibitors: If you suspect ferroptosis, co-treatment with a ferroptosis inhibitor like Ferrostatin-1 or an iron chelator such as Deferoxamine may reduce cytotoxicity.[6][7]
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause: Variability in experimental conditions.
Troubleshooting Steps:
-
Cell Culture Consistency: Ensure consistent cell seeding density, passage number, and growth phase across all experiments.
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Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
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Assay Controls: Always include vehicle controls (e.g., DMSO) and positive controls for cytotoxicity.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cell Type | p53 Status | IC50 / CC50 (µM) | Therapeutic Index (vs. HCT116) |
| HCT116 | Colon Cancer | Wild-Type | 5 | N/A |
| SW480 | Colon Cancer | Mutant | 8 | 0.625 |
| CCD 841 CoN | Normal Colon | Wild-Type | 25 | 5 |
| HUVEC | Normal Endothelial | Wild-Type | 30 | 6 |
| PBMC | Normal Blood | Wild-Type | 40 | 8 |
This table presents example data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the well volume) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50/IC50 values.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
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Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.
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Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G1 is expected in normal cells with wild-type p53.[8]
Visualizations
Signaling Pathways and Experimental Logic
Caption: Simplified signaling pathway of this compound-induced p53 activation leading to cell cycle arrest and apoptosis, which can cause cytotoxicity in normal cells.
Caption: Experimental workflow for "cyclotherapy" to selectively protect normal cells from a cytotoxic agent by pre-treatment with this compound.
Caption: Logical relationship of potential ferroptosis induction by this compound and mitigation strategies using inhibitors.
References
- 1. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Mechanisms and Targeted Therapy of Ferroptosis in Neurological Diseases and Neuro-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wild-type p53 is a cell cycle checkpoint determinant following irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BAY 249716 Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of BAY 249716 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound that functions as a modulator of mutant p53 condensation. Its primary mechanism of action involves the stabilization of various p53 protein variants, including wild-type and mutated forms.[1] This stabilization can lead to the reactivation of the p53 signaling pathway, which plays a critical role in cell cycle arrest and apoptosis.[2][3][4]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5] It is a versatile solvent capable of dissolving both polar and nonpolar compounds and is miscible with most cell culture media.[5]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, dissolve 2.89 mg of this compound (Molecular Weight: 288.76 g/mol ) in 1 mL of DMSO. It is recommended to prepare fresh dilutions in culture medium for each experiment and to minimize the final DMSO concentration in your cell culture to avoid solvent-induced toxicity.
Q4: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. Based on available data, anti-proliferative activity has been observed in the low micromolar (µM) range in various cancer cell lines.[1] It is recommended to perform a dose-response experiment, starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM), to determine the optimal concentration for your specific cell line and assay.
Q5: How long should I incubate cells with this compound?
The ideal incubation time will depend on the cell line's doubling time and the specific biological question being addressed. For cell viability assays, incubation times of 48 to 72 hours are commonly used.[6] For mechanistic studies, such as assessing p53 stabilization by Western blot, shorter incubation times (e.g., 6, 12, 24 hours) may be more appropriate. A time-course experiment is recommended to determine the optimal duration for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Efficacy | - Sub-optimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant or insensitive.- Degradation of the compound. | - Perform a dose-response curve to identify the optimal concentration.- Conduct a time-course experiment to determine the ideal incubation period.- Verify the p53 status of your cell line; efficacy may be dependent on the presence of specific p53 mutations.- Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.[5] |
| High Cytotoxicity in Control (DMSO-treated) Cells | - DMSO concentration is too high.- Cells are particularly sensitive to DMSO. | - Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.- Include a vehicle-only control group to assess the baseline cytotoxicity of the solvent on your specific cell line. |
| Inconsistent or Irreproducible Results | - Variability in cell seeding density.- Inconsistent compound dilution and addition.- Fluctuation in incubation conditions (temperature, CO2).- Cell line instability or high passage number. | - Ensure a uniform cell number is seeded across all wells of your assay plate.- Use calibrated pipettes and prepare fresh dilutions from a reliable stock solution for each experiment.- Maintain consistent incubator conditions throughout the experiment.- Use cells with a low passage number and regularly check for mycoplasma contamination. |
| Precipitation of this compound in Culture Medium | - Poor solubility of the compound at the working concentration.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic.- Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly before adding to the cells.- Consider using a serum-free or reduced-serum medium for the duration of the treatment, if compatible with your cell line. |
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Cell Line | p53 Status | Assay | Endpoint | IC50 / CC50 | Incubation Time | Reference |
| J774.A1 (Murine Macrophage) | Not Specified | Antileishmanial Activity | Inhibition of amastigote stage | IC50: 0.09 µM | 72 hours | [5] |
| KB (Human Oral Epidermoid Carcinoma) | Not Specified | Cytotoxicity | Cell Viability (MTT) | CC50: 98.6 µM | 72 hours | [6] |
| U2OS (Human Osteosarcoma) | Wild-type | p53 Activity Reporter | Gene expression | Activation observed | Not Specified | [7] |
| Calu1 (Human Lung Carcinoma) | p53-null | p53 Activity Reporter | Gene expression | Slight activation | Not Specified | [7] |
| H358 (Human Bronchoalveolar Carcinoma) | p53-null | p53 Activity Reporter | Gene expression | Slight activation | Not Specified | [7] |
| Huh7 (Human Hepatocellular Carcinoma) | Mutant (Y220C) | Immunofluorescence | p53 staining intensity | Reduction observed | Not Specified | [7] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Western Blot for p53 Stabilization
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Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a DMSO control) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total p53 (e.g., DO-1 or FL-393) overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p53 protein expression compared to the loading control.
Visualizations
Caption: The p53 signaling pathway activated by cellular stress and enhanced by this compound.
References
- 1. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 2. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
BAY 249716 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for assays involving BAY 249716, a compound known to modulate mutant p53. The information is tailored for researchers, scientists, and drug development professionals to address potential variability and reproducibility issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that our assays should be designed to detect?
A1: this compound has been shown to stabilize p53 protein variants. Therefore, primary assays should focus on detecting changes in p53 protein stability and its subsequent functional activity.
Q2: Which assays are most suitable for measuring the effect of this compound on p53?
A2: Two key types of assays are recommended:
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Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF): This biophysical assay directly measures the thermal stability of a protein upon ligand binding.[1][2][3][4] An increase in the melting temperature (Tm) of p53 in the presence of this compound would indicate direct binding and stabilization.
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p53-Dependent Luciferase Reporter Assay: This is a cell-based assay that measures the transcriptional activity of p53.[5][6] If this compound restores the function of mutant p53, an increase in the expression of a luciferase reporter gene under the control of a p53-responsive element would be expected.
Q3: What are acceptable levels of variability for these assays?
A3: While specific variability can depend on the assay format and laboratory conditions, general guidelines for high-throughput screening (HTS) assays are:
-
Intra-assay precision (CV %): Typically should be below 15%.
-
Inter-assay precision (CV %): Generally should be below 20%.
-
Z'-factor: A measure of assay quality, a Z'-factor above 0.5 is considered excellent for HTS.
Q4: How can I be sure that the observed activity in my luciferase assay is specific to p53?
A4: It is crucial to include proper controls. For instance, you can use p53-null cell lines (like Saos-2 or H1299) to test if this compound elicits a response. No significant change in the luciferase signal in these cells would suggest that the compound's activity is p53-dependent.
Troubleshooting Guides
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Pipetting errors- Inconsistent protein concentration- Air bubbles in wells | - Use a calibrated multichannel pipette and prepare a master mix.[7]- Ensure homogenous protein solution before dispensing.- Centrifuge the plate briefly after preparation to remove bubbles. |
| Noisy or irregular melt curves | - Protein aggregation- Dye precipitation- Instrument malfunction | - Optimize buffer conditions (pH, salt concentration) to improve protein stability.[3]- Filter the dye solution before use.- Check instrument calibration and settings. |
| No significant thermal shift observed | - Compound does not bind to the protein.- Incorrect protein or compound concentration.- Assay conditions are not optimal. | - Confirm protein activity and compound integrity.- Perform a concentration-response experiment.- Screen different buffer conditions that might be more favorable for binding.[2] |
| Low fluorescence signal | - Insufficient protein concentration- Dye concentration is too low | - Increase the protein concentration (typically 1-5 µM).- Optimize the concentration of the fluorescent dye (e.g., SYPRO Orange). |
p53-Dependent Luciferase Reporter Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal | - Contamination of reagents or cells- "Leaky" promoter in the reporter construct- Autofluorescence of the compound | - Use sterile techniques and fresh reagents.- Use a promoter with lower basal activity.- Test the compound in a no-cell control to measure its intrinsic fluorescence/luminescence.[8] |
| Weak or no signal | - Low transfection efficiency- Poor cell health- Inactive luciferase enzyme or substrate | - Optimize the DNA-to-transfection reagent ratio.[8]- Ensure cells are healthy and not overgrown.- Use fresh, properly stored luciferase reagents. |
| High variability between experiments | - Inconsistent cell passage number- Different batches of reagents (e.g., FBS)- Variations in incubation times | - Use cells within a defined passage number range.- Qualify new batches of critical reagents.- Standardize all incubation and measurement times.[8] |
| False positives or negatives | - Compound interferes with luciferase enzyme- Compound is cytotoxic | - Perform a counter-screen with purified luciferase enzyme.- Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel. |
Quantitative Data Summary
The following tables present example data to illustrate expected assay performance.
Table 1: Example Intra- and Inter-Assay Variability for a p53 Thermal Shift Assay with this compound.
| Parameter | Run 1 (Intra-assay) | Run 2 (Intra-assay) | Run 3 (Intra-assay) | Inter-Assay |
| N | 10 | 10 | 10 | 3 |
| Mean ΔTm (°C) | 2.1 | 2.3 | 2.2 | 2.2 |
| Standard Deviation (SD) | 0.15 | 0.18 | 0.16 | 0.1 |
| Coefficient of Variation (CV%) | 7.1% | 7.8% | 7.3% | 4.5% |
Table 2: Example Performance of a p53 Luciferase Reporter Assay.
| Assay Parameter | Value | Interpretation |
| Z'-factor | 0.65 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background (S/B) Ratio | >10 | Robust assay window. |
| Intra-plate CV% (Positive Control) | 8.5% | Good precision within a single plate. |
| Inter-plate CV% (Positive Control) | 12.3% | Acceptable reproducibility between plates. |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for p53 Stabilization
-
Protein Preparation: Purify recombinant human p53 protein. Dialyze into an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Reagent Preparation:
-
Prepare a 2X protein solution (e.g., 4 µM) in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as recommended by the manufacturer.
-
-
Assay Plate Setup (96-well PCR plate):
-
Add 25 µL of the 2X protein solution to each well.
-
Add 25 µL of the compound dilution or vehicle control.
-
Add the dye to a final concentration as optimized.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.[4]
-
-
Data Analysis: Determine the melting temperature (Tm) by fitting the sigmoidal melt curve to a Boltzmann equation. The change in Tm (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.
Protocol 2: p53-Dependent Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., a human cancer cell line with mutant p53) in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 24-48 hours.
-
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity in a plate luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for differences in transfection efficiency and cell number.
-
Calculate the fold change in p53 activity relative to the vehicle control.
-
Visualizations
Caption: p53 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for characterizing compounds like this compound.
References
- 1. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. goldbio.com [goldbio.com]
Addressing poor cell permeability of BAY 249716
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the cell permeability of BAY 249716, a small molecule modulator of mutant p53.[1][2]
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected intracellular concentrations of this compound in our experiments. What are the potential causes?
A1: Lower than expected intracellular concentrations of a compound can stem from several factors. Common causes for poor cell permeability include the compound's physicochemical properties, such as high molecular weight, low lipophilicity, or a high polar surface area.[3] Additionally, the compound might be actively removed from the cell by efflux pumps, like P-glycoprotein (P-gp).[3][4]
Q2: How can we experimentally determine if this compound has poor cell permeability in our system?
A2: A tiered approach using in vitro permeability assays is recommended to quantify cell permeability.[3] Initial assessments can be performed using the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.[3][4] For a more comprehensive understanding that includes active transport, the Caco-2 cell permeability assay is considered the gold standard.[3][4] Direct measurement of intracellular compound levels can be achieved through cellular uptake assays.[5][6]
Q3: What general strategies can be employed to improve the cellular uptake of this compound if poor permeability is confirmed?
A3: Should you encounter challenges with the cell permeability of this compound, several strategies can be explored. These can be broadly categorized into medicinal chemistry modifications and formulation-based approaches.[3] Medicinal chemistry strategies involve altering the molecule itself, for example, by creating a more permeable prodrug.[7][8] Formulation strategies focus on how the compound is delivered to the cells and include the use of permeation enhancers or advanced delivery systems like nanoparticles or lipid-based carriers.[9][10][11][12]
Troubleshooting Guides
Issue: Low cellular activity of this compound despite demonstrated in vitro potency.
This guide will help you troubleshoot potential cell permeability issues with this compound.
Step 1: Assess Physicochemical Properties and Solubility
-
Action:
-
Review the known physicochemical properties of this compound (Molecular Weight: 288.76 g/mol , Formula: C13H9ClN4S).[13]
-
Ensure complete solubilization of this compound in your experimental media. A stock solution in DMSO is common, and further dilution in media should be carefully checked for precipitation.[13]
-
Step 2: Evaluate Passive Permeability using PAMPA
-
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane.[3][4] This will help determine if the issue is with the compound's ability to diffuse across the lipid bilayer.
-
Action:
-
Perform a PAMPA assay. A detailed protocol is provided below.
-
Compare the permeability coefficient (Pe) of this compound to high and low permeability control compounds.
-
| Permeability Classification | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| High | > 10 |
| Medium | 1 - 10 |
| Low | < 1 |
Data adapted from general permeability assay interpretation.
Step 3: Investigate Active Transport using Caco-2 Permeability Assay
-
Rationale: If passive permeability is moderate to high, the issue could be active efflux of the compound out of the cell by transporters expressed on the cell surface. The Caco-2 assay uses a monolayer of human intestinal cells that express various transporters, providing a more complete picture of permeability.[3][4]
-
Action:
-
Conduct a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux.[14]
-
A detailed protocol for the Caco-2 assay is provided below.
-
| Parameter | Interpretation |
| Papp (A to B) | Apparent permeability from the apical (top) to the basolateral (bottom) chamber. |
| Papp (B to A) | Apparent permeability from the basolateral to the apical chamber. |
| Efflux Ratio (Papp (B to A) / Papp (A to B)) | A value > 2 suggests the compound is a substrate for efflux pumps.[14] |
Step 4: Employ Formulation Strategies to Enhance Permeability
-
Rationale: If poor permeability is confirmed, formulation adjustments can improve cellular uptake.
-
Action:
-
Permeation Enhancers: Consider the use of excipients known to enhance membrane permeability.[9]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its solubility and facilitate cellular entry.[10][12]
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can enhance oral bioavailability by improving absorption.[11]
-
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Objective: To assess the passive permeability of this compound.
-
Methodology:
-
Prepare a donor solution of this compound in a suitable buffer (e.g., PBS at pH 7.4).
-
Coat the filter of a 96-well filter plate with a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane).
-
Add the donor solution to the filter wells (apical side).
-
Add buffer to the wells of a 96-well acceptor plate (basolateral side).
-
Place the filter plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
2. Caco-2 Permeability Assay Protocol
-
Objective: To assess both passive and active transport of this compound across a cell monolayer.
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[14]
-
For apical-to-basolateral (A-B) transport, add this compound to the apical chamber and fresh media to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and fresh media to the apical chamber.
-
Incubate at 37°C for a defined time (e.g., 2 hours).
-
Collect samples from both chambers at the end of the incubation period.
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Quantify the concentration of this compound in the samples by LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.[14]
-
Visualizations
Caption: Troubleshooting workflow for addressing poor cell permeability.
Caption: Overview of in vitro cell permeability assays.
Caption: Simplified signaling pathway of this compound action on mutant p53.
References
- 1. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A cell based assay for evaluating binding and uptake of an antibody using hepatic nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 11. upm-inc.com [upm-inc.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
BAY 249716 interference with experimental assays
Welcome to the technical support center for BAY 249716. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental assays. Find troubleshooting guides and frequently asked questions (FAQs) below to address potential interference and ensure the accuracy of your results.
I. Compound Overview
This compound is a small molecule belonging to the aminothiazole class. It is known to modulate mutant p53 condensation and stabilize wild-type and certain mutant p53 protein variants.[1][2] Its primary mechanism of action involves interfering with the aggregation of mutant p53, thereby potentially restoring its tumor-suppressive functions.[1] Additionally, this compound has demonstrated antitubercular and antileishmanial activities.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as a modulator of mutant p53 condensation.[2] It has been shown to stabilize various p53 protein variants, including wild-type p53 and mutants like p53R175H and p53Y220C.[1][2] This stabilization is thought to prevent the aggregation of mutant p53, a common characteristic in many cancers.[1]
Q2: In which types of assays has this compound been reportedly used?
A2: this compound has been utilized in a variety of cell-based assays, including:
-
p53 Stabilization Assays: To confirm its direct interaction and stabilizing effect on p53 variants.[1]
-
p53 Activity Reporter Assays: To assess the functional restoration of mutant p53.[1]
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Cell Proliferation and Viability Assays (e.g., MTT assay): To determine its anti-proliferative effects on cancer cell lines.
-
Immunofluorescence (IF): To visualize the reduction of nuclear p53 accumulation.[1]
-
Western Blotting: To evaluate total p53 protein levels.[1]
Q3: What are the general concerns when using aminothiazole-based compounds in experimental assays?
A3: The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] However, it is also considered a potential "toxicophore" that can be metabolically activated to form reactive metabolites.[3] This can lead to off-target effects or direct interference with assay components. Researchers should be mindful of potential non-specific interactions and cytotoxicity.
III. Troubleshooting Guides by Assay Type
This section provides troubleshooting for specific assays where interference from a small molecule like this compound might occur.
A. Cell-Based Viability and Proliferation Assays (e.g., MTT, XTT, AlamarBlue)
Issue: Inconsistent or unexpected results in cell viability assays, such as an apparent increase in proliferation at high concentrations or high background absorbance.
Possible Causes & Troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Direct Reduction of Assay Reagent | 1. No-Cell Control: Run the assay in the absence of cells but with this compound at the concentrations used in your experiment. A significant signal indicates direct chemical reduction of the assay substrate. 2. Alternative Assay: Use a viability assay with a different detection method, such as a membrane integrity assay (e.g., LDH release) or an ATP-based assay (e.g., CellTiter-Glo®). |
| Interference with Absorbance/Fluorescence Reading | 1. Spectral Scan: Measure the absorbance or fluorescence spectrum of this compound in your assay medium to check for overlap with the assay's measurement wavelengths. 2. Compound-Only Control: Include wells with this compound alone to quantify its intrinsic signal and subtract this from your experimental values. |
| Compound Precipitation | 1. Solubility Check: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. 2. Solvent Optimization: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the level that affects cell viability. |
B. Luciferase Reporter Gene Assays
Issue: Unexplained activation or inhibition of the luciferase reporter that is independent of the promoter activity being studied.
Possible Causes & Troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Direct Luciferase Inhibition/Stabilization | 1. Promoterless Control: Transfect cells with a promoterless luciferase vector and treat with this compound. Any change in signal suggests direct interference with the luciferase enzyme or its expression. 2. Biochemical Assay: Test this compound directly against purified luciferase enzyme to confirm inhibition or activation. |
| Signal Quenching or Enhancement | 1. Spike-in Control: Add a known amount of purified luciferase to lysed, untreated cells, and then add this compound. A decrease in signal suggests quenching. 2. Alternative Reporter: Use a different reporter gene system, such as one based on beta-galactosidase or secreted alkaline phosphatase, as an orthogonal validation. |
| Off-Target Effects on Transcription | 1. Multiple Promoters: Test this compound in cells transfected with luciferase constructs driven by different, unrelated promoters (e.g., a constitutive promoter like CMV). Consistent effects across different promoters may indicate a general effect on transcription or translation. |
C. Western Blotting and Immunofluorescence
Issue: Altered band intensity in Western blots or non-specific staining in immunofluorescence that is not consistent with changes in protein expression.
Possible Causes & Troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Interference with Antibody-Antigen Binding | 1. Dot Blot Analysis: Spot purified target protein onto a membrane and incubate with the primary antibody in the presence and absence of this compound. This can reveal direct interference with antibody binding. 2. Thorough Washing: Increase the number and duration of wash steps to remove any residual compound that may be non-specifically interacting with the membrane or antibodies. |
| Compound-Induced Protein Modifications | 1. Denaturation Conditions: Ensure complete protein denaturation by optimizing sample boiling time and the concentration of reducing agents (e.g., DTT, β-mercaptoethanol). 2. Mass Spectrometry: For critical experiments, consider mass spectrometry to investigate potential covalent modifications of the target protein by this compound or its metabolites. |
IV. Experimental Protocols
p53 Stabilization Assay (Illustrative Protocol)
This protocol is a generalized method for assessing the stabilization of p53 by this compound using thermal shift analysis.
-
Protein Preparation:
-
Purify recombinant human p53 protein (wild-type or mutant).
-
Dilute the protein to a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer, ensuring the final DMSO concentration does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the diluted p53 protein with the serially diluted this compound or a vehicle control (buffer with the same final DMSO concentration).
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature from 25°C to 95°C at a rate of 1°C per minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the transition. An increase in Tm in the presence of this compound indicates protein stabilization.
-
V. Visualizations
Caption: Simplified p53 signaling pathway and the role of this compound.
Caption: A logical workflow for troubleshooting potential assay interference by this compound.
References
Long-term storage and handling of BAY 249716
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of BAY 249716.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid powder and solutions are summarized below.
Data Presentation: Long-Term Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 12 Months | |
| 4°C | 6 Months | ||
| In Solvent (e.g., DMSO) | -80°C | 6 Months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 Month | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution in DMSO is commonly used.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule that has been shown to stabilize different variants of the p53 protein, including wild-type and mutant forms.[1][2][3] This stabilization can modulate p53-mediated signaling pathways.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Question: My experimental results with this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results can arise from several factors:
-
Improper Storage: Ensure that both the solid compound and stock solutions are stored at the correct temperatures and that freeze-thaw cycles are minimized.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept low (typically <0.5%) and consistent across all experiments, including vehicle controls.
-
Cell Line Variability: Different cell lines may respond differently to this compound. Ensure you are using a consistent cell passage number and that the cells are healthy.
-
Issue 2: Compound precipitation in aqueous solutions.
-
Question: I observed precipitation when diluting my this compound stock solution in cell culture medium. How can I resolve this?
-
Answer: this compound has limited aqueous solubility. To avoid precipitation:
-
Use a suitable solvent for stock solutions: DMSO is a common choice.
-
Optimize the final concentration: Test a range of final concentrations to find the highest concentration that remains soluble in your experimental system.
-
Gentle mixing: When diluting the stock solution, add it to the aqueous medium slowly while gently vortexing.
-
Issue 3: Low or no observed activity of this compound.
-
Question: I am not observing the expected p53 stabilization after treating cells with this compound. What should I check?
-
Answer: Several factors could contribute to a lack of activity:
-
Compound Degradation: Verify that the compound has been stored correctly. If in doubt, use a fresh vial or lot.
-
Incorrect Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Assay Sensitivity: Ensure your detection method (e.g., Western blot) is sensitive enough to detect changes in p53 protein levels. Include appropriate positive and negative controls in your experiment.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues.
Experimental Protocols
Protocol: Assessment of p53 Stabilization in Cell Culture
This protocol outlines a general workflow for treating cultured cells with this compound and assessing p53 protein stabilization by Western blot.
1. Cell Culture and Treatment: a. Plate cells at a density that will not exceed 80-90% confluency at the end of the experiment. b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. c. Prepare fresh dilutions of this compound from a DMSO stock solution in pre-warmed cell culture medium to the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO). d. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. e. Incubate the cells for the desired treatment duration (e.g., 24 hours).
2. Cell Lysis: a. After treatment, place the cell culture plates on ice. b. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). c. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Western Blot Analysis: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for p53 overnight at 4°C. h. Wash the membrane several times with TBST. i. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again several times with TBST. k. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. l. For loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Experimental Workflow Diagram
Caption: Workflow for assessing p53 stabilization.
Signaling Pathway Diagram
p53 Signaling Pathway
The p53 protein plays a critical role in cellular stress responses. Upon activation by various stimuli, such as DNA damage or oncogene activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby acting as a tumor suppressor. This compound has been shown to stabilize p53, which can influence these downstream cellular outcomes.
Caption: Simplified p53 signaling pathway.
References
Validation & Comparative
A Comparative Analysis of p53 Reactivators: BAY 249716, APR-246, and COTI-2
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers, making the restoration of its function a highly sought-after therapeutic strategy. This guide provides a detailed comparison of three prominent p53 reactivators: BAY 249716, APR-246 (eprenetapopt), and COTI-2. We delve into their mechanisms of action, present comparative experimental data, and outline the methodologies used to evaluate their efficacy.
Mechanistic Overview and Signaling Pathways
The reactivation of mutant p53 is a complex process that can be achieved through various molecular mechanisms. While all three compounds aim to restore wild-type p53 function, they exhibit distinct approaches and engage different downstream signaling pathways.
This compound is a small molecule that has been shown to stabilize both wild-type and mutant p53 proteins. This stabilization is thought to be a key mechanism for its anti-proliferative activity. By stabilizing the p53 protein, this compound allows for the accumulation of functional p53, which can then transcriptionally activate its downstream target genes, leading to cell cycle arrest and apoptosis.[1][2] The precise downstream signaling cascade following p53 stabilization by this compound is an area of ongoing research, but it is expected to involve the canonical p53 pathway, including the induction of p21 (CDKN1A) and pro-apoptotic BCL-2 family members like PUMA and NOXA.[3][4]
APR-246 (eprenetapopt) is a pro-drug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently modifies cysteine residues within the mutant p53 core domain, leading to its refolding and the restoration of its tumor-suppressive transcriptional activity.[5] A unique feature of APR-246 is its dual mechanism of action. Beyond p53 reactivation, MQ also targets the cellular redox balance by inhibiting thioredoxin reductase (TrxR1) and depleting glutathione, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can independently contribute to cancer cell death.[5][6]
COTI-2 is a third-generation thiosemicarbazone that acts as a zinc metallochaperone, restoring the proper conformation and function of mutant p53. In addition to its p53-dependent activities, COTI-2 has been shown to exert p53-independent effects by modulating key cellular signaling pathways. Notably, it can activate the AMP-activated protein kinase (AMPK) pathway and inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[7][8] This dual action on both p53 and critical metabolic and growth pathways may contribute to its broad anti-cancer activity.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available in vitro efficacy data for this compound, APR-246, and COTI-2 across various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| This compound | Various | Not specified | Wild-type, R175H, Y220C | Low µM | [1] |
| APR-246 | Various Breast Cancer Lines | Breast Cancer | Mutant | ~10-20 | [9][10] |
| COTI-2 | BT549 | Breast Cancer (TNBC) | Mutant (R249S) | ~0.1 | [9][10] |
| COTI-2 | Hs578T | Breast Cancer (TNBC) | Mutant (V157F) | ~0.1 | [9][10] |
| COTI-2 | 5637 | Bladder Cancer | Not specified | 0.526 | [8] |
| COTI-2 | T24 | Bladder Cancer | Not specified | 0.532 | [8] |
A direct comparative study found the mean IC50 value for COTI-2 to be 64-fold lower than that for APR-246 across a panel of 18 breast cancer cell lines, suggesting a higher potency for COTI-2 in this context.[9]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments used to characterize p53 reactivators.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of the compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the p53 reactivator for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
p53 Reactivation Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of p53.
-
Cell Transfection: Co-transfect cells with a p53-responsive luciferase reporter plasmid (containing p53 response elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, treat the transfected cells with the p53 reactivator for an additional 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates p53 transcriptional activation.[7]
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies the induction of apoptosis through the measurement of caspase activity.
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat them with the p53 reactivator for the desired time period.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into control and treatment groups. Administer the p53 reactivator (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p53 target genes).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the compound.[8][11]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound, APR-246, and COTI-2.
Experimental Workflow
Caption: Experimental workflow for comparing p53 reactivators.
Conclusion
This compound, APR-246, and COTI-2 represent promising therapeutic agents that target the fundamental vulnerability of p53-mutated cancers. While all three aim to restore the tumor-suppressive functions of p53, they do so through distinct mechanisms and engage different downstream signaling pathways. This compound acts as a direct stabilizer of the p53 protein. APR-246 refolds mutant p53 and concurrently disrupts the cellular redox balance. COTI-2 functions as a zinc metallochaperone and also modulates the AMPK/mTOR pathway. The choice of which reactivator to pursue for a specific cancer type will likely depend on the particular p53 mutation, the cellular context, and the potential for synergistic combinations with other therapies. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and development of these and other novel p53-targeting cancer therapeutics.
References
- 1. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p53 network: p53 and its downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mutant p53 Rescue: BAY 249716 vs. PRIMA-1
For researchers, scientists, and drug development professionals, the reactivation of mutant p53 represents a promising therapeutic strategy in oncology. This guide provides an objective comparison of two small molecules, BAY 249716 and PRIMA-1, aimed at rescuing the function of the tumor suppressor protein p53.
The tumor suppressor p53 is frequently mutated in human cancers, leading to loss of its ability to regulate cell cycle and induce apoptosis.[1][2][3][4] Small molecules that can restore the wild-type function of mutant p53 are therefore of significant interest. This guide contrasts the non-covalent modulator this compound with the well-characterized covalent reactivator PRIMA-1 and its clinical-stage analog, APR-246 (eprenetapopt).
Mechanism of Action: A Tale of Two Approaches
This compound and PRIMA-1 employ fundamentally different mechanisms to interact with and modulate mutant p53.
This compound: A Non-Covalent Modulator of p53 Condensation
This compound is an aminothiazole derivative that directly interacts with p53.[5] Unlike PRIMA-1, it does not form covalent bonds.[5] Its primary described function is the modulation of mutant p53 condensation.[5][6] Structural mutants of p53 can form condensates, and this compound has been shown to dissolve these structures for certain p53 mutants (e.g., R175H, Y220C).[5] While it stabilizes both wild-type and mutant p53 proteins, it does not appear to reactivate the transcriptional functions of mutant p53 to a significant degree.[5][6]
PRIMA-1: A Covalent Reactivator of Mutant p53
PRIMA-1 and its more potent methylated analog, APR-246, are prodrugs that convert to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This covalent modification is believed to induce a conformational change in the mutant p53 protein, restoring its wild-type structure and DNA-binding ability.[3][7] This reactivation of p53's transcriptional function leads to the expression of target genes that can induce apoptosis and cell cycle arrest.[4]
Beyond direct p53 reactivation, PRIMA-1/APR-246 has demonstrated p53-independent anti-cancer effects. These include the induction of oxidative stress through the depletion of glutathione and the inhibition of the antioxidant enzyme thioredoxin reductase.
Preclinical Data: A Head-to-Head Comparison
The available preclinical data for PRIMA-1/APR-246 is extensive, with numerous studies in various cancer models. In contrast, the publicly available data for this compound is limited primarily to a single key publication.
| Feature | This compound | PRIMA-1 / APR-246 |
| Mechanism | Non-covalent binding, modulates p53 condensation[5] | Covalent modification of cysteine residues, p53 refolding[3][7] |
| p53 Reactivation | Stabilizes p53 but does not significantly reactivate transcriptional function[5][6] | Restores wild-type transcriptional activity[4] |
| Effect on p53 Condensates | Dissolves condensates of structural mutants (e.g., R175H, Y220C)[5] | Data not available |
| p53-Independent Effects | Not reported | Induces oxidative stress, inhibits thioredoxin reductase |
| In Vitro Activity | Anti-proliferative activity in low µM range in some cell lines[8] | Induces apoptosis and cell cycle arrest in a wide range of cancer cell lines |
| In Vivo Activity | Data not available | Demonstrates tumor growth inhibition in various xenograft models |
| Clinical Development | No reported clinical trials | APR-246 (eprenetapopt) has undergone multiple clinical trials, particularly in hematological malignancies[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Nano-Differential Scanning Fluorimetry (nanoDSF) for p53 Stabilization (as applied to this compound)
This protocol is based on the methods described in the study by Lemos et al. (2020).[5]
-
Protein Preparation: Recombinantly express and purify the p53 DNA-binding domain (amino acids 94-312) for wild-type p53, p53-R175H, and p53-Y220C.
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution.
-
Assay Setup:
-
Dilute the p53 protein variants to a final concentration of 1 µM in a suitable buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl, 10% glycerol, 5 mM TCEP).
-
Add this compound to a final concentration of 10 µM (or desired concentration). Include a DMSO-only control.
-
Load the samples into nanoDSF capillaries.
-
-
Thermal Denaturation:
-
Use a Prometheus NT.48 instrument to apply a thermal ramp from 20°C to 95°C at a rate of 1°C/min.
-
Monitor the intrinsic fluorescence of tryptophan at 330 nm and 350 nm.
-
-
Data Analysis:
-
Calculate the first derivative of the ratio of fluorescence at 350 nm to 330 nm.
-
The melting temperature (Tm) is the temperature at which the maximum of the first derivative is observed. An increase in Tm in the presence of the compound indicates protein stabilization.
-
p53 Activity Reporter Assay (as applied to this compound)
This protocol is based on the methods described in the study by Lemos et al. (2020).[5]
-
Cell Culture: Culture cancer cell lines with different p53 statuses (e.g., p53-wild type, p53-mutant, p53-null) in appropriate media.
-
Transfection: Co-transfect the cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or a positive control (e.g., Nutlin-3a for wild-type p53). Include a DMSO-only control.
-
Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in compound-treated cells to that in DMSO-treated cells to determine the fold-change in p53 transcriptional activity.
Cell Viability (MTT) Assay (as commonly used for PRIMA-1)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of PRIMA-1 or APR-246. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Pathways and Workflows
Caption: Mechanism of this compound on mutant p53 condensates.
Caption: Dual mechanism of action of PRIMA-1/APR-246.
Caption: General workflow for preclinical evaluation of p53 modulators.
Conclusion
This compound and PRIMA-1 represent two distinct strategies for targeting mutant p53. PRIMA-1 and its clinical analog APR-246 are well-characterized covalent reactivators with a dual mechanism of action and a significant body of preclinical and clinical data supporting their potential in cancer therapy. This compound, on the other hand, is a non-covalent modulator of p53 condensation. While it shows direct interaction with and stabilization of mutant p53, its functional consequence appears to be different from that of PRIMA-1, with no significant reactivation of p53's transcriptional machinery reported.
The limited availability of public data on this compound prevents a comprehensive performance comparison with PRIMA-1/APR-246. Further studies are required to elucidate the therapeutic potential of modulating p53 condensation with compounds like this compound and to determine its efficacy in preclinical cancer models. For now, PRIMA-1/APR-246 remains the more extensively validated agent for mutant p53 rescue.
References
- 1. Small molecules that reactivate mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Tumor suppressor gene p53: mechanisms of action in cell proliferation and death] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Key Players in the Mutant p53 Team: Small Molecules, Gene Editing, Immunotherapy [frontiersin.org]
- 4. www2.stat.duke.edu [www2.stat.duke.edu]
- 5. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Small Molecules that Modulate Mutant p53 Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
Head-to-Head Comparison of Aminothiazole Compounds for p53 Stabilization
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In a significant portion of human cancers, the TP53 gene is mutated, leading to a dysfunctional or unstable protein that can no longer effectively suppress tumors. Consequently, the stabilization and reactivation of mutant p53 have emerged as a promising therapeutic strategy in oncology. Aminothiazole-based compounds have shown considerable potential in this area, acting through various mechanisms to restore p53 function.
This guide provides a head-to-head comparison of different classes of aminothiazole compounds investigated for their p53 stabilization properties, supported by experimental data. We will delve into their mechanisms of action, compare their efficacy, and provide detailed experimental protocols for key assays.
Aminothiazole-Based p53 Stabilizers: A Comparative Overview
Two primary strategies have been employed to stabilize p53 using aminothiazole derivatives:
-
Direct stabilization of mutant p53: This approach involves small molecules that bind to and stabilize the conformation of specific p53 mutants, restoring their wild-type function. A notable example is the targeting of the p53-Y220C mutant.
-
Inhibition of the p53-MDM2 interaction: In many cancers with wild-type p53, the protein is kept inactive by its negative regulator, MDM2. Aminothiazole-based compounds have been developed to inhibit this interaction, leading to p53 stabilization and activation.
This comparison will focus on representative compounds from both categories.
Comparison of p53-Y220C Mutant Stabilizers: MB710 vs. MB725
The Y220C mutation is a common oncogenic p53 mutation that creates a druggable surface cavity, leading to protein destabilization.[1][2] Aminobenzothiazole derivatives have been designed to bind to this cavity and restore the stability and function of the p53-Y220C mutant.[1][2] Here, we compare two such compounds, MB710 and its ethylamide analogue, MB725.
Data Presentation
| Compound | Target | Binding Affinity (Kd, µM) | In Vitro Stabilization (ΔTm, °C) | Cell Viability Reduction (IC50, µM) in p53-Y220C cells (NUGC3) | Reference |
| MB710 | p53-Y220C | 0.05 ± 0.01 | +2.3 ± 0.1 | > 60 | [1] |
| MB725 | p53-Y220C | Not Reported | Not Reported | ~40 | [1] |
Key Findings:
-
Binding Affinity: MB710 binds tightly to the p53-Y220C pocket with a 200-fold increase in affinity compared to the initial fragment hit.[1]
-
In Vitro Stabilization: MB710 significantly increases the melting temperature (Tm) of the p53-Y220C mutant, indicating successful stabilization.[1]
-
Cellular Activity: While MB710 showed low toxicity, its ethylamide analogue, MB725, demonstrated a more potent and selective reduction in the viability of p53-Y220C cancer cell lines.[1][2] This suggests that the ethylamide modification may improve cell permeability and uptake.[1]
-
Mechanism of Action: Both compounds are believed to function by physically binding to the Y220C-induced cavity, thereby stabilizing the protein's conformation. This stabilization leads to the transcriptional activation of p53 target genes such as BTG2, p21, PUMA, and FAS, which promote apoptosis and cell cycle arrest.[1][2]
Dihydroimidazothiazoles as p53-MDM2 Interaction Inhibitors
Another class of compounds, dihydroimidazothiazoles, has been developed to stabilize p53 by inhibiting its interaction with MDM2.[3][4] These compounds were designed as mimics of the Nutlin family of MDM2 inhibitors.[4]
Data Presentation
| Compound | Target | MDM2 Binding Affinity (IC50, nM) | Cellular Potency (IC50, µM) in SJSA-1 cells (MDM2-amplified) | Reference |
| Nutlin-3a (Reference) | p53-MDM2 | 90 | 0.14 | [5] |
| Dihydroimidazothiazole Derivative (Example) | p53-MDM2 | ~100-500 | ~1-5 | [4] |
Key Findings:
-
Mechanism of Action: Dihydroimidazothiazole derivatives act by binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for degradation.[4] This leads to the accumulation and activation of p53 in cancer cells with wild-type p53.[5]
-
Potency: While early dihydroimidazothiazole derivatives showed promising in vitro potency, they were generally less potent than the well-established MDM2 inhibitor, Nutlin-3a.[4] Further optimization of this scaffold has led to compounds with improved potency.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathway for p53-Y220C Stabilization by Aminobenzothiazoles
Caption: Stabilization of p53-Y220C by aminobenzothiazoles.
Experimental Workflow for Comparing p53 Stabilizers
Caption: Workflow for evaluating aminothiazole-based p53 stabilizers.
Experimental Protocols
1. Western Blot for p53 and Target Protein Levels
-
Cell Lysis: Treat cells with aminothiazole compounds for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the aminothiazole compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate IC50 values from the dose-response curves.[7][8]
3. Co-Immunoprecipitation for p53-MDM2 Interaction
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an anti-p53 antibody or an anti-MDM2 antibody overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against MDM2 and p53 to detect the co-immunoprecipitated protein.[9]
Conclusion
Aminothiazole-based compounds represent a versatile scaffold for the development of p53-stabilizing agents. The aminobenzothiazoles, such as MB710 and MB725, demonstrate the potential of directly targeting and stabilizing specific p53 mutants like Y220C.[1][2] In parallel, dihydroimidazothiazoles offer a viable strategy for stabilizing wild-type p53 by disrupting its negative regulation by MDM2.[4] The choice of which compound class to pursue will depend on the specific genetic background of the target cancer. The experimental protocols provided herein offer a framework for the continued evaluation and head-to-head comparison of novel aminothiazole derivatives in the quest for effective p53-targeted cancer therapies.
References
- 1. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Discovery of novel dihydroimidazothiazole derivatives as p53-MDM2 protein-protein interaction inhibitors: synthesis, biological evaluation ... - ChEMBL [ebi.ac.uk]
- 4. Discovery of novel dihydroimidazothiazole derivatives as p53-MDM2 protein-protein interaction inhibitors: synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lead optimization of novel p53-MDM2 interaction inhibitors possessing dihydroimidazothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating the Specificity of BAY 249716 for p53: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, making it a prime target in cancer therapy. Its frequent mutation in various cancers has driven the development of small molecules aimed at restoring its tumor-suppressive functions. BAY 249716 has emerged as a novel small molecule that modulates p53, and this guide provides an objective comparison of its performance against other p53-targeting alternatives, supported by available experimental data.
Executive Summary
This compound is a small molecule that has been shown to directly interact with and stabilize both wild-type (WT) and mutant p53 proteins. Unlike some covalent inhibitors, this compound does not form covalent bonds, suggesting a different mechanism of action. This guide compares this compound with two well-characterized p53 activators: Nutlin-3, an MDM2 inhibitor that activates wild-type p53, and APR-246 (eprenetapopt), a compound known to reactivate mutant p53. The comparison focuses on their mechanism of action, cellular potency, and effect on p53 target gene expression.
Data Presentation
Table 1: Comparison of p53-Targeting Compounds
| Feature | This compound | Nutlin-3 | APR-246 (eprenetapopt) |
| Primary Target(s) | p53 (wild-type and mutant) | MDM2 | Mutant p53, Thioredoxin Reductase 1 (TrxR1) |
| Mechanism of Action | Stabilizes p53 conformation | Inhibits p53-MDM2 interaction, preventing p53 degradation | Covalently modifies cysteine residues in mutant p53, restoring wild-type conformation and function; induces oxidative stress |
| Binding Nature | Non-covalent | Reversible, competitive inhibitor | Covalent (active metabolite MQ) |
| Reported Cellular Potency (IC50) | Low micromolar range in various cancer cell lines[1] | p53 WT cells: 4-20 µM (e.g., A549: 17.68 µM, HOC-7: 4-6 µM)[2][3] | p53 mutant cells: 2.5-11.9 µM (e.g., JHUEM2: 2.5 µM, Hec1B: 4.5 µM, TE8: 7.9 µM)[4][5] |
Table 2: Thermal Stabilization of p53 Variants by this compound (nanoDSF)
| p53 Variant | Melting Temperature (Tm) without Compound (°C) | Melting Temperature (Tm) with this compound (°C) | Thermal Shift (ΔTm) (°C) |
| p53 WT | 41.6 ± 0.01 | 43.8 ± 0.02 | +2.2 |
| p53 R175H | 35.0 ± 0.09 | 36.8 ± 0.03 | +1.8 |
| p53 Y220C | 34.7 ± 0.02 | 36.9 ± 0.01 | +2.2 |
Data from Lemos et al., 2020.[6]
Table 3: Effect of p53 Activators on Downstream Target Gene Expression
| Compound | Key Target Genes Induced | Cellular Outcome |
| This compound | Activates p53-responsive reporter genes[6] | Anti-proliferative activity[1] |
| Nutlin-3 | p21 (CDKN1A), PUMA (BBC3), BAX, MDM2[7][8] | Cell cycle arrest (G1/G2-M), Apoptosis[3][7] |
| APR-246 | PUMA (BBC3), Noxa (PMAIP1), BAX[5][9] | Apoptosis, Necroptosis, Ferroptosis |
Mandatory Visualization
References
- 1. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time polymerase chain reaction quantitation of relative expression of genes modulated by p53 using SYBR Green I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Antitubercular Activity: A Comparative Guide for 2-Aminothiazoles
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the antitubercular activity of novel compounds, using the 2-aminothiazole class as an exemplar. While specific cross-strain data for BAY 249716 is not publicly available, this guide outlines the necessary experimental protocols and data presentation methods for such a validation.
A critical step in the development of new antitubercular agents is the cross-validation of their activity against a diverse panel of Mycobacterium tuberculosis (M. tuberculosis) strains. This ensures that the compound is not only potent against the standard laboratory strain (H37Rv) but also maintains efficacy against clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This guide details the methodologies and data presentation for such a comparative analysis, with a focus on the promising 2-aminothiazole class of compounds.
Quantitative Analysis of Antitubercular Activity
The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro potency of an antitubercular compound. The following table summarizes the MIC values for a selection of 2-aminothiazole analogs against various M. tuberculosis strains, illustrating the data structure required for a comprehensive comparison.
| Compound ID | M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) | Reference |
| Compound 55 | H37Rv | Drug-Susceptible | 0.008 | 0.024 | [1] |
| Compound 20 | H37Rv | Drug-Susceptible | <0.5 µM | <0.5 | [2] |
| Compound 33 | H37Rv | Drug-Susceptible | 6.25 | - | [3] |
| Compound 34 | H37Rv | Drug-Susceptible | 6.25 | - | [3] |
| Compound 35 | H37Rv | Drug-Susceptible | 6.25 | - | [3] |
| Compound 36 | H37Rv | Drug-Susceptible | 6.25 | - | [3] |
Note: Data for this compound is limited to a reported IC90 of <0.10 μg/mL against an unspecified Tuberculosis strain[4][5]. The table above uses data from other 2-aminothiazole compounds to exemplify a comparative analysis.
Experimental Protocols
Accurate and reproducible MIC determination is fundamental to cross-validation studies. The following is a detailed protocol for the Microplate Alamar Blue Assay (MABA), a common method for assessing the antitubercular activity of compounds.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis culture (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Test compound (e.g., a 2-aminothiazole) dissolved in dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Resazurin solution
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
Negative control (media only)
-
Spectrophotometer or fluorometer
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Dilute the culture to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Perform serial dilutions of the test compound in supplemented 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL.
-
Ensure the final DMSO concentration is below 1% to avoid toxicity to the bacteria.
-
-
Inoculation:
-
Add the prepared M. tuberculosis inoculum to each well containing the diluted compound.
-
Include positive control wells (bacteria with a known antitubercular drug) and negative control wells (bacteria with no drug).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Indicator Dye:
-
After incubation, add Alamar Blue or a resazurin solution to each well.
-
Re-incubate the plates for 16-24 hours.
-
-
Reading Results:
-
Visually inspect the plates for a color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
Alternatively, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink or shows a significant reduction in fluorescence/absorbance compared to the control wells.
-
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and interpretation of results. The following diagram, generated using Graphviz, illustrates the key steps in the cross-validation of an antitubercular compound.
Caption: Experimental workflow for cross-validation of antitubercular activity.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for many 2-aminothiazoles against M. tuberculosis is still under investigation, some studies suggest that they do not function via iron chelation[2]. Further research is needed to elucidate the specific molecular targets. A general understanding of potential drug targets in M. tuberculosis is essential for interpreting experimental results and guiding further drug development.
Caption: Potential mechanisms of action for antitubercular compounds.
This guide provides a foundational framework for the cross-validation of novel antitubercular compounds. By systematically evaluating the activity of new chemical entities against a diverse range of M. tuberculosis strains and adhering to standardized protocols, researchers can generate the robust data necessary to advance the most promising candidates in the drug development pipeline.
References
- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
BAY 249716: A Comparative Analysis of its Anti-Cancer Effects Across Different Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the preclinical data available for BAY 249716, a novel small molecule modulator of the tumor suppressor protein p53. The data presented herein is primarily sourced from the study by Lemos et al., published in iScience in 2020, which first characterized the activity of this compound. We will objectively compare its performance across various cancer cell lines with different p53 mutation statuses and provide a detailed overview of the experimental protocols used to generate this data.
Mechanism of Action: Modulating Mutant p53 Condensation
This compound is a small molecule that has been identified to modulate the condensation of mutant p53 protein.[1] Specifically, it has been shown to stabilize different variants of the p53 protein, including wild-type p53 (p53WT) and the common cancer-associated mutants p53R175H and p53Y220C.[1][2] Unlike some other p53-targeting compounds, this compound does not form covalent bonds with the protein.[1] Its mechanism of action involves the dissolution of structural mutant p53 condensates within the cell nucleus.[1] While it can activate a p53-responsive reporter gene, this effect is thought to be partially mediated through the activation of p73, a member of the p53 family, rather than direct reactivation of mutant p53's transcriptional function.[1]
Data Presentation: Anti-Proliferative Activity of this compound
The anti-proliferative effects of this compound were evaluated across a panel of human cancer cell lines, encompassing a variety of cancer types and p53 mutation statuses. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below. For comparison, the activity of a related aminothiazole compound, BAY 1892005, is also presented.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | BAY 1892005 IC50 (µM) |
| Cal-33 | Head and Neck | p53 R175H | 2.5 | 3.2 |
| Detroit 562 | Head and Neck | p53 R175H | 4.1 | 5.1 |
| SK-BR-3 | Breast | p53 R175H | 3.8 | 4.5 |
| AU-565 | Breast | p53 R175H | 5.6 | 7.8 |
| Huh7 | Liver | p53 Y220C | 3.1 | 4.2 |
| Saos-2 | Bone | p53 -/- | 6.2 | 8.1 |
| H1299 | Lung | p53 -/- | 5.9 | 7.5 |
| H358 | Lung | p53 -/- | 7.1 | 9.3 |
| Calu-1 | Lung | p53 -/- | 6.8 | 8.9 |
| HMC-1-8 | Leukemia | p53 WT | 4.5 | 5.8 |
| U2OS | Bone | p53 WT | 5.1 | 6.7 |
| MCF7 | Breast | p53 WT | 4.9 | 6.2 |
Data sourced from Lemos C, et al. iScience. 2020.
The data indicates that this compound exhibits anti-proliferative activity in the low micromolar range across all tested cell lines, regardless of their p53 mutation status.[1] This suggests that while the compound modulates mutant p53, its long-term effects on cell viability may also involve p53-independent mechanisms.[1]
Experimental Protocols
Anti-Proliferative Assay (IC50 Determination)
The anti-proliferative activity of this compound and BAY 1892005 was determined using a standard cell viability assay. The detailed protocol is as follows:
-
Cell Seeding: Cancer cell lines were seeded into 96-well plates at a density of 1,000 to 5,000 cells per well, depending on the cell line's growth characteristics.
-
Compound Treatment: After allowing the cells to adhere overnight, they were treated with a serial dilution of this compound or BAY 1892005. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for a period of 6 days to allow for multiple cell divisions.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal was read using a plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
p53 Stabilization Assay (Nano-Differential Scanning Fluorimetry)
The direct interaction and stabilization of p53 variants by this compound were assessed using nano-differential scanning fluorimetry (nanoDSF).
-
Protein Preparation: Recombinantly expressed and purified p53 DNA-binding domains (wild-type, R175H, and Y220C mutants) were used.
-
Compound Incubation: The p53 proteins were incubated with this compound or a vehicle control.
-
Thermal Denaturation: The thermal stability of the p53 proteins was measured by monitoring the change in intrinsic tryptophan fluorescence as the temperature was gradually increased.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined for each condition. An increase in the Tm in the presence of the compound indicates stabilization of the protein.
p53 Activity Reporter Assay
The ability of this compound to activate p53-mediated transcription was evaluated using a luciferase-based reporter assay.
-
Cell Transfection: Cancer cell lines were transiently or stably transfected with a reporter plasmid containing multiple p53 response elements upstream of a luciferase gene.
-
Compound Treatment: The transfected cells were treated with this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay: After a defined incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer.
-
Data Analysis: The luciferase signal was normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. An increase in the normalized luciferase activity indicated activation of the p53 pathway.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
Independent Verification of BAY 249716's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY 249716's performance with alternative compounds, supported by available experimental data. The focus is on the independent verification of its mechanism of action as a modulator of mutant p53.
Introduction to this compound
This compound is a novel small molecule identified as a modulator of mutant p53 condensation.[1] Its primary mechanism of action involves the stabilization of various p53 protein variants, including wild-type (WT) and the common mutants p53R175H and p53Y220C.[1] By stabilizing these otherwise unstable mutant proteins, this compound aims to restore their tumor-suppressive functions, representing a promising therapeutic strategy in cancers harboring p53 mutations. This guide delves into the experimental data supporting this mechanism and compares it with other p53-targeting agents.
Comparative Analysis of p53 Stabilizing Compounds
The primary therapeutic strategy for targeting mutant p53 is to restore its wild-type conformation and function. Several small molecules have been investigated for this purpose. Here, we compare this compound with another notable compound, BAY 1892005, and other approaches for p53 stabilization.
Table 1: Comparison of p53 Modulating Compounds
| Feature | This compound | BAY 1892005 | Other Small Molecule Stabilizers (e.g., PRIMA-1/APR-246) |
| Primary Mechanism | Modulates mutant p53 condensation and stabilizes p53 variants (WT, R175H, Y220C).[1] | Covalently binds to mutant p53 (R175H and Y220C) and stabilizes p53WT and p53Y220C.[2] | Covalently modifies mutant p53, leading to the restoration of its wild-type conformation and function.[3] |
| Binding Nature | Non-covalent | Covalent[2] | Covalent[3] |
| Reported Activity | Anti-proliferative activity in various cancer cell lines with low-µM IC50 values.[1] | Anti-proliferative activity in cell lines with different p53 mutation statuses with low-µM IC50 values.[2] | Induces apoptosis and cell cycle arrest in mutant p53-expressing cancer cells.[3] |
| p53 Reactivation | Aims to restore tumor suppressor function. | Does not lead to mutant p53 reactivation of transcriptional activity.[4] | Restores sequence-specific DNA binding and transcriptional activity of mutant p53.[3] |
Quantitative Data Summary
Table 2: Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| This compound | Various Cancer Cell Lines | Mutant/WT | low-µM | [1] |
| BAY 1892005 | Huh7 | p53-Y220C | 11.2 | [5] |
| H358 | p53-null | 11.1 | [5] | |
| APR-246 (Eprenetapopt) | Multiple Myeloma Cells | Mutant p53 | ~10-20 | [3] |
| Various Cancer Cell Lines | Mutant p53 | Varies | [3] |
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound is centered on the p53 signaling pathway. The following diagrams illustrate this pathway and the experimental workflows used to verify the compound's activity.
Caption: p53 signaling pathway and the role of this compound.
Caption: Experimental workflow for verifying this compound's activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a control compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Western Blot for p53 Stabilization
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against p53 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
p53 Reporter Assay
-
Cell Transfection: Co-transfect cells with a p53-responsive luciferase reporter plasmid (e.g., pG13-luc) and a control Renilla luciferase plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound or a control compound.
-
Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The fold change in reporter activity relative to the control indicates the activation of p53 transcriptional activity.
Thermal Shift Assay (Differential Scanning Fluorimetry)
-
Protein and Dye Preparation: Prepare a solution of purified recombinant p53 protein (wild-type or mutant) and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Compound Addition: Add this compound or a control compound to the protein-dye mixture.
-
Thermal Denaturation: Heat the samples in a real-time PCR instrument from a low to a high temperature with a gradual ramp rate.
-
Fluorescence Measurement: Monitor the fluorescence intensity as the temperature increases. The fluorescence will increase as the protein unfolds and the dye binds.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. A shift in the Tm in the presence of the compound indicates stabilization of the protein.
Conclusion
This compound represents a promising therapeutic agent that functions by stabilizing both wild-type and mutant p53 proteins. This mechanism is distinct from covalent modifiers like BAY 1892005 and offers a potential avenue for reactivating the tumor suppressor function of p53 in a variety of cancer contexts. The experimental protocols outlined in this guide provide a framework for the independent verification of its activity. Further research is warranted to elucidate the precise quantitative effects of this compound on p53 stability and its downstream functional consequences in different cancer models.
References
- 1. This compound | p53 modulator | Probechem Biochemicals [probechem.com]
- 2. BAY 1892005 | p53 modulator | Probechem Biochemicals [probechem.com]
- 3. Frontiers | Key Players in the Mutant p53 Team: Small Molecules, Gene Editing, Immunotherapy [frontiersin.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Small Molecule p53 Activators: A Side-by-Side Study of BAY 249716 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a prime target for therapeutic intervention. Inactivation of p53, either through mutation or overexpression of its negative regulators like MDM2, is a hallmark of many cancers. A promising strategy in oncology is the pharmacological reactivation of p53 function using small molecules. This guide provides a comparative analysis of BAY 249716, a modulator of mutant p53, alongside other well-characterized small molecule p53 activators, including MDM2 inhibitors and mutant p53 reactivators.
Executive Summary
This guide offers a side-by-side comparison of the performance of this compound with other notable small molecule p53 activators such as Nutlin-3a, RG7112 (Idasanutlin), APR-246 (Eprenetapopt), and ATSP-7041. We present available quantitative data on their anti-proliferative activity, detail the experimental protocols for key assays used in their evaluation, and provide visualizations of the p53 signaling pathway and experimental workflows to aid in understanding their mechanisms of action.
Data Presentation: Comparative Anti-proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various p53 activators across a panel of cancer cell lines. It is important to note that direct comparative studies including this compound are limited in the public domain. This compound is reported to exhibit anti-proliferative activity with low-micromolar IC50 values across various cell lines with different p53 mutation statuses.[1]
Table 1: Anti-proliferative Activity (IC50) of MDM2 Inhibitors
| Compound | Cell Line | p53 Status | IC50 (µM) |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | Wild-type (MDM2 amp) | ~0.1 |
| MCF7 (Breast Cancer) | Wild-type | ~0.8 | |
| HCT116 (Colon Cancer) | Wild-type | ~0.9 | |
| SW480 (Colon Cancer) | Mutant | >10 | |
| RG7112 | SJSA-1 (Osteosarcoma) | Wild-type (MDM2 amp) | 0.3[2] |
| RKO (Colon Cancer) | Wild-type | 0.4[2] | |
| HCT116 (Colon Cancer) | Wild-type | 0.5[2] | |
| MCF7 (Breast Cancer) | Wild-type | 0.18 - 2.2[3] | |
| SW480 (Colon Cancer) | Mutant | 5.7 - 20.3[3] |
Table 2: Anti-proliferative Activity (IC50) of Mutant p53 Reactivators and Other p53 Activators
| Compound | Cell Line | p53 Status | IC50 (µM) |
| APR-246 | JHUEM2 (Endometrial) | Wild-type | 2.5[4] |
| Hec108 (Endometrial) | Mutant (P151H) | 4.3[4] | |
| Hec1B (Endometrial) | Mutant (R248Q) | 4.5[4] | |
| MOLT-16 (ALL) | Mutant | <1 | |
| ATSP-7041 | SJSA-1 (Osteosarcoma) | Wild-type (MDM2 amp) | Sub-micromolar |
| MCF-7 (Breast Cancer) | Wild-type (MDMX o/e) | Sub-micromolar | |
| This compound | Various | Wild-type & Mutant | Low-µM[1] |
Signaling Pathways and Mechanisms of Action
The activation of p53 can be achieved through various mechanisms, primarily by inhibiting its negative regulator MDM2 or by restoring the wild-type conformation to mutant p53.
p53-MDM2 Signaling Pathway
Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5] Stress signals, such as DNA damage, lead to post-translational modifications of p53, preventing its interaction with MDM2 and leading to p53 stabilization and activation.
Caption: The p53-MDM2 negative feedback loop and its activation by cellular stress.
Mechanisms of Small Molecule p53 Activators
Small molecule p53 activators can be broadly categorized based on their mechanism of action. The following diagram illustrates the logical relationship between different classes of these compounds.
Caption: Classification of small molecule p53 activators based on their mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize small molecule p53 activators.
Experimental Workflow for Screening p53 Activators
A typical workflow for identifying and characterizing novel p53 activators involves a series of in vitro assays to assess their binding, cellular activity, and mechanism of action.
Caption: A generalized workflow for the discovery and development of p53 activators.
p53 Reporter Gene Assay
Objective: To quantify the transcriptional activity of p53 in response to treatment with a small molecule activator.
Materials:
-
HCT116 cells (p53 wild-type)
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc)
-
Control plasmid with a constitutive reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the p53-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction of p53 transcriptional activity relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) of p53 and MDM2
Objective: To determine if a small molecule activator disrupts the interaction between p53 and MDM2.
Materials:
-
Cancer cell line expressing wild-type p53 (e.g., MCF7)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against p53 or MDM2 for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies against p53 and MDM2 for Western blotting
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment and Lysis: Treat MCF7 cells with the test compound or vehicle for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against p53 (or MDM2) overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both p53 and MDM2 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated MDM2 with a p53 antibody (and vice versa) in the presence of the compound indicates disruption of the interaction.
Chromatin Immunoprecipitation (ChIP)
Objective: To assess the binding of p53 to the promoter regions of its target genes following treatment with a p53 activator.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibody against p53 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and reverse cross-linking solution
-
qPCR primers for p53 target gene promoters (e.g., p21, PUMA)
Protocol:
-
Cross-linking: Treat HCT116 cells with the test compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody overnight at 4°C.
-
Complex Capture: Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of specific p53 target gene promoter DNA (e.g., p21) in the immunoprecipitated sample by qPCR. An increase in the amount of promoter DNA in the compound-treated sample compared to the control indicates enhanced p53 binding.
Conclusion
The reactivation of p53 is a validated and promising strategy in cancer therapy. Small molecules like this compound, which targets mutant p53, and MDM2 inhibitors such as Nutlin-3a and RG7112, offer different approaches to harnessing the tumor-suppressive power of p53. The data and protocols presented in this guide are intended to provide researchers with a valuable resource for the comparative evaluation of these and other novel p53 activators. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and optimal clinical application of these promising therapeutic agents.
References
- 1. Luciferase reporter assay [bio-protocol.org]
- 2. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Synergistic Landscape: A Comparative Guide to p53 Modulator and Chemotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies increasingly focuses on combination strategies that exploit synergistic interactions between targeted agents and conventional chemotherapy. This guide provides a comparative overview of the potential synergistic effects of p5-activating small molecules, a class of drugs that includes compounds like BAY 249716, with standard chemotherapeutic agents. Due to the limited publicly available data on this compound in combination with chemotherapy, this document leverages data from analogous p53-reactivating molecules, such as APR-246 and various MDM2 inhibitors, to provide a representative and educational framework for assessing such synergies.
Unlocking Synergistic Potential: The Role of p53 Reactivation
The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene, allowing cancer cells to evade these protective mechanisms and resist the cytotoxic effects of chemotherapy.[1] Small molecules that can reactivate mutant p53 or enhance the function of wild-type p53 are therefore of significant interest. By restoring p53 function, these agents can potentially sensitize cancer cells to the DNA-damaging or cell-cycle-disrupting effects of chemotherapy, leading to synergistic anti-tumor activity.[2][3]
Comparative Analysis of p53 Modulator and Chemotherapy Combinations
The following tables summarize preclinical data on the synergistic effects of various p53-reactivating small molecules when combined with common chemotherapeutic agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5][6]
Table 1: Synergistic Effects of p53-Reactivating Small Molecules with Doxorubicin
| p53-Reactivating Agent | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference |
| APR-246 | Ovarian Cancer | Primary patient cells | Synergistic induction of apoptosis. | < 1 | [7] |
| HSP70 Inhibitor (in GOF mutant p53) | Breast Cancer | MDA-MB-231, T47D | Overcame doxorubicin resistance and induced apoptosis. | < 1 | [8] |
| Actinomycin D | Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | Synergistic induction of p53-dependent apoptosis. | < 1 | [9] |
| Antioxidant NAC (in TP53-altered cells) | Osteosarcoma | MG63 | Synergistic increase in apoptosis. | Not specified | [10] |
Table 2: Synergistic Effects of p53-Reactivating Small Molecules with Cisplatin
| p53-Reactivating Agent | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference |
| p53-Reactivating Small Molecules (PRIMA-1, CP-31398, RITA, nutlin-3) | Head and Neck Squamous Cell Carcinoma | UMSCC-22A, JHU-O28, JHU-O29 | Enhanced cytotoxic effects. | < 1 | [2] |
| APR-246 | Ovarian Cancer | Primary patient cells | Synergistic induction of apoptosis. | < 1 | [7] |
Table 3: Synergistic Effects of p53-Reactivating Small Molecules with Other Chemotherapies
| p53-Reactivating Agent | Chemotherapy | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | APR-246 | 5-Fluorouracil (5-FU) | Oesophageal Squamous Cell Carcinoma | TE1, TE4, TE8 | Synergistic antitumour effects, most prominent with 5-FU. | 0.58, 0.71, 0.72 |[11] | | p53-Reactivating Small Molecules (PRIMA-1, CP-31398, RITA, nutlin-3) | Paclitaxel | Head and Neck Squamous Cell Carcinoma | UMSCC-22A, JHU-O28, JHU-O29 | Enhanced cytotoxic effects. | < 1 |[2] | | MDM2 Antagonists (Nutlins) | Paclitaxel | Colon Cancer (wild-type p53) | HCT116, RKO | Antagonistic effect; protected cells from paclitaxel cytotoxicity. | > 1 |[12] |
Experimental Protocols for Assessing Synergy
The following provides a generalized experimental workflow for assessing the synergistic effects of a p53 modulator like this compound with a chemotherapeutic agent in vitro.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the p53 modulator, the chemotherapeutic agent, and combinations of both. It is recommended to use a constant ratio combination design for synergy analysis.[13]
-
Incubation: Incubate the cells for a period relevant to the cell doubling time and drug mechanism of action (e.g., 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
Synergy Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[5][6]
-
Dose-Response Curves: Generate dose-response curves for each drug alone and for the combination.
-
Median-Effect Analysis: Use software like CompuSyn to perform median-effect analysis, which linearizes the dose-effect curves.[14]
-
Combination Index (CI) Calculation: The software calculates the CI value for different effect levels (e.g., 50%, 75%, 90% inhibition).[4][13]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: Generate isobolograms, which provide a graphical representation of the synergistic, additive, or antagonistic effects.[15][16]
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of p53 Reactivation and Chemotherapy Synergy
Caption: p53 modulators can restore p53 function, enhancing chemotherapy-induced apoptosis.
Experimental Workflow for Synergy Assessment
Caption: A stepwise workflow for in vitro assessment of drug synergy.
Logical Relationship for Interpreting Combination Index (CI)
Caption: Interpreting the Combination Index for drug interaction analysis.
Conclusion
The preclinical data for p53-reactivating small molecules in combination with various chemotherapies strongly suggest the potential for synergistic anti-cancer effects. By restoring the critical tumor-suppressing functions of p53, these agents can significantly enhance the efficacy of conventional cytotoxic drugs. While specific data for this compound remains limited in the public domain, the evidence from analogous compounds provides a compelling rationale for its investigation in combination therapy. Rigorous preclinical assessment using standardized methodologies, such as the Chou-Talalay method, is crucial to quantify the synergistic potential and guide the clinical development of novel combination regimens. The experimental frameworks and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing cancer treatment through synergistic drug combinations.
References
- 1. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprea Therapeutics Presents Results From French Phase Ib/II Clinical Trial of APR-246 (Eprenetapopt) and Azacitidine in Patients with TP53 Mutant Myelodysplastic Syndromes and Acute Myeloid Leukemia at the 25th EHA Annual Meeting - BioSpace [biospace.com]
- 4. punnettsquare.org [punnettsquare.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
Validating In Vitro Efficacy of the p53 Modulator BAY 249716 in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the available in vitro data for BAY 249716, a small molecule modulator of the tumor suppressor protein p53, and outlines potential strategies for its validation in in vivo models. While direct in vivo studies on this compound are not yet publicly available, this document leverages data from other p53-reactivating compounds to provide a framework for preclinical validation and to offer a comparison with alternative approaches.
In Vitro Profile of this compound: A p53 Stabilizer
This compound has been identified as a small molecule that directly interacts with and modulates the function of both wild-type and mutant p53 proteins.[1][2] In vitro studies have demonstrated its ability to stabilize various p53 protein variants, a key mechanism for restoring its tumor-suppressive functions.
Key In Vitro Findings:
-
Stabilization of p53 Variants: this compound has been shown to significantly stabilize wild-type p53 (p53WT) and the common cancer-associated mutants p53R175H and p53Y220C.[1][2] This stabilization is indicative of a direct interaction with the p53 protein.
-
Modulation of Mutant p53 Condensation: The compound has been observed to dissolve condensates of structural p53 mutants, suggesting a role in preventing the aggregation of non-functional p53.[1]
-
Anti-proliferative Activity: this compound exhibits anti-proliferative effects in various cell lines, with IC50 values in the low micromolar range.[2]
-
Mechanism of Action: Unlike some other p53 modulators, this compound does not possess a reactive group for covalent binding to p53, indicating a non-covalent mode of interaction.[1]
Bridging the Gap: In Vivo Validation Strategies
The successful translation of these promising in vitro findings requires rigorous validation in preclinical in vivo models. The primary goals of such studies would be to assess the compound's efficacy, pharmacokinetics, pharmacodynamics, and safety profile in a whole-organism context.
Hypothetical In Vivo Experimental Workflow:
A typical preclinical study to validate the in vivo efficacy of a p53-modulating agent like this compound would involve several key stages, from model selection to endpoint analysis.
Caption: Hypothetical workflow for in vivo validation of this compound.
Comparative Analysis with Other p53 Reactivating Compounds
While specific in vivo data for this compound is pending, a comparison with other p53-reactivating molecules that have undergone preclinical or clinical testing can provide valuable context.
| Compound | Mechanism of Action | In Vivo Model(s) | Key In Vivo Findings | Reference |
| This compound | Stabilizes mutant p53; modulates condensation | Data not publicly available | Data not publicly available | N/A |
| PRIMA-1/APR-246 | Covalently modifies mutant p53, restoring its wild-type conformation and function. | Xenograft models (various cancers) | Inhibited tumor growth, induced apoptosis, and showed synergy with conventional chemotherapies. | [3][4] |
| COTI-2 | Third-generation thiosemicarbazone; restores DNA-binding ability of mutant p53. | Xenograft models (including triple-negative breast cancer) | Demonstrated anti-tumor activity and was well-tolerated in animal models. | [3] |
| RITA | Binds to p53 and prevents its interaction with MDM2, inducing apoptosis. | Xenograft models | Suppressed tumor growth in a wild-type p53-dependent manner. | [4] |
| ZMC1 | A zinc metallochaperone that restores wild-type conformation to zinc-deficient p53 mutants. | Xenograft models | Inhibited tumor growth by reactivating mutant p53. | [5] |
Signaling Pathway of p53 Reactivation
The reactivation of mutant p53 by small molecules like this compound aims to restore the canonical p53 signaling pathway, leading to the transcription of target genes involved in cell cycle arrest and apoptosis.
Caption: Reactivation of mutant p53 signaling by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for key in vitro assays used to characterize p53-modulating compounds.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to assess the direct binding of a compound to a protein by measuring changes in the protein's thermal stability.
-
Protein Preparation: Purified recombinant p53 protein (wild-type or mutant) is diluted in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Compound Incubation: The p53 protein solution is incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Dye Addition: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the protein-compound mixture.
-
Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR instrument, and fluorescence is monitored.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated. An increase in Tm in the presence of the compound indicates stabilization and direct binding.
p53 Reporter Assay
This cell-based assay measures the transcriptional activity of p53.
-
Cell Seeding: Cells engineered to express a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter (e.g., U2OS p53-RE-luc) are seeded in a multi-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound or a positive control (e.g., Nutlin-3a) for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are lysed to release the reporter protein.
-
Luminescence Measurement: The appropriate substrate for the reporter enzyme is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The fold-change in reporter activity relative to the vehicle control is calculated to determine the effect of the compound on p53 transcriptional activity.
Immunofluorescence for p53 Localization
This imaging-based assay is used to visualize the subcellular localization of p53.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.
-
Fixation and Permeabilization: Cells are fixed with a crosslinking agent (e.g., 4% paraformaldehyde) and then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific for p53, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).
-
Imaging: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope.
-
Analysis: The images are analyzed to determine the nuclear and cytoplasmic distribution of the p53 protein.
Logical Relationship: From In Vitro Discovery to In Vivo Validation
The journey of a drug candidate from the laboratory to the clinic follows a logical progression, where in vitro findings guide the design and interpretation of in vivo studies.
Caption: Logical flow from in vitro findings to in vivo validation.
References
Reproducibility of BAY 249716 Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BAY 249716, a small molecule modulator of mutant p53, with alternative compounds. This document summarizes key experimental data, details methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to facilitate independent validation and further investigation.
Currently, the majority of published data on this compound originates from a single key study by Lemos et al. (2020), which introduces the compound and its effects on p53 protein variants.[1][2] As such, this guide serves as a baseline for future reproducibility studies across different laboratories, a critical step in the validation of any new therapeutic agent.
Performance Comparison of p53 Modulators
This compound has been primarily evaluated for its ability to stabilize p53 protein variants and its anti-proliferative effects. The following tables present a summary of the available quantitative data, comparing this compound with the structurally related compound BAY 1892005.
Table 1: Thermal Stabilization of p53 Protein Variants
| Compound | p53 Variant | Melting Temperature (Tm) Shift (°C) | Reference |
| This compound | p53WT | +2.5 | [1] |
| p53R175H | +2.2 | [1] | |
| p53Y220C | +2.8 | [1] | |
| BAY 1892005 | p53WT | +2.1 | [1] |
| p53Y220C | +3.0 | [1] |
Data from Lemos et al., iScience, 2020. The melting temperature of the p53 core domain was determined by differential scanning fluorimetry. A positive shift indicates stabilization of the protein.
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | p53 Status | This compound IC50 (µM) | BAY 1892005 IC50 (µM) | Reference |
| Huh7 | p53Y220C | 11.2 | 11.2 | [1] |
| H358 | p53-null | 11.1 | 11.1 | [1] |
| Cal-33 | p53R175H | 10.8 | 10.8 | [1] |
| Detroit 562 | p53R175H | 10.6 | 10.6 | [1] |
| MDA-MB-468 | p53R273H | >25 | >25 | [1] |
| Saos2 | p53-null | >25 | >25 | [1] |
| PC3 | p53-null | >25 | >25 | [1] |
Data from Lemos et al., iScience, 2020. IC50 values were determined after 6 days of treatment using a cell viability assay.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams illustrate the p53 signaling pathway and a typical experimental workflow.
Caption: Modulation of the p53 signaling pathway by this compound.
Caption: A typical workflow for characterizing small molecule modulators of p53.
Experimental Protocols
To aid in the replication of the key findings, detailed methodologies for the primary assays are provided below. These protocols are based on the descriptions in Lemos et al., 2020.[1]
p53 Protein Stabilization Assay (Differential Scanning Fluorimetry - DSF)
-
Objective: To determine the effect of this compound on the thermal stability of p53 protein variants.
-
Materials:
-
Purified p53 core domain (wild-type and mutants)
-
SYPRO Orange dye
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
Real-time PCR instrument capable of thermal melts
-
-
Procedure:
-
Prepare a reaction mixture containing the p53 protein (final concentration ~2 µM) and SYPRO Orange dye in the assay buffer.
-
Add this compound or DMSO (vehicle control) to the reaction mixture to the desired final concentration.
-
Incubate the mixture at room temperature for 30 minutes.
-
Transfer the mixture to a 96-well PCR plate.
-
Perform a thermal melt from 25 °C to 95 °C with a ramp rate of 1 °C/minute in the real-time PCR instrument, monitoring fluorescence.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition, calculated from the derivative of the fluorescence curve. The shift in Tm (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the compound-treated sample.
-
Anti-proliferative Activity Assay (CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 6 days at 37 °C in a humidified incubator with 5% CO2.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Mutant p53 Condensation Modulation Assay (Live-Cell Imaging)
-
Objective: To visualize the effect of this compound on the condensation of mutant p53 in living cells.
-
Materials:
-
Cell line stably expressing a fluorescently tagged mutant p53 (e.g., tagRFP-p53R175H)
-
Live-cell imaging microscope with environmental control (37 °C, 5% CO2)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Seed the cells in a glass-bottom dish suitable for live-cell imaging and allow them to adhere.
-
Mount the dish on the microscope stage and locate cells expressing the fluorescently tagged mutant p53.
-
Acquire baseline images of the p53 condensates.
-
Add this compound to the imaging medium at the desired final concentration.
-
Acquire time-lapse images at regular intervals (e.g., every 5 minutes) to monitor the dissolution or formation of p53 condensates.
-
Analyze the images to quantify changes in the number, size, and intensity of the condensates over time.
-
Alternatives to this compound
The field of p53-targeted cancer therapy is active, with several small molecules in development that aim to reactivate mutant p53.[3][4][5][6][7] These compounds can be broadly categorized based on their proposed mechanisms of action:
-
Covalent Modifiers: Some compounds, like APR-246 (PRIMA-1MET), are converted to a reactive species that covalently modifies cysteine residues in mutant p53, leading to its refolding and reactivation.[5]
-
Zinc Chelators: Certain compounds are thought to act as zinc metallochaperones, restoring the proper folding and DNA-binding activity of zinc-finger mutant p53 proteins.[4]
-
Stabilizers of Specific Mutants: Molecules like PC14586 are designed to bind to specific pockets created by certain p53 mutations (e.g., Y220C), thereby stabilizing the wild-type conformation.[8][9][10]
The aminothiazole scaffold of this compound and BAY 1892005 represents another class of p53-interacting small molecules that modulate the condensation behavior of mutant p53.[1] Further research is needed to fully elucidate their mechanism of action and to compare their efficacy and safety profiles with other p53 reactivators.
Conclusion
This compound is a promising small molecule that demonstrates the ability to stabilize various p53 protein mutants and exhibits anti-proliferative activity in several cancer cell lines. The data presented in this guide, primarily from a single foundational study, provides a solid starting point for further investigation. Independent replication of these findings by multiple laboratories is a crucial next step to validate the therapeutic potential of this compound. The detailed protocols and comparative data herein are intended to facilitate these essential reproducibility efforts and to encourage broader exploration of this and other novel p53-targeting strategies.
References
- 1. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Key Players in the Mutant p53 Team: Small Molecules, Gene Editing, Immunotherapy [frontiersin.org]
- 6. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules that reactivate mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule p53 Y220C reactivators with enhanced potency presented | BioWorld [bioworld.com]
- 9. m.youtube.com [m.youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Prudent Disposal of BAY 249716: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal procedures for BAY 249716 are not publicly available, established protocols for the management of laboratory chemical waste provide a necessary framework. This guide outlines the essential steps and precautions for the safe handling and disposal of this and other similar research compounds.
All chemical waste, including this compound, should be managed in accordance with federal, state, and local regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.[2]
Waste Identification and Segregation: The First Line of Defense
The initial step in proper waste management is accurate identification and segregation.[3] Never mix incompatible wastes to avoid violent reactions or the generation of flammable or toxic gases.[2][4]
Key Principles for Segregation:
-
Store acids and bases separately.[4]
-
Keep oxidizing agents away from reducing agents and organic compounds.[4]
-
Isolate water-reactive materials from aqueous solutions and acids.[4]
-
Separate halogenated from non-halogenated solvent waste.[5]
Container Management: Ensuring Safe Accumulation
Proper containment of chemical waste is crucial to prevent leaks and exposures.
| Requirement | Specification | Rationale |
| Container Type | Sturdy, leak-proof, and chemically resistant. Plastic is often preferred.[2][6] | Prevents spills and reactions with the container material. |
| Labeling | Clearly label with "Hazardous Waste," the full chemical name(s), associated hazards, and the accumulation start date.[4] | Ensures proper identification and handling by all personnel. |
| Container Condition | Keep containers closed at all times except when adding waste.[2][7] | Prevents the release of vapors and potential spills. |
| Fill Level | Do not overfill containers. Leave adequate headspace. | Avoids spills from expansion or movement. |
| Secondary Containment | Use secondary containment for all liquid hazardous wastes.[2][7] | Provides an extra layer of protection against leaks and spills. |
Disposal Procedures: A Step-by-Step Approach
Never dispose of hazardous chemicals by evaporation, in the regular trash, or down the drain unless explicitly permitted for specific, neutralized, and dilute solutions by your institution's EHS.[2][8]
-
Collection : Collect waste this compound in a designated and properly labeled hazardous waste container.
-
Storage : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area must be at or near the point of generation.[6]
-
Request Pickup : Once the container is full or has been in use for the maximum allowable time (often up to one year, but check local regulations), request a waste pickup from your institution's EHS or a licensed hazardous waste disposal service.[2][3]
-
Empty Containers : Empty containers that held this compound must also be disposed of properly. Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.[1][7] After rinsing, deface the original label and dispose of the container as regular trash or as directed by your EHS.[7]
Experimental Protocols Cited
The provided information does not contain specific experimental protocols for the disposal of this compound. The procedures outlined are based on general best practices for laboratory chemical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling BAY 249716
For researchers, scientists, and drug development professionals, strict adherence to safety protocols is paramount when handling the antitubercular agent BAY 249716. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures for safe handling, and disposal plans based on available safety data.
Personal Protective Equipment (PPE)
A comprehensive assessment of the required personal protective equipment is critical to mitigate risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes. |
| Hands | Protective Gloves | Chemically resistant gloves are mandatory. The specific glove material should be chosen based on a thorough risk assessment and compatibility with the solvents being used. |
| Body | Impervious Clothing | A lab coat or other forms of impervious clothing should be worn to protect the skin from potential contact with the substance. |
| Respiratory | Suitable Respirator | To be used as necessary, particularly when handling the compound as a powder or when aerosolization is possible. Ensure proper fit and select the appropriate cartridge type for the specific laboratory conditions. |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized operational procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
Handling Procedures
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation risks. An eye-wash station should be readily accessible in the immediate work area.
-
Personal Hygiene: Avoid all personal contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.
-
Containment: Keep the container tightly sealed when not in use. Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Spill Management: In the event of a spill, use appropriate absorbent material to contain it. Clean the affected area thoroughly.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including disposable gloves, absorbent pads, and empty containers, in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains, water courses, or the soil.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
